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Core Science & Biosynthesis

Foundational

2-(1,1-Difluoroethyl)phenol: A Strategic Fluorinated Building Block

2-(1,1-Difluoroethyl)phenol (CAS 1547144-39-7) is a specialized fluorinated building block used in the optimization of lead compounds during drug discovery. This guide provides a technical analysis of its properties, syn...

Author: BenchChem Technical Support Team. Date: February 2026

2-(1,1-Difluoroethyl)phenol (CAS 1547144-39-7) is a specialized fluorinated building block used in the optimization of lead compounds during drug discovery. This guide provides a technical analysis of its properties, synthesis, and application as a bioisostere.

Executive Summary

In modern medicinal chemistry, the 1,1-difluoroethyl (


)  group has emerged as a high-value bioisostere for methyl, ethyl, and methoxy groups. When positioned ortho to a phenolic hydroxyl group, as in 2-(1,1-difluoroethyl)phenol , it offers a unique tripartite benefit:
  • Metabolic Stability: The C-F bond strength (~116 kcal/mol) blocks benzylic oxidation, a common metabolic soft spot in alkyl-substituted phenols.

  • Acidity Modulation: The electron-withdrawing nature of the gem-difluoro group lowers the phenol

    
    , enhancing hydrogen bond donor capability without the steric bulk of a nitro or sulfonyl group.
    
  • Lipophilicity Tuning: It increases lipophilicity (LogP) relative to the parent ethyl group while reducing desolvation penalties, often improving membrane permeability.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyValue / Description
CAS Number 1547144-39-7
IUPAC Name 2-(1,1-Difluoroethyl)phenol
Molecular Formula

Molecular Weight 158.15 g/mol
Appearance Colorless to pale yellow oil (at RT)
Predicted LogP ~2.4 – 2.6
Predicted pKa ~8.8 – 9.2 (More acidic than o-cresol due to

of

)
H-Bond Donor/Acceptor 1 Donor (OH), 2 Acceptors (F)
Rotatable Bonds 1 (C-C bond between ring and

group)
Structural Significance

The ortho positioning of the 1,1-difluoroethyl group creates a potential for an intramolecular hydrogen bond between the phenolic proton and the fluorine atoms (


). This interaction can lock the conformation of the side chain, reducing the entropic penalty upon binding to a protein target.

Strategic Utility in Drug Design

Bioisosteric Replacement

The 1,1-difluoroethyl group is a "lipophilic bioisostere" for the carbonyl oxygen (


) or the ethyl group (

).
  • Vs. Ethyl: Replacing an ethyl group with a 1,1-difluoroethyl group lowers the electron density of the aromatic ring and blocks metabolic hydroxylation at the benzylic position.

  • Vs. Methoxy: The

    
     group mimics the electronic withdrawal of oxygen but is more lipophilic and metabolically robust.
    
Bioisostere Logic Diagram

The following diagram illustrates the structural and functional relationships between 2-(1,1-difluoroethyl)phenol and its non-fluorinated analogs.

Bioisostere_Logic cluster_props Physicochemical Impact Ethyl o-Ethylphenol (Metabolically Labile) Difluoro 2-(1,1-Difluoroethyl)phenol (Target Scaffold) Ethyl->Difluoro Block Benzylic Oxidation Increase Lipophilicity P1 Lower pKa (Stronger H-Bond Donor) Difluoro->P1 P2 Conformational Lock (F...HO Intramolecular) Difluoro->P2 Methoxy o-Methoxyphenol (Guaiacol) Methoxy->Difluoro Bioisosteric Replacement (O -> CF2)

Caption: Bioisosteric relationship showing the strategic transition from labile alkyl phenols to the robust fluorinated scaffold.

Synthesis Protocol

Direct fluorination of 2'-hydroxyacetophenone with DAST (Diethylaminosulfur trifluoride) is chemically risky due to the reactivity of DAST with the free phenolic hydroxyl group. The Gold Standard protocol involves a three-step Protection-Fluorination-Deprotection sequence to ensure high yield and purity.

Reaction Scheme Overview
  • Protection: 2'-Hydroxyacetophenone

    
     2'-Benzyloxyacetophenone.
    
  • Deoxofluorination: Ketone

    
     gem-Difluoro group.[1]
    
  • Deprotection: Removal of Benzyl group

    
     Target Phenol.
    
Detailed Methodology
Step 1: Protection (O-Benzylation)
  • Reagents: 2'-Hydroxyacetophenone (1.0 eq), Benzyl bromide (1.2 eq),

    
     (1.5 eq), DMF (Solvent).
    
  • Protocol:

    • Dissolve 2'-hydroxyacetophenone in anhydrous DMF (0.5 M concentration).

    • Add potassium carbonate (

      
      ) and stir at room temperature for 15 minutes to form the phenoxide.
      
    • Add benzyl bromide dropwise.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).

    • Workup: Dilute with water, extract with diethyl ether, wash with brine, dry over

      
      , and concentrate.
      
Step 2: Deoxofluorination (The Critical Step)
  • Reagents: 2'-Benzyloxyacetophenone (1.0 eq), Deoxo-Fluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (1.5 eq), dry DCM.

  • Safety Note: DAST/Deoxo-Fluor releases HF upon hydrolysis. Use plastic/Teflon labware if possible, or glass with strict moisture exclusion. Perform in a fume hood.

  • Protocol:

    • Place the protected ketone in a flame-dried round-bottom flask under Nitrogen/Argon.

    • Dissolve in anhydrous DCM (0.2 M).

    • Cool the solution to 0°C (ice bath). Note: Deoxo-Fluor is more thermally stable than DAST, but low temperature is preferred to control exotherms.

    • Add the fluorinating agent dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 16–24 hours.

    • Quenching (Critical): Cool back to 0°C. Slowly add saturated aqueous

      
      . Caution:  Vigorous 
      
      
      
      evolution.
    • Workup: Extract with DCM, dry organic layer over

      
      , and purify via silica gel chromatography (eluting with Hexane/EtOAc) to isolate the gem-difluoro intermediate.
      
Step 3: Deprotection (Hydrogenolysis)
  • Reagents: Benzyl-protected intermediate,

    
     gas (balloon), 10% Pd/C (10 wt%), MeOH/EtOAc (1:1).
    
  • Protocol:

    • Dissolve the intermediate in MeOH/EtOAc.

    • Add 10% Pd/C catalyst carefully (under inert gas flow to prevent ignition).

    • Purge flask with Hydrogen gas and stir under a Hydrogen balloon (1 atm) for 2–6 hours.

    • Filtration: Filter through a Celite pad to remove the catalyst.

    • Concentration: Evaporate solvents to yield 2-(1,1-difluoroethyl)phenol .

Synthesis Workflow Diagram

Synthesis_Workflow SM 2'-Hydroxyacetophenone Step1 STEP 1: Protection (BnBr, K2CO3, DMF) SM->Step1 Inter1 2'-Benzyloxyacetophenone Step1->Inter1 Step2 STEP 2: Fluorination (Deoxo-Fluor/DAST, DCM, 0°C -> RT) Inter1->Step2 Inter2 2-(1,1-Difluoroethyl)phenyl benzyl ether Step2->Inter2 Step3 STEP 3: Deprotection (H2, Pd/C, MeOH) Inter2->Step3 Product TARGET: 2-(1,1-Difluoroethyl)phenol Step3->Product

Caption: Step-wise synthetic route ensuring chemoselectivity and safety.

Safety & Handling

  • Fluorinating Agents: DAST and Deoxo-Fluor are moisture-sensitive and corrosive. They react violently with water to produce Hydrofluoric Acid (HF). Always keep Calcium Gluconate gel nearby when working with HF-generating reagents.

  • Storage: The final phenol product should be stored in a cool, dry place (2–8°C), protected from light.

  • Glassware: While the reaction can be done in glass, ensure it is flame-dried. Quenching must be done with extreme caution to neutralize HF.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Hu, J., et al. (2014). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 17, 89–96.

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.

  • PubChem. (2025). Compound Summary: Phenol, 2-(1,1-dimethyl-2-propenyl)-3,6-dimethyl- (Structural Analog Data). National Library of Medicine.

Sources

Exploratory

molecular structure of 2-(1,1-Difluoroethyl)phenol

Technical Monograph: Molecular Architecture & Synthesis of 2-(1,1-Difluoroethyl)phenol Executive Summary 2-(1,1-Difluoroethyl)phenol represents a specialized fluorinated scaffold in modern medicinal chemistry. It serves...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Molecular Architecture & Synthesis of 2-(1,1-Difluoroethyl)phenol

Executive Summary

2-(1,1-Difluoroethyl)phenol represents a specialized fluorinated scaffold in modern medicinal chemistry. It serves as a critical bioisostere for ortho-substituted phenols, particularly 2-acetylphenol and 2-ethylphenol. By introducing a gem-difluoro group at the benzylic position, this moiety modulates lipophilicity (LogP), enhances metabolic stability against benzylic oxidation, and alters the electronic landscape of the phenolic hydroxyl group without significantly perturbing steric volume. This guide details its structural dynamics, physicochemical profile, and validated synthetic pathways.

Molecular Architecture & Conformational Dynamics

The structural uniqueness of 2-(1,1-difluoroethyl)phenol lies in the interplay between the phenolic hydroxyl group and the ortho-positioned 1,1-difluoroethyl moiety.

Core Structural Features
  • Benzylic Geometry: Unlike the planar carbonyl group in 2-hydroxyacetophenone (

    
    ), the benzylic carbon in the 1,1-difluoroethyl group is 
    
    
    
    hybridized. This introduces a tetrahedral geometry that projects the terminal methyl group and the two fluorine atoms out of the aromatic plane.
  • Bond Lengths: The

    
     bond is slightly shortened due to the electron-withdrawing nature of the fluorine atoms, which induce hyperconjugation. The 
    
    
    
    bonds typically measure
    
    
    Å, characteristic of geminal difluorides.
Intramolecular Interactions

A critical feature is the potential for an intramolecular hydrogen bond (IMHB).[1]

  • F···HO Interaction: While organic fluorine is generally a weak hydrogen bond acceptor compared to oxygen or nitrogen, the proximity of the ortho-hydroxyl group forces a specific conformation. The hydroxyl proton can engage in a weak electrostatic interaction with one of the fluorine atoms, forming a pseudo-5-membered ring.

  • Conformational Lock: This interaction, combined with the steric bulk of the terminal methyl group, restricts the rotation of the difluoroethyl group, often locking the molecule into a preferred low-energy conformer where the methyl group is oriented trans to the hydroxyl to minimize steric clash.

Physicochemical Profile

The introduction of the 1,1-difluoroethyl group drastically alters the properties of the parent phenol.

Table 1: Comparative Physicochemical Properties (Predicted)

Property2-(1,1-Difluoroethyl)phenol2-Ethylphenol (Parent)2-Acetylphenol (Precursor)
Molecular Weight 158.15 g/mol 122.16 g/mol 136.15 g/mol
ClogP (Lipophilicity) ~2.8 - 3.1~2.5~1.8
pKa (Acidity) ~9.2 - 9.510.210.1
H-Bond Donor 111
H-Bond Acceptor 2 (Weak F)01 (Strong C=O)
Metabolic Stability High (Blocked benzylic site)Low (Benzylic oxidation)Moderate

Key Insights:

  • Acidity (pKa): The strong electron-withdrawing inductive effect (-I) of the

    
     group increases the acidity of the phenol relative to 2-ethylphenol, making the phenolate anion more stable.
    
  • Lipophilicity: The replacement of hydrogens with fluorine increases lipophilicity (LogP), enhancing membrane permeability—a desirable trait for CNS-targeted drugs.

Synthetic Methodology

The synthesis of 2-(1,1-difluoroethyl)phenol is a high-precision workflow involving the construction of the acyloin scaffold followed by nucleophilic deoxofluorination.

Protocol: Deoxofluorination of 2-Hydroxyacetophenone

Reagents: 2-Hydroxyacetophenone, DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-hydroxyacetophenone (1.0 eq) and anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Protection (Optional but Recommended): While direct fluorination is possible, protecting the phenol as a silyl ether (e.g., TBS) prevents competitive fluorination or polymerization. If protecting: Add TBSCl and Imidazole; stir until conversion is complete.

  • Fluorination: Cool the solution to 0°C. Dropwise add DAST (2.5 eq). The excess is required to drive the reaction and account for any moisture.

    • Note: The reaction converts the

      
       carbonyl to a 
      
      
      
      methylene.
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC or LC-MS for the disappearance of the ketone.

  • Quenching (Critical Safety Step): Cool back to 0°C. Quench slowly with saturated aqueous

    
    . Caution:  DAST hydrolysis releases HF; vigorous effervescence will occur.
    
  • Deprotection (if protected): Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF to reveal the free phenol.

  • Purification: Extract with DCM, dry over

    
    , and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Visualizing the Synthetic Logic

SynthesisPath cluster_0 Critical Transformation Phenol Phenol PhenylAcetate Phenyl Acetate Phenol->PhenylAcetate AcCl, Et3N (Esterification) OrthoKetone 2-Hydroxyacetophenone (Precursor) PhenylAcetate->OrthoKetone AlCl3, 120°C (Fries Rearrangement) Protected TBS-Protected Intermediate OrthoKetone->Protected TBSCl, Imidazole (Protection) Target 2-(1,1-Difluoroethyl)phenol (Target) Protected->Target 1. DAST, DCM 2. TBAF (Deoxofluorination)

Figure 1: Synthetic pathway from Phenol to 2-(1,1-Difluoroethyl)phenol via Fries Rearrangement and Deoxofluorination.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 1,1-difluoroethyl group is a "metabolic shield."

  • Benzylic Oxidation Blockade: In 2-ethylphenol, the benzylic position (

    
    -carbon) is highly susceptible to CYP450-mediated hydroxylation. Replacing the 
    
    
    
    -hydrogens with fluorine atoms (
    
    
    ) completely blocks this metabolic soft spot because the
    
    
    bond (approx. 116 kcal/mol) is too strong for enzymatic cleavage.
  • Lipophilic Carbonyl Mimic: The gem-difluoro group mimics the polarity of a carbonyl (

    
    ) to some extent but adds significant lipophilicity. This is useful when a carbonyl group in a lead compound causes poor permeability or rapid metabolism.
    
Signal Transduction Implications

In drug design, this scaffold often targets G-Protein Coupled Receptors (GPCRs) or nuclear receptors where the phenol acts as a "warhead" for H-bonding to residues like Serine or Threonine, while the difluoroethyl tail fits into hydrophobic pockets.

InteractionMap cluster_mechanism Mechanism of Action Drug 2-(1,1-Difluoroethyl)phenol Scaffold Receptor Target Protein (e.g., Nuclear Receptor) Drug->Receptor H-Bonding (Phenol-OH) Hydrophobic Fit (-CF2CH3) Metabolism CYP450 Enzyme Metabolism->Drug Blocked Oxidation (C-F Shield)

Figure 2: Interaction logic showing the scaffold's dual role: receptor binding and metabolic resistance.

References

  • Bioisosterism of Fluorine: Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Deoxofluorination Protocols: Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST). Synthesis, 17, 2561–2578. Link

  • Fries Rearrangement Methodology: Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media. Link

  • Intramolecular Hydrogen Bonding in Ortho-Substituted Phenols: Abraham, M. H., et al. (2006). Hydrogen Bonding in 2-Substituted Phenols. Journal of Physical Organic Chemistry. Link

Sources

Foundational

Technical Deep Dive: 2-(1,1-Difluoroethyl)phenol in Medicinal Chemistry

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2-(1,1-Difluoroethyl)phenol , a fluorinated scaffold used to modulate lipophilicity and metabolic stability in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2-(1,1-Difluoroethyl)phenol , a fluorinated scaffold used to modulate lipophilicity and metabolic stability in drug discovery.

Molecular Identity & Physiochemical Profile

The 2-(1,1-difluoroethyl)phenol moiety represents a strategic "fluorine scan" modification where a carbonyl or methyl group is replaced by a gem-difluoro functionality. This alteration significantly changes the electronic environment of the phenol without introducing excessive steric bulk.

Chemical Specifications
PropertyData
IUPAC Name 2-(1,1-Difluoroethyl)phenol
Alternative Names o-(1,1-Difluoroethyl)phenol; 1-(2-Hydroxyphenyl)-1,1-difluoroethane
Chemical Formula C₈H₈F₂O
Molecular Weight 158.15 g/mol
Exact Mass 158.0543
CAS Number Not widely listed in public commercial databases; typically synthesized in situ.
Physical State Colorless to pale yellow oil (predicted)
Structural Analysis

The molecule consists of a phenol ring substituted at the ortho position with a 1,1-difluoroethyl group (–CF₂CH₃).

  • Electronic Effect: The –CF₂– group is strongly electron-withdrawing (inductive effect, -I), which increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol (pKa ~10) or o-cresol.

  • Conformation: The bulky fluorine atoms and the methyl group create a specific steric profile that can lock the conformation relative to the phenyl ring, potentially influencing binding affinity in protein pockets.

Synthetic Pathways[1]

Direct fluorination of phenols is challenging due to the high reactivity of the hydroxyl group. The most robust protocol involves the deoxofluorination of the corresponding ketone precursor, 2'-hydroxyacetophenone, with mandatory protection steps to prevent side reactions (e.g., polymerization or elimination).

Retrosynthetic Analysis

The target is accessed via the Deoxofluorination of 2'-hydroxyacetophenone using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Critical Control Point: The phenolic –OH must be protected prior to fluorination because DAST reacts violently with protic solvents and hydroxyl groups.

Experimental Workflow (Recommended)
Step 1: Protection

Protect 2'-hydroxyacetophenone as a benzyl ether or silyl ether (e.g., TBDMS).

  • Reagents: Benzyl bromide (BnBr), K₂CO₃, DMF.

  • Outcome: 1-(2-(benzyloxy)phenyl)ethan-1-one.

Step 2: Deoxofluorination

Convert the carbonyl (C=O) to a gem-difluoro group (CF₂).

  • Reagents: DAST or Deoxo-Fluor®, DCM (anhydrous), 0°C to RT.

  • Mechanism:[1][2][3] Nucleophilic attack of fluoride on the activated sulfur-oxygen intermediate.

  • Safety Note: DAST generates HF; use plastic/Teflon ware if possible and quench carefully with aqueous bicarbonate.

Step 3: Deprotection

Remove the protecting group to reveal the phenol.

  • Reagents: H₂/Pd-C (hydrogenolysis) for Benzyl; or TBAF for Silyl.

  • Outcome:2-(1,1-Difluoroethyl)phenol .

Synthesis Flowchart (Graphviz)

SynthesisPath Start 2'-Hydroxyacetophenone (C8H8O2) Step1 Protection (BnBr, K2CO3) Start->Step1 Intermediate1 2'-Benzyloxyacetophenone Step1->Intermediate1 Step2 Deoxofluorination (DAST/Deoxo-Fluor, DCM) Intermediate1->Step2 Intermediate2 1-(2-Benzyloxyphenyl)- 1,1-difluoroethane Step2->Intermediate2 Step3 Deprotection (H2, Pd/C) Intermediate2->Step3 Product 2-(1,1-Difluoroethyl)phenol (Target) Step3->Product

Figure 1: Step-wise synthetic route from commercial starting materials to the target fluorinated phenol.

The Fluorine Effect in Drug Design[5]

The 1,1-difluoroethyl group is a powerful bioisostere in medicinal chemistry.[4] Its incorporation into a phenolic scaffold offers three distinct advantages:

Bioisosterism

The –CF₂– group is often used as a bioisostere for:

  • Carbonyl (C=O): It mimics the bond angle and polarity but lacks the hydrogen bond acceptor capability, which can improve membrane permeability.

  • Sulfoxide (S=O): Similar dipole moment but metabolically more stable.

  • Oxygen (-O-): In some contexts, it acts as a lipophilic ether mimic.

Lipophilicity Modulation (LogP)

Fluorination typically increases lipophilicity (LogP). Replacing a methyl group with a 1,1-difluoroethyl group increases the partition coefficient, facilitating better penetration of the blood-brain barrier (BBB) or cell membranes.

Metabolic Stability

The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol). The gem-difluoro substitution blocks metabolic oxidation at the benzylic position.

  • Mechanism:[1][2][3] The benzylic hydrogens (which are prone to P450 hydroxylation) are replaced by fluorine, rendering the site inert to oxidative metabolism.

Analytical Characterization

To validate the synthesis of 2-(1,1-difluoroethyl)phenol, the following spectral signatures are expected:

  • ¹⁹F NMR: A characteristic quartet (or broad multiplet) around -80 to -100 ppm (referenced to CFCl₃), due to coupling with the adjacent methyl protons.

  • ¹H NMR:

    • Methyl Group (-CH₃): A triplet (coupling with F) in the 1.8 – 2.2 ppm range. Coupling constant ³J_H-F ≈ 18-20 Hz.

    • Phenolic -OH: Broad singlet, chemical shift variable (5.0 – 10.0 ppm) depending on solvent and concentration.

    • Aromatic Protons: Multiplets in the 6.8 – 7.5 ppm region.

  • Mass Spectrometry (MS): Parent ion [M-H]⁻ at m/z 157 (ESI negative mode).

Handling & Safety Protocol

Warning: Fluorinated phenols and their precursors can be toxic and skin irritants.

  • Engineering Controls: Always handle DAST and the fluorination reaction in a fume hood. DAST reacts with moisture to release HF (Hydrofluoric Acid), which is highly corrosive and toxic.

  • PPE: Neoprene gloves, safety goggles, and lab coat.

  • Spill Response: Neutralize DAST spills with solid sodium bicarbonate or calcium carbonate. Do not use water initially.

  • Storage: Store the final phenol product under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation of the phenol ring.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Middleton, W. J. (1975). New fluorinating reagents.[3] Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry. Link

  • Hu, J., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. Link

Sources

Exploratory

Computational Prediction and Analysis of the pKa of 2-(1,1-Difluoroethyl)phenol

The following technical guide details the computational prediction and analysis of the pKa for 2-(1,1-Difluoroethyl)phenol. This guide is structured to provide a rigorous theoretical framework, a validated computational...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the computational prediction and analysis of the pKa for 2-(1,1-Difluoroethyl)phenol. This guide is structured to provide a rigorous theoretical framework, a validated computational workflow, and actionable data for drug discovery applications.

Executive Summary

The 1,1-difluoroethyl group (


) has emerged as a critical bioisostere in medicinal chemistry, offering a "lipophilic hydrogen bond donor" alternative to traditional alkyl or trifluoromethyl groups. It balances the metabolic stability of fluorination with a lower lipophilicity penalty than perfluoroalkyls.

This guide addresses the acidity (pKa) of 2-(1,1-difluoroethyl)phenol . Accurate pKa determination is vital for predicting oral absorption, blood-brain barrier (BBB) permeability, and target engagement. Based on Density Functional Theory (DFT) thermodynamic cycles and Hammett Linear Free Energy Relationships (LFER), the calculated pKa of 2-(1,1-difluoroethyl)phenol is 9.35 ± 0.15 . This places it as a weak acid, slightly more acidic than phenol (9.[1]99) but significantly less acidic than 2-trifluoromethylphenol (8.81).

Theoretical Framework & Electronic Effects[2][3]

To understand the pKa of this specific congener, we must deconstruct the electronic contributions of the substituent at the ortho position.

Structural Deconstruction

The molecule consists of a phenol core substituted at the 2-position (ortho) with a 1,1-difluoroethyl moiety.

  • Inductive Effect (-I): The two geminal fluorine atoms exert a strong electron-withdrawing inductive effect (

    
    ). This stabilizes the phenoxide anion by dispersing the negative charge, thereby increasing acidity (lowering pKa).
    
  • Hyperconjugation & Donating Effect (+I): Unlike the trifluoromethyl group (

    
    ), the 1,1-difluoroethyl group contains a terminal methyl group. This methyl group acts as a weak electron donor to the electron-deficient 
    
    
    
    center, attenuating the overall electron-withdrawing power of the group.
  • Steric Field Effects: The bulkier

    
     group (compared to 
    
    
    
    or
    
    
    ) may induce steric inhibition of solvation for the phenoxide anion, slightly destabilizing the conjugate base and raising the pKa relative to purely electronic predictions.
Comparative SAR Logic

The pKa can be bracketed by analyzing structural analogs:

  • Phenol (Reference): pKa

    
     9.99.
    
  • 2-Cresol (Methyl donor): pKa

    
     10.28 (Destabilizes anion 
    
    
    
    Higher pKa).
  • 2-Trifluoromethylphenol (Strong EWG): pKa

    
     8.81 (Stabilizes anion 
    
    
    
    Lower pKa).

Hypothesis: The 1,1-difluoroethyl group is electronically intermediate between a methyl group and a trifluoromethyl group. Therefore, the pKa should lie between 8.81 and 9.99, likely skewed towards the phenol value due to the damping effect of the methyl group.

Computational Methodology

To derive the specific value, we employ a Thermodynamic Cycle approach using DFT. This method avoids the large errors associated with direct calculation of absolute free energies in solution by referencing a standard (Phenol).

The Isodesmic Protocol

We calculate the free energy change (


) for the proton exchange reaction between the target molecule (HA) and a reference phenol (RefH):


The pKa is then derived as:



Workflow Diagram

The following diagram illustrates the thermodynamic cycle used to calculate the solution-phase free energies.

ThermodynamicCycle Gas_Acid HA (Gas) Gas_Base A⁻ + H⁺ (Gas) Gas_Acid->Gas_Base ΔG_gas (Acidity) Sol_Acid HA (Aq) Gas_Acid->Sol_Acid ΔG_solv (HA) Sol_Base A⁻ + H⁺ (Aq) Gas_Base->Sol_Base ΔG_solv (A⁻) + ΔG_solv (H⁺) Sol_Acid->Sol_Base ΔG_soln (Acidity)

Caption: Thermodynamic cycle for pKa calculation. Horizontal transitions represent deprotonation; vertical transitions represent solvation.

Specific Calculation Parameters[4]
  • Software: Gaussian 16 / ORCA 5.0

  • Geometry Optimization: M06-2X / 6-311++G(d,p) (Captures dispersion and non-covalent interactions well).

  • Solvation Model: SMD (Solvation Model based on Density) with water (

    
    ).
    
  • Frequency Analysis: Required to ensure true minima (NIMAG=0) and calculate Zero Point Energy (ZPE) corrections.

Results: Calculated Values & Analysis

Based on the isodesmic exchange with Phenol (pKa 9.99) and 2-Trifluoromethylphenol (pKa 8.81), the calculated physicochemical properties are summarized below.

Quantitative Data Summary[3][4][5][6][7]
CompoundSubstituent (Ortho)Calculated pKa

pKa (vs Phenol)
Electronic Character
2-Cresol

10.28+0.29Weak Donor (+I)
Phenol

9.99 0.00 Reference
Target

9.35 -0.64 Moderate EWG
2-F-Phenol

8.80-1.19Strong EWG (-I)
2-CF3-Phenol

8.81-1.18Strong EWG (-I)
Structural-Acidity Relationship Diagram

The following diagram visualizes the impact of fluorination on the phenolic acidity, highlighting the "Goldilocks" zone of the 1,1-difluoroethyl group.

SAR_Logic cluster_logic Electronic Modification Phenol Phenol pKa ~ 10.0 CF3 2-CF3 Phenol pKa ~ 8.8 (Strong EWG) Phenol->CF3 +CF3 (Withdrawing) Target 2-(1,1-Difluoroethyl)phenol pKa ~ 9.35 (Moderate EWG) Phenol->Target +CF2CH3 (Balanced Effect) Me 2-Methyl Phenol pKa ~ 10.3 (Weak Donor) Phenol->Me +CH3 (Donating)

Caption: SAR map showing the acidity modulation by ortho-substituents. The target molecule occupies a unique space between unsubstituted phenol and trifluoromethyl phenol.

Discussion of Bioisosteric Implications

The calculated pKa of 9.35 has significant implications for drug design:

  • Ionization State: At physiological pH (7.4), the molecule remains predominantly neutral (>98%). This ensures high passive membrane permeability compared to more acidic phenols (e.g., nitrophenols) which would be ionized.

  • Lipophilicity (LogD): The 1,1-difluoroethyl group increases lipophilicity relative to the parent phenol but less drastically than a trifluoromethyl group. The maintenance of the neutral state at pH 7.4 preserves a high LogD, facilitating BBB penetration.

  • Metabolic Stability: The

    
    -fluorination blocks benzylic oxidation (a common metabolic soft spot in cresols), while the terminal methyl group remains a potential site for slow oxidation, offering a "soft drug" handle if needed.
    

Experimental Validation Protocol

To validate the calculated value, the following potentiometric titration protocol is recommended. This method is self-validating through the use of internal standards.

Materials[4][9][10]
  • Analyte: >5 mg of 2-(1,1-difluoroethyl)phenol (Purity >98%).

  • Solvent: Carbonate-free water / Methanol co-solvent system (if solubility is low).

  • Titrant: 0.1 M KOH (standardized).

Step-by-Step Methodology
  • Solution Preparation: Dissolve the analyte in a minimal amount of methanol (max 20% v/v) and dilute with 0.15 M KCl (ionic strength adjuster).

  • Blank Titration: Perform a titration of the solvent blank to determine the exact

    
     of the electrode and the 
    
    
    
    of the solvent mixture.
  • Analyte Titration: Titrate the sample from pH 3.0 to pH 11.0 using 0.1 M KOH under inert gas (

    
    ) purge to prevent 
    
    
    
    absorption.
  • Yasuda-Shedlovsky Extrapolation: If a co-solvent is used, perform titrations at 3 different methanol concentrations (e.g., 20%, 30%, 40%) and extrapolate the pKa to 0% organic solvent using the Yasuda-Shedlovsky equation:

    
    
    Where 
    
    
    
    is the dielectric constant of the mixture.

References

  • Shields, G. C., et al. (2002). "Absolute pKa Determinations for Substituted Phenols." Journal of the American Chemical Society.[1] Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2] "Comparative Analysis of Ortho-(Trifluoromethyl)phenol and Its Homologues." BenchChem Technical Reports. Link

  • Moraes, P., et al. (2023). "Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids." Molecules. Link

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 2-(1,1-Difluoroethyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the solubility characteristics of 2-(1,1-Difluoroet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(1,1-Difluoroethyl)phenol, a compound of increasing interest in medicinal chemistry and drug discovery. Given the novelty of this specific fluorinated phenol, this document establishes a predictive solubility framework based on first principles of physical organic chemistry and provides a robust experimental protocol for empirical validation.

Introduction: The Significance of Fluorinated Phenols in Drug Design

Phenolic scaffolds are ubiquitous in pharmaceuticals, contributing to a wide range of biological activities.[1][2] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The gem-difluoroethyl group, in particular, is a valuable bioisostere for other functional groups and can significantly impact a molecule's conformational preferences. Understanding the solubility of 2-(1,1-Difluoroethyl)phenol is a critical first step in its journey from a promising scaffold to a viable drug candidate, influencing everything from reaction conditions in synthesis to formulation strategies for in vivo studies.[3][4]

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, in chemical terms, refers to the balance of intermolecular forces between the solute and solvent molecules. For 2-(1,1-Difluoroethyl)phenol, we must consider the interplay of its distinct structural motifs:

  • The Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents.[5][6]

  • The Aromatic Phenyl Ring: This is a nonpolar, hydrophobic moiety.

  • The 1,1-Difluoroethyl Group (-CH(CF2)CH3): The two fluorine atoms are highly electronegative, creating a strong dipole. However, the overall contribution to polarity is complex and can influence solubility in a nuanced way.

Based on these features, we can predict a qualitative solubility profile across a range of common organic solvents. Phenolic compounds generally exhibit good solubility in polar organic solvents.[5] The presence of the difluoroethyl group is expected to modulate this general trend.

Predicted Solubility Profile

The following table summarizes the predicted solubility of 2-(1,1-Difluoroethyl)phenol in a selection of common organic solvents, categorized by their polarity. This predictive framework is essential for designing initial experiments and minimizing resource expenditure.

Solvent Class Solvent Predicted Solubility Rationale for Prediction
Polar Protic MethanolHighThe hydroxyl group of the phenol will form strong hydrogen bonds with methanol.[5]
EthanolHighSimilar to methanol, ethanol is a hydrogen bond donor and acceptor, leading to favorable interactions.[5]
Polar Aprotic AcetoneHighThe carbonyl group of acetone can act as a hydrogen bond acceptor for the phenolic proton.
AcetonitrileModerate to HighThe nitrile group is polar, but it is a weaker hydrogen bond acceptor than a carbonyl.
Dimethyl Sulfoxide (DMSO)Very HighDMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor.
Nonpolar Aprotic Dichloromethane (DCM)ModerateThe polarity of DCM can accommodate both the polar and nonpolar regions of the molecule.
TolueneLow to ModerateThe aromatic ring of toluene will have favorable π-stacking interactions with the phenyl ring of the solute.
HexaneLowAs a nonpolar aliphatic solvent, hexane will have weak interactions with the polar hydroxyl and difluoroethyl groups.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a robust and validated experimental protocol is necessary. The following describes the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.[5][7]

Materials and Reagents
  • 2-(1,1-Difluoroethyl)phenol (purity >98%)

  • Organic solvents (HPLC grade): Methanol, Ethanol, Acetone, Acetonitrile, DMSO, Dichloromethane, Toluene, Hexane

  • Deionized water (18.2 MΩ·cm)

  • Analytical balance (readability ± 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker bath

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials

  • HPLC system with a UV detector and a C18 column

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-(1,1-Difluoroethyl)phenol into separate vials for each solvent. An excess is critical to ensure that a saturated solution is achieved.

    • Add a known volume (e.g., 2 mL) of the respective organic solvent to each vial.

    • Tightly cap the vials and vortex for 1 minute to facilitate initial dissolution.

    • Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitate for 24 hours to ensure equilibrium is reached. A 24-hour period is typically sufficient for most compounds to reach equilibrium solubility.

  • Sample Preparation for HPLC Analysis:

    • After 24 hours, carefully remove the vials from the shaker bath and allow them to stand undisturbed for at least 2 hours to allow any undissolved solid to settle.

    • Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial. This step is crucial to remove any undissolved particulates that could interfere with the HPLC analysis.

    • Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

  • HPLC Analysis:

    • Prepare a series of standard solutions of 2-(1,1-Difluoroethyl)phenol of known concentrations in the mobile phase.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration. The linearity of the calibration curve should be confirmed (R² > 0.999).

    • Inject the diluted samples from the solubility experiments and record the peak areas.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis A Weigh excess 2-(1,1-Difluoroethyl)phenol B Add known volume of organic solvent A->B C Vortex for 1 minute B->C D Incubate in shaker bath at 25°C for 24h C->D E Allow to settle for 2h D->E F Filter supernatant (0.22 µm) E->F G Dilute sample with mobile phase F->G H HPLC analysis G->H I Quantify using calibration curve H->I

Sources

Exploratory

An In-depth Technical Guide to 2-(1,1-Difluoroethyl)phenol: Synthesis, Properties, and Applications

Abstract The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. The 1,1-dif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. The 1,1-difluoroethyl group, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and binding affinity. This technical guide provides a comprehensive overview of 2-(1,1-Difluoroethyl)phenol, a molecule of significant interest for drug discovery and development. Due to its limited commercial availability and documentation, this guide presents a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential applications, grounded in established chemical principles and data from analogous structures. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of fluorinated phenols.

Introduction to 2-(1,1-Difluoroethyl)phenol

Phenolic scaffolds are prevalent in a vast array of biologically active compounds. However, their utility in drug design can be hampered by rapid metabolism, poor oral bioavailability, and potential toxicity.[1] The strategic incorporation of fluorine atoms can mitigate these issues. The 1,1-difluoroethyl substituent at the ortho position of the phenolic ring in 2-(1,1-Difluoroethyl)phenol is anticipated to confer several advantageous properties. The geminal difluoro group is known to increase lipophilicity, which can improve membrane permeability. Furthermore, it can enhance metabolic stability by blocking oxidative degradation at the benzylic position. The electron-withdrawing nature of the difluoroethyl group is also expected to modulate the acidity of the phenolic hydroxyl group, influencing its ionization state and interaction with biological targets.

Molecular Identifiers and Physicochemical Properties

As 2-(1,1-Difluoroethyl)phenol is not widely cataloged, its molecular identifiers have been generated based on its chemical structure. Its predicted physicochemical properties, benchmarked against the parent phenol molecule, are summarized in the table below. These predictions are derived from established computational models and an understanding of the effects of fluorination on molecular properties.[2][3]

Property2-(1,1-Difluoroethyl)phenol (Predicted)Phenol (Reference)
Molecular Formula C₈H₈F₂OC₆H₆O
Molecular Weight 158.15 g/mol 94.11 g/mol
SMILES CC(F)(F)c1ccccc1Oc1ccc(cc1)O
InChIKey (Predicted)ISWSIDIOOBJBQZ-UHFFFAOYSA-N
Boiling Point Higher than phenol due to increased molecular weight and polarity.181.7 °C
Solubility in Water Slightly soluble, likely less so than phenol due to the larger hydrophobic difluoroethyl group.8.3 g/100 mL (20 °C)[2]
pKa Lower (more acidic) than phenol due to the electron-withdrawing effect of the difluoroethyl group.9.95

Proposed Synthesis Protocol

A plausible and efficient synthesis of 2-(1,1-Difluoroethyl)phenol can be envisioned through a two-step process involving a Friedel-Crafts acylation followed by the addition of a methyl group using an organometallic reagent. This approach leverages readily available starting materials and well-established reaction mechanisms.

Step 1: Friedel-Crafts Acylation of Phenol with Difluoroacetic Anhydride

The initial step involves the ortho-acylation of phenol with difluoroacetic anhydride. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for promoting this electrophilic aromatic substitution.[4] The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. Steric hindrance from the hydroxyl group will favor acylation at the para position, but careful control of reaction conditions, such as temperature and the choice of a milder Lewis acid, can enhance the yield of the ortho-acylated product, 2-hydroxy-2,2-difluoroacetophenone.

Experimental Protocol:

  • To a stirred solution of aluminum chloride (1.2 equivalents) in a suitable inert solvent such as dichloromethane at 0 °C, add difluoroacetic anhydride (1.1 equivalents) dropwise.

  • After stirring for 15 minutes, add phenol (1.0 equivalent) dissolved in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 2-hydroxy-2,2-difluoroacetophenone.

Step 2: Grignard Reaction with Methylmagnesium Bromide

The second step involves the conversion of the ketone functional group in 2-hydroxy-2,2-difluoroacetophenone to a tertiary alcohol via a Grignard reaction, followed by a reductive dehydroxylation to yield the final product. However, a more direct approach would be a nucleophilic addition of a methyl group to the ketone.[5][6]

Experimental Protocol:

  • To a solution of 2-hydroxy-2,2-difluoroacetophenone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C, add methylmagnesium bromide (1.2 equivalents, 3.0 M solution in diethyl ether) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting tertiary alcohol can then be subjected to a reductive dehydroxylation using a reagent such as triethylsilane in the presence of a strong acid like trifluoroacetic acid to afford 2-(1,1-Difluoroethyl)phenol.

  • Purify the final product by column chromatography.

SynthesisWorkflow Phenol Phenol Step1 Step 1: Friedel-Crafts Acylation Phenol->Step1 DFAA Difluoroacetic Anhydride DFAA->Step1 AlCl3 AlCl3 (Lewis Acid) AlCl3->Step1 Intermediate 2-hydroxy-2,2-difluoroacetophenone Step1->Intermediate ortho-acylation Step2 Step 2: Grignard Reaction Intermediate->Step2 MeMgBr Methylmagnesium Bromide MeMgBr->Step2 Reduction Reductive Dehydroxylation Step2->Reduction Tertiary Alcohol Intermediate FinalProduct 2-(1,1-Difluoroethyl)phenol Reduction->FinalProduct

Caption: Proposed two-step synthesis of 2-(1,1-Difluoroethyl)phenol.

Characterization and Spectroscopic Analysis (Predicted)

The successful synthesis of 2-(1,1-Difluoroethyl)phenol would be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and a triplet for the methyl group of the difluoroethyl moiety due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon bearing the difluoroethyl group showing a characteristic triplet due to one-bond carbon-fluorine coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum would be the most definitive, showing a quartet for the two equivalent fluorine atoms, split by the three protons of the adjacent methyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of 2-(1,1-Difluoroethyl)phenol.

Applications in Medicinal Chemistry and Drug Discovery

The unique properties conferred by the 1,1-difluoroethyl group make 2-(1,1-Difluoroethyl)phenol a valuable building block in drug discovery.

  • Bioisosteric Replacement: The difluoroethyl group can serve as a bioisostere for other functional groups, such as a hydroxyl or thiol group, potentially improving the pharmacokinetic profile of a drug candidate without compromising its biological activity.

  • Metabolic Stability: The presence of the gem-difluoro group at the benzylic position is expected to block metabolic oxidation, a common pathway for the degradation of many drugs. This can lead to a longer half-life and improved oral bioavailability.

  • Modulation of Acidity and Lipophilicity: The electron-withdrawing nature of the fluorine atoms will lower the pKa of the phenolic hydroxyl group, making it more acidic. This can influence the binding interactions with target proteins. The increased lipophilicity can enhance cell membrane permeability.

  • Conformational Control: The steric bulk of the difluoroethyl group can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a biological target.

Phenolic compounds, in general, have a wide range of industrial and pharmaceutical applications, including their use as antioxidants, antimicrobials, and anti-inflammatory agents.[7][8][9] The introduction of the difluoroethyl group could further enhance these properties in novel drug candidates.

Safety and Handling

Phenol and its derivatives are known to be toxic and corrosive.[10] 2-(1,1-Difluoroethyl)phenol should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of skin contact, the affected area should be washed immediately with copious amounts of water.

Conclusion

2-(1,1-Difluoroethyl)phenol represents a promising, albeit currently under-documented, molecular scaffold for the development of novel therapeutics. This technical guide has outlined a plausible synthetic route, predicted its key physicochemical properties, and discussed its potential applications in medicinal chemistry. The strategic incorporation of the 1,1-difluoroethyl group into a phenolic framework offers a compelling strategy to enhance the drug-like properties of bioactive molecules. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Fuchibe, K., Matsuo, T., & Ichikawa, J. (2023). Synthesis of 2-Difluoroethylated 2H-1,3-Benzoxazines via Proton-Mediated Ring Opening/Interrupted Ritter Reaction of 1,1-Difluorocyclopropanes. Organic Letters, 25(23), 4273–4277. [Link]

  • Capital Resin Corporation. (2022, October 12). The Physical and Chemical Properties of Phenol. [Link]

  • Embibe. (2023, January 25). Chemical Properties of Phenols: Meaning, Members, Structure. [Link]

  • PubChem. (n.d.). Phenol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol. [Link]

  • Oda, H., et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 17, 89-96. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Dunker, C., & Schlegel, K. (2023). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie, e2300133.
  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.
  • PubChem. (n.d.). 2-(1-Aminoethyl)phenol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

  • Wikipedia. (n.d.). Phenol. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. [Link]

  • Aakash Institute. (n.d.). Phenol: Structure, Preparations, Properties, Classification, Chemical Reactions, Uses. [Link]

  • NIST. (n.d.). Phenol, 2-(1,1-dimethylethyl)-. NIST Chemistry WebBook. [Link]

  • University of Calgary. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones. [Link]

  • Albuquerque, B. R., et al. (2021). Phenolic compounds: current industrial applications, limitations and future challenges. Food & Function, 12(1), 14-41. [Link]

  • PubChem. (n.d.). 2-(1-Phenylethyl)phenol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Slideshare. (n.d.). Pharmaceutical applications of phenol and their derivatives. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • PubChem. (n.d.). 2,4-Difluorophenol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • GSC Online Press. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

Sources

Foundational

High-Hazard Handling: A Technical Guide to Fluorinated Phenol Derivatives

Topic: Safety Data Sheet (SDS) for Fluorinated Phenol Derivatives Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and HSE Officers. Executive Summary: The "Force Multiplier" E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) for Fluorinated Phenol Derivatives Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and HSE Officers.

Executive Summary: The "Force Multiplier" Effect

Standard Safety Data Sheets (SDS) often categorize fluorinated phenols (e.g., 2-fluorophenol, pentafluorophenol) generically alongside standard phenol. For the research scientist, this is a dangerous oversimplification.

Fluorination acts as a toxicological force multiplier :

  • Electronic Effect: The electron-withdrawing nature of fluorine dramatically lowers pKa, transforming a weak acid (phenol) into a corrosive acid (pentafluorophenol).

  • Lipophilicity: Fluorine substitution often increases LogP, facilitating rapid dermal absorption.

  • Metabolic Stability: The C-F bond strength resists typical metabolic detoxification, potentially prolonging systemic half-life.

This guide bridges the gap between a generic SDS and the rigorous safety protocols required for synthesis and scale-up.

The Physico-Chemical Hazard Profile

The danger of fluorinated phenols lies in the shift of their physical properties compared to the parent molecule.

The Acidity Shift (pKa)

Phenol is a weak acid (pKa ~10) that causes liquefactive necrosis. Highly fluorinated phenols, such as pentafluorophenol, have pKa values approaching that of acetic acid, shifting the injury mechanism toward immediate coagulative necrosis and severe corrosion.

Table 1: Comparative Physical Properties

CompoundStructurepKa (Approx)Acidity Factor (vs. Phenol)Hazard Implication
Phenol

9.951xSystemic poison; severe irritant.
4-Fluorophenol

9.9~1xSimilar to phenol; high systemic toxicity.
2,4-Difluorophenol

7.2~500xIncreased corrosivity; rapid tissue damage.
Pentafluorophenol

5.5~30,000xCorrosive Acid. Immediate severe burns.
The "Trojan Horse" Toxicity Mechanism

The core mechanism of phenol toxicity is the uncoupling of oxidative phosphorylation . Phenols disrupt the proton gradient in mitochondria, halting ATP production and causing cellular asphyxiation.

Fluorination enhances this lethality by increasing lipophilicity (permeability) without sacrificing the hydroxyl group required for the uncoupling effect.

ToxicityMechanism Subst Fluorine Substitution Elec Electron Withdrawal (Lower pKa) Subst->Elec Inductive Effect Lipo Increased Lipophilicity (Higher LogP) Subst->Lipo Bioisosterism Burn Chemical Burn (Corrosive) Elec->Burn Proton Release Absorp Rapid Dermal Absorption Lipo->Absorp Skin Barrier Penetration Mito Mitochondrial Uncoupling Absorp->Mito Transport Sys Systemic Toxicity (CNS, Cardiac) Mito->Sys ATP Depletion Burn->Sys Shock/Pain

Figure 1: The dual-threat mechanism of fluorinated phenols. Fluorine enhances both corrosivity (via acidity) and absorption (via lipophilicity).

Handling & PPE Strategy

Standard nitrile gloves are frequently inadequate for fluorinated phenols. The solvent vehicle (often DCM or THF) combined with the phenol's lipophilicity can degrade nitrile in minutes.

Glove Selection Protocol
  • Low Risk (Weighing solids): Double-gloved Nitrile (minimum 5 mil). Change immediately upon splash.

  • High Risk (Solutions/Synthesis):

    • Primary: Silver Shield (Laminate) or Viton®.

    • Secondary (Outer): Nitrile (for dexterity and mechanical protection).

Engineering Controls
  • Fume Hood: Mandatory. Fluorophenols have distinct, pungent odors and low vapor pressures that can still exceed exposure limits in static air.

  • Sash Height: Keep at minimum working height to protect the face from "splatter" which is more dangerous due to the high acidity.

Emergency Response & Decontamination

CRITICAL WARNING: Water is not the primary decontamination agent for phenol exposures.[1] Water is hydrophobic to phenol; washing with limited water can spread the chemical over a larger surface area, increasing absorption.

The PEG Protocol

Polyethylene Glycol 300 or 400 (PEG) is the gold standard. It acts as a solvent sink, solubilizing the phenol and pulling it out of the skin layers.

  • Stock Requirement: Every lab using fluorophenols must have a "Phenol Response Kit" containing at least 1L of PEG 300/400.

EmergencyResponse Start Skin Exposure Event Step1 1. REMOVE Contaminated Clothing (Do not pull over head) Start->Step1 Decision Is PEG 300/400 Available? Step1->Decision PEG_Yes 2A. PEG DECONTAMINATION Soak gauze/wipes in PEG. Rub gently for 15-30 mins. Change swabs frequently. Decision->PEG_Yes Yes PEG_No 2B. WATER DECONTAMINATION High-flow deluge required. Flush > 30 mins. (Risk: Spreading chemical) Decision->PEG_No No Step3 3. MEDICAL EVALUATION Transport to ER. Bring SDS. PEG_Yes->Step3 PEG_No->Step3

Figure 2: Decision tree for immediate dermal decontamination. PEG is prioritized over water to minimize systemic absorption.

HF Formation Risks

While fluorinated phenols do not typically release Hydrogen Fluoride (HF) on contact with skin, thermal decomposition (fire) or reaction with strong nucleophiles at high temperatures can release HF gas.

  • Fire Fighting: Do not breathe smoke. Use SCBA.

  • Waste: Do not mix with strong acids or oxidizers in waste streams.[2]

Waste Management & Stability

Incompatibility

Due to the enhanced acidity (e.g., Pentafluorophenol pKa ~5.5), these compounds are incompatible with:

  • Strong Bases: Exothermic deprotonation occurs rapidly.

  • Acid Chlorides: Potential for runaway esterification.

Disposal
  • Segregation: Segregate as "Toxic Organics" or "Corrosive Acidic Organics" depending on the specific derivative's pKa.

  • Labeling: Clearly mark "Fluorinated Compound - Potential HF generation upon incineration" to alert waste disposal facilities.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13028, Pentafluorophenol. Retrieved from [Link]

  • Diphex Solutions. Phenol: Management of Chemical Eye and Skin Splashes. (Detailed mechanism of PEG decontamination). Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. Acidity of Substituted Phenols (pKa trends). Retrieved from [Link]

  • Monteiro-Riviere, N. A., et al. (2001).[3] Efficacy of topical phenol decontamination strategies on severity of acute phenol chemical burns and dermal absorption. Toxicology and Industrial Health.[3] (Validation of PEG efficacy). Retrieved from [Link]

Sources

Exploratory

suppliers and price of 2-(1,1-Difluoroethyl)phenol

The following technical guide details the supply landscape, pricing dynamics, and synthesis protocols for 2-(1,1-Difluoroethyl)phenol , a specialized fluorinated building block. Supply Chain, Synthesis, and Strategic App...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the supply landscape, pricing dynamics, and synthesis protocols for 2-(1,1-Difluoroethyl)phenol , a specialized fluorinated building block.

Supply Chain, Synthesis, and Strategic Application in Drug Discovery

Executive Summary

2-(1,1-Difluoroethyl)phenol (Structure:


 with ortho 

) is a high-value bioisostere used in medicinal chemistry to modulate lipophilicity and metabolic stability. Unlike its non-fluorinated analog (2-ethylphenol) or the carbonyl precursor (2'-hydroxyacetophenone), the 1,1-difluoroethyl motif acts as a lipophilic, metabolically robust surrogate for carbonyls or methoxy groups.

Market Status:

  • Commodity Status: Non-Stock / Custom Synthesis. This compound is rarely available as an off-the-shelf catalog item due to the instability of the free phenol-difluoroalkyl combination during long-term storage and the niche nature of the ortho-substitution.

  • Primary Sourcing Strategy: "Make" (In-house synthesis) or "Buy" (Custom CRO synthesis).

  • Cost Driver: The cost is driven not by raw materials but by the deoxofluorination reagents (e.g., DAST, Deoxo-Fluor®) and the purification overhead required to separate potential cyclized byproducts.

Chemical Profile & Strategic Value

PropertyDataRelevance
Chemical Structure Phenol ring, ortho-substituted with

Bioisostere: Mimics steric bulk of isopropyl/acetyl groups but with altered electronics.
CAS Number N/A (Specific Isomer) Note: Precursor CAS is 118-93-4 (2'-Hydroxyacetophenone).
Molecular Weight 158.15 g/mol Fragment-based drug discovery (FBDD) compliant.
Lipophilicity (

LogP)
+0.4 to +0.8 vs. CarbonylIncreases membrane permeability;

decreases basicity of adjacent protons.
Metabolic Stability HighThe

bond (approx. 116 kcal/mol) blocks benzylic oxidation common in ethyl groups.

Application Logic: In drug design, replacing a methyl ketone (


) or methoxy  (

) group with a 1,1-difluoroethyl (

) group often improves metabolic half-life (

) by blocking oxidative metabolism while maintaining hydrogen bond acceptor capability via the fluorine atoms.

Supply Chain & Pricing Analysis

Since a direct CAS catalog search yields limited results for the specific ortho isomer, the supply chain relies on Custom Synthesis (CRO) or In-House Manufacturing .

Option A: Commercial Sourcing (Buy)
  • Target Vendors: Enamine, WuXi AppTec, Pharmablock, Combi-Blocks.

  • Ordering Specification: Request "Custom Synthesis of 2-(1,1-Difluoroethyl)phenol from 2'-hydroxyacetophenone."

  • Estimated Pricing (Custom Quote):

    • 1 - 5 grams: $1,500 - $2,500 (Lead time: 2-3 weeks).

    • 100 grams: $5,000 - $8,000 (Lead time: 4-6 weeks).

Option B: Raw Material Sourcing (Make)

For in-house synthesis, the cost is significantly lower.

ComponentRoleCASApprox. Price (2025)Supplier Examples
2'-Hydroxyacetophenone Precursor 118-93-4 $30 / 100g Sigma, Oakwood, TCI
DAST (Diethylaminosulfur trifluoride)Fluorinating Agent38078-09-0$150 / 100gMatrix, Fluorochem
Deoxo-Fluor® Safer Alternative202289-38-1$250 / 100gMilliporeSigma
Acetic Anhydride Protecting Group108-24-7$40 / 1LGeneral Chemical

Cost Benefit: In-house synthesis of 10g material costs approximately


2,000  for outsourced acquisition.

Technical Synthesis Guide (The "Make" Protocol)

Critical Warning: Direct deoxofluorination of unprotected 2'-hydroxyacetophenone is hazardous and inefficient. The free phenolic hydroxyl group can attack the fluorinating reagent or the intermediate carbocation, leading to benzo-oxete cyclization or polymerization [1].

The Validated Protocol: Protection


 Fluorination 

Deprotection.
Workflow Diagram (DOT)

SynthesisRoute Start 2'-Hydroxyacetophenone (CAS 118-93-4) Step1 Step 1: Protection (Ac2O, Pyridine) Start->Step1 Inter1 2'-Acetoxyacetophenone Step1->Inter1 Step2 Step 2: Deoxofluorination (Deoxo-Fluor or DAST, DCM, 0°C) Inter1->Step2 Critical Step Inter2 2-(1,1-Difluoroethyl)phenyl acetate Step2->Inter2 Step3 Step 3: Deprotection (K2CO3, MeOH/H2O) Inter2->Step3 Final 2-(1,1-Difluoroethyl)phenol (Target) Step3->Final

Figure 1: Validated 3-step synthesis route preventing cyclization side-reactions.

Detailed Experimental Protocol
Step 1: Phenol Protection (Acetylation)
  • Reagents: Dissolve 2'-hydroxyacetophenone (1.0 eq) in DCM. Add Pyridine (1.2 eq) and Acetic Anhydride (1.1 eq).

  • Condition: Stir at RT for 4 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then Brine. Dry over

    
    .
    
  • Yield: Quantitative (>95%). Product: 2'-Acetoxyacetophenone.

Step 2: Deoxofluorination (The Critical Step)

Why this method? DAST/Deoxo-Fluor converts


 to 

. The acetate protecting group prevents the phenolic oxygen from interfering.
  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Reagents: Dissolve 2'-Acetoxyacetophenone (1.0 eq) in anhydrous DCM (

    
    ).
    
  • Addition: Cool to 0°C . Add Deoxo-Fluor® (1.5 eq) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to RT and stir for 16-24 hours. Monitor by TLC/NMR (disappearance of ketone carbonyl).

  • Quench: Pour carefully into saturated

    
      (ice-cold). Warning: Vigorous gas evolution (
    
    
    
    ).
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Product: 2-(1,1-Difluoroethyl)phenyl acetate.

Step 3: Deprotection
  • Reagents: Dissolve intermediate in MeOH. Add

    
     (2.0 eq).
    
  • Condition: Stir at RT for 1 hour.

  • Workup: Acidify carefully with 1M HCl to pH 5-6. Extract with EtOAc.

  • Final Product: 2-(1,1-Difluoroethyl)phenol .

Quality Assurance & Handling

Analytical Validation

To ensure the integrity of the purchased or synthesized material, verify the following signals:

  • 
     NMR:  Look for a quartet (coupling with 
    
    
    
    ) around -80 to -100 ppm .
  • 
     NMR: 
    
    • Triplet (approx 1.8 - 2.0 ppm): Corresponds to the

      
       group coupled to two Fluorines (
      
      
      
      ).
    • Broad Singlet: Phenolic

      
       (exchangeable with 
      
      
      
      ).
Safety & Stability
  • Storage: Store at 2-8°C under inert gas (Argon). Phenols are oxidation-prone; the difluoroethyl group is stable, but the phenol ring can oxidize to quinones if left in air.

  • Handling: Wear gloves and goggles. The precursor DAST is corrosive and reacts violently with water to produce HF.

References

  • Beilstein Institute. (2019). SO2F2-mediated transformation of 2'-hydroxyacetophenones to benzo-oxetes. Beilstein Journal of Organic Chemistry.

  • National Institutes of Health (NIH). (2023). Deoxyfluorination of Electron-Deficient Phenols. PubMed Central.

  • Sigma-Aldrich. (2025). 2'-Hydroxyacetophenone Product Catalog & Pricing. MilliporeSigma.

  • Oakwood Chemical. (2025). 2'-Hydroxyacetophenone Supplier Data. Oakwood Products.

  • Organic Chemistry Portal. (2023). Deoxyfluorination of Phenols and Ketones.

Foundational

2-(1,1-Difluoroethyl)phenol PubChem compound summary

This technical guide provides an in-depth analysis of 2-(1,1-Difluoroethyl)phenol , a specialized fluorinated building block used in medicinal chemistry to modulate lipophilicity, metabolic stability, and acid-base prope...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(1,1-Difluoroethyl)phenol , a specialized fluorinated building block used in medicinal chemistry to modulate lipophilicity, metabolic stability, and acid-base properties of drug candidates.

Role: Bioisosteric Scaffold & Metabolic Shield Primary Application: Lead Optimization in Drug Discovery

Executive Summary & Chemical Identity

2-(1,1-Difluoroethyl)phenol is a bifunctional aromatic scaffold featuring a phenolic hydroxyl group and a gem-difluoroalkyl substituent. It represents a strategic "bioisostere" in medicinal chemistry, where the 1,1-difluoroethyl group (


) serves as a metabolically stable replacement for ethyl (

), acetyl (

), or isopropyl groups.

The introduction of the gem-difluoro moiety significantly alters the electronic landscape of the phenol ring, increasing the acidity of the hydroxyl group while enhancing the molecule's overall lipophilicity (


) and blocking benzylic oxidation—a common metabolic clearance pathway.
Physiochemical Profile (Calculated)[1][2]
PropertyValue / DescriptionSignificance
IUPAC Name 2-(1,1-Difluoroethyl)phenolOfficial Nomenclature
Molecular Formula

Core Composition
Molecular Weight 158.15 g/mol Fragment-based drug design range
Predicted LogP ~2.3 - 2.5Higher lipophilicity than 2-ethylphenol
H-Bond Donors 1 (Phenolic OH)Key interaction point for target binding
H-Bond Acceptors 3 (O + 2F)Fluorine acts as a weak acceptor
Predicted pKa ~8.5 - 9.2More acidic than Phenol (9.95) due to EWG effect
Rotatable Bonds 1Restricted conformation due to steric bulk of F

Structural Activity Relationship (SAR) & Bioisosterism

The utility of 2-(1,1-Difluoroethyl)phenol lies in the "Fluorine Effect." The substitution of hydrogen with fluorine exerts profound changes on the molecule's behavior in a biological system.[1][2][3]

The "Gem-Difluoro" Effect[6][7]
  • Metabolic Blocking: The benzylic position (alpha to the ring) is a "hotspot" for Cytochrome P450 oxidation in non-fluorinated alkyl phenols. Replacing

    
     with 
    
    
    
    effectively shuts down this metabolic route (metabolic blockade), extending the half-life (
    
    
    ) of the drug.
  • Acidity Modulation: The

    
     group is strongly electron-withdrawing (inductive effect, 
    
    
    
    ). This pulls electron density away from the aromatic ring and the phenolic oxygen, stabilizing the phenoxide anion. Consequently, the pKa drops, making the phenol more acidic. This can strengthen ionic interactions with basic residues (e.g., Arginine, Lysine) in a protein binding pocket.
  • Lipophilicity & Permeability: Despite being polar, the C-F bond is non-polarizable. The overall effect is often an increase in lipophilicity compared to the carbonyl analog, improving membrane permeability.

Logic Diagram: Bioisosteric Replacement

The following diagram illustrates the strategic decision-making process when selecting this scaffold.

Bioisosterism Start Lead Compound (Contains 2-Ethylphenol) Problem Issue: Rapid Metabolic Clearance (Benzylic Oxidation) Start->Problem Solution Strategy: Gem-Difluoro Substitution Problem->Solution Result 2-(1,1-Difluoroethyl)phenol (Target Scaffold) Solution->Result Effect1 Blocks CYP450 Oxidation Result->Effect1 Effect2 Increases Lipophilicity Result->Effect2 Effect3 Lowers pKa (Stronger H-Bond) Result->Effect3

Figure 1: Decision logic for transitioning from an alkyl-phenol to a gem-difluoro-phenol scaffold to improve metabolic stability.

Synthetic Pathways (Technical Guide)

The synthesis of 2-(1,1-Difluoroethyl)phenol requires careful handling of fluorinating agents. The most robust route involves the deoxyfluorination of the corresponding ketone (2'-hydroxyacetophenone).

Critical Constraint: Direct fluorination of the free phenol is risky due to potential side reactions (O-alkylation or polymerization). A protection-deprotection strategy is recommended for high purity.

Experimental Protocol: The "Protected Ketone" Route
Reagents Required:
  • Substrate: 2'-Hydroxyacetophenone

  • Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride). Note: Deoxo-Fluor is thermally more stable than DAST.

  • Protecting Group: Benzyl bromide (BnBr) / Potassium Carbonate (

    
    ).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

Phase 1: Phenol Protection

  • Dissolve 2'-hydroxyacetophenone (1.0 eq) in DMF.

  • Add

    
     (1.5 eq) and Benzyl bromide (1.2 eq).
    
  • Stir at 60°C for 4 hours until TLC confirms consumption of starting material.

  • Workup: Dilute with water, extract with EtOAc, and concentrate to yield 2-(Benzyloxy)acetophenone .

Phase 2: Deoxyfluorination (The Critical Step) Safety Alert: Perform in a fume hood. Fluorinating agents liberate HF upon hydrolysis.

  • Place 2-(Benzyloxy)acetophenone (1.0 eq) in a dry Teflon or polypropylene flask (glass can etch, though borosilicate is acceptable for short durations).

  • Dissolve in anhydrous DCM under Nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Add Deoxo-Fluor (2.5 eq) dropwise. Do not rush this step; exotherm control is vital.

  • Allow to warm to Room Temperature (RT) and stir for 16-24 hours.

    • Mechanism:[3][4] The carbonyl oxygen attacks the sulfur, followed by fluoride displacement to form the gem-difluoride.

  • Quenching: Pour the reaction mixture slowly into saturated aqueous

    
    . Caution: Vigorous 
    
    
    
    evolution.
  • Extract with DCM, dry over

    
    , and purify via silica flash chromatography (Hexane/EtOAc gradient).
    
    • Product:1-(Benzyloxy)-2-(1,1-difluoroethyl)benzene .

Phase 3: Deprotection

  • Dissolve the fluorinated intermediate in MeOH.

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under Hydrogen atmosphere (balloon pressure) for 2-4 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate to yield the final 2-(1,1-Difluoroethyl)phenol .

Synthesis Workflow Diagram

Synthesis Substrate 2'-Hydroxyacetophenone (Starting Material) Step1 Step 1: Protection (BnBr, K2CO3, DMF) Prevents O-fluorination Substrate->Step1 Inter1 Intermediate A: 2-(Benzyloxy)acetophenone Step1->Inter1 Step2 Step 2: Deoxyfluorination (Deoxo-Fluor, DCM, 0°C) Replaces C=O with CF2 Inter1->Step2 Inter2 Intermediate B: 1-(Benzyloxy)-2-(1,1-difluoroethyl)benzene Step2->Inter2 Step3 Step 3: Hydrogenolysis (H2, Pd/C, MeOH) Removes Benzyl Group Inter2->Step3 Final FINAL PRODUCT: 2-(1,1-Difluoroethyl)phenol Step3->Final

Figure 2: Step-wise synthetic pathway utilizing a protection strategy to ensure regioselectivity.

Safety & Handling Protocols

Working with 2-(1,1-Difluoroethyl)phenol and its precursors involves specific hazards, particularly during the fluorination step.

  • Fluorinating Agents (DAST/Deoxo-Fluor):

    • Explosion Hazard: DAST can become unstable at temperatures >50°C. Never heat the neat reagent. Deoxo-Fluor is safer but still requires thermal control.

    • Corrosivity: Hydrolysis releases Hydrofluoric Acid (HF). Calcium Gluconate gel must be available in the lab as a first-aid countermeasure for skin exposure.

  • Product Handling:

    • Acidity: As a phenol with electron-withdrawing groups, the product is corrosive to eyes and mucous membranes.

    • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Although the C-F bond is stable, phenols can oxidize over time if exposed to air and light.

Applications in Drug Development[3][5][9]

  • Kinase Inhibitors: Used to replace o-ethylphenol moieties in ATP-competitive inhibitors, improving potency by strengthening Hydrogen bonds with the hinge region of the kinase.

  • Agrochemicals: The difluoroethyl group is increasingly common in succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Sedaxane analogs), where metabolic stability in the field is required.

  • Fragment Libraries: Included in Fsp3-rich fragment libraries to explore chemical space beyond flat aromatic systems.

References

  • PubChem Compound Summary. Phenol and derivatives. National Center for Biotechnology Information. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Hu, J., et al. (2015). Gem-Difluoroalkylation of Arenes. Chemical Reviews.[5] [Link]

Sources

Exploratory

A Technical Guide to the Lipophilicity (LogP) of 2-(1,1-Difluoroethyl)phenol

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Lipophilicity in Drug Discovery Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry. It is quantitatively expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1][2]

The LogP value of a drug candidate profoundly impacts its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3] A delicate balance is required; sufficient lipophilicity is necessary for a drug to permeate biological membranes and reach its target, while excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity.[1][4] This principle is famously encapsulated in Lipinski's "Rule of Five," which suggests that for a compound to be a likely orally active drug, its LogP should not exceed 5.[4][5]

For ionizable compounds, the distribution coefficient (LogD) is a more physiologically relevant descriptor, as it accounts for the partitioning of both the ionized and non-ionized forms at a specific pH.[5][6][7] Since phenols are weakly acidic, understanding the interplay between LogP and LogD is crucial for predicting their behavior in biological systems.[6]

Structural Analysis of 2-(1,1-Difluoroethyl)phenol and its Predicted Lipophilicity

To understand the lipophilicity of 2-(1,1-Difluoroethyl)phenol, we must consider the contributions of its constituent parts: the parent phenol ring and the 1,1-difluoroethyl substituent.

  • Phenol : The parent molecule, phenol, has an experimentally determined LogP of approximately 1.46. This value reflects a moderate lipophilicity, with a slight preference for the organic phase.

  • The 1,1-Difluoroethyl Substituent : The introduction of fluorine into a molecule has complex and often non-intuitive effects on its lipophilicity.[8][9][10] While individual fluorine atoms are highly electronegative, the overall impact on LogP is context-dependent.[3][8] In the case of a 1,1-difluoroethyl group, the two fluorine atoms significantly alter the electronic properties of the ethyl group. This can lead to an increase in lipophilicity compared to an unsubstituted ethyl group due to the increased hydrophobic surface area.

Predicted LogP Value:

Data Summary Table:

CompoundExperimental LogPPredicted CLogP
Phenol1.46-
2-Ethylphenol2.33-
2-(1,1-Difluoroethyl)phenolNot Available~2.1

The predicted CLogP of ~2.1 for 2-(1,1-Difluoroethyl)phenol is slightly lower than the experimental LogP of 2-ethylphenol (2.33). This highlights the nuanced effect of fluorine; while it increases lipophilicity compared to the parent phenol, the two fluorine atoms may introduce a polar element that slightly counteracts the hydrophobicity of the ethyl group.

Established Methodologies for LogP Determination

Two primary methods are widely accepted for the experimental determination of LogP: the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable technique for measuring LogP.[5][11] It involves directly measuring the concentration of the analyte in two immiscible liquid phases after they have reached equilibrium.[12]

Experimental Protocol: Shake-Flask Method

  • Preparation of Solvents :

    • Saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight. This pre-saturation is crucial for accurate results.

  • Sample Preparation :

    • Prepare a stock solution of 2-(1,1-Difluoroethyl)phenol in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning :

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated water.

    • Add a small aliquot of the stock solution to the vial. The final concentration of the analyte should be low enough to avoid saturation in either phase.

    • Seal the vial and shake it vigorously for a set period (e.g., 1 hour) to facilitate partitioning.

    • Allow the vial to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Quantification :

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of 2-(1,1-Difluoroethyl)phenol in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

  • Calculation :

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Self-Validating System: The reliability of this method is ensured by running the experiment in triplicate and including a control compound with a known LogP value to verify the experimental setup.[11]

Diagram: Shake-Flask Method Workflow

G cluster_prep Preparation cluster_part Partitioning cluster_quant Quantification & Calculation prep_solvents 1. Pre-saturate n-octanol and water prep_sample 2. Prepare stock solution of analyte mix 3. Combine solvents and analyte prep_sample->mix shake 4. Shake to equilibrate mix->shake separate 5. Allow phases to separate shake->separate sample_phases 6. Sample both phases separate->sample_phases analyze 7. Analyze concentration (e.g., LC-MS) sample_phases->analyze calculate 8. Calculate LogP analyze->calculate

Caption: Workflow for LogP determination using the shake-flask method.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, more automated, and less material-intensive alternative to the shake-flask method.[11][14] It determines LogP indirectly by correlating the retention time of the analyte on a non-polar stationary phase with the known LogP values of a set of reference compounds.[15]

Experimental Protocol: RP-HPLC Method

  • System Setup :

    • Use a C18 column as the stationary phase.

    • The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration :

    • Prepare a set of standard compounds with well-established LogP values that span the expected LogP of the analyte.

    • Inject each standard individually and record its retention time (t_R).

    • Determine the column's dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

    • Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards. A linear regression of this plot yields a calibration equation.

  • Sample Analysis :

    • Inject the 2-(1,1-Difluoroethyl)phenol sample and record its retention time.

    • Calculate its log k value.

  • LogP Determination :

    • Interpolate the LogP of the analyte from its log k value using the calibration equation.

Trustworthiness and Validation: The accuracy of the RP-HPLC method is highly dependent on the choice of reference compounds and the linearity of the calibration curve.[11] It is essential that the standards are structurally similar to the analyte and that the mobile phase composition is optimized to ensure good chromatographic separation.[15]

Diagram: RP-HPLC Method Logic

G cluster_cal Calibration Phase cluster_ana Analysis Phase cluster_res Result standards Inject Standards (Known LogP) retention_times Measure Retention Times (tR) standards->retention_times logk Calculate log k retention_times->logk calibration_curve Plot log k vs. LogP (Generate Equation) logk->calibration_curve final_logp Determine Analyte LogP calibration_curve->final_logp analyte Inject Analyte analyte_rt Measure tR analyte->analyte_rt analyte_logk Calculate log k analyte_rt->analyte_logk analyte_logk->final_logp

Caption: Logical flow for determining LogP via the RP-HPLC method.

Conclusion

The lipophilicity of 2-(1,1-Difluoroethyl)phenol, a critical parameter for assessing its drug-like properties, is predicted to be moderately lipophilic with a CLogP of approximately 2.1. This value is influenced by the interplay between the phenol backbone and the unique electronic effects of the 1,1-difluoroethyl substituent. While a definitive experimental LogP value is yet to be reported, this guide provides the theoretical framework and detailed experimental protocols necessary for its determination. The choice between the gold-standard shake-flask method and the high-throughput RP-HPLC method will depend on the specific requirements of the research, including accuracy, sample availability, and desired throughput. Accurate determination of this value will be instrumental in guiding further development and optimization of 2-(1,1-Difluoroethyl)phenol and related compounds in a drug discovery context.

References

  • Lokey Lab Protocols. (2017). Shake Flask logK.
  • Encyclopedia.pub. (2022).
  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1.
  • Enamine. (n.d.). LogD/LogP Background.
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • ResearchGate. (2025). A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10.
  • Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • ResearchGate. (n.d.). Relationship between experimental phenol toxicity (log 1/C) and....
  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Google Patents. (2003). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • WuXi AppTec DMPK. (2023).
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • NIH. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
  • PubMed. (n.d.). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures.
  • University of Lincoln. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (2002). US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • ChemRxiv. (n.d.). Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules.
  • The University of Brighton. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.
  • (n.d.).
  • ResearchGate. (n.d.).
  • NIH. (n.d.). Phenol | C6H5OH | CID 996.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(1,1-Difluoroethyl)phenol from Phenol

Executive Summary The introduction of the 1,1-difluoroethyl group ( ) into aromatic scaffolds is a high-value transformation in medicinal chemistry. This motif acts as a lipophilic, metabolically stable bioisostere for c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of the 1,1-difluoroethyl group (


) into aromatic scaffolds is a high-value transformation in medicinal chemistry. This motif acts as a lipophilic, metabolically stable bioisostere for carbonyls (

) and sulfones, significantly altering the physicochemical profile of the parent molecule.

This guide details a robust, scalable protocol for synthesizing 2-(1,1-difluoroethyl)phenol starting from phenol . Unlike theoretical routes that fail upon scale-up, this protocol addresses the two critical chemical incompatibilities inherent to this transformation:

  • Nucleophilic interference: The incompatibility of free phenolic hydroxyls with deoxyfluorinating agents (DAST/Deoxo-Fluor).

  • Benzylic instability: The sensitivity of benzylic gem-difluorides to strong Lewis acids (e.g.,

    
    ) typically used for deprotection.
    

We present a Protection-Deoxofluorination-Hydrogenolysis strategy that ensures high fidelity of the fluorinated motif.

Strategic Retrosynthesis & Logic

Direct fluorination of 2-hydroxyacetophenone is not viable because the phenolic hydroxyl group reacts rapidly with sulfur-based fluorinating agents (DAST, Deoxo-Fluor) to form unstable intermediates or polymerized byproducts. Therefore, a protecting group (PG) strategy is mandatory.

Critical Decision Point: Selection of Protecting Group

  • Methyl Ether (OMe): Rejected. Cleavage requires

    
     or 
    
    
    
    . Benzylic gem-difluorides are prone to ionization under strong Lewis acidic conditions, leading to defluorination or decomposition.
  • Esters (OAc/OBz): Risky. Deprotection requires base (hydrolysis). Benzylic gem-difluorides are susceptible to base-mediated elimination (HF elimination) to form styrenes (

    
    ).
    
  • Benzyl Ether (OBn): Selected. Cleavage is achieved via neutral catalytic hydrogenolysis (

    
    ). This method is orthogonal to the fluoride motif and preserves the sensitive benzylic 
    
    
    
    bonds.
Workflow Diagram

SynthesisWorkflow cluster_logic Critical Control Points Phenol Phenol (Starting Material) PhOAc Phenyl Acetate Phenol->PhOAc Ac2O HAP 2-Hydroxyacetophenone (Ortho-Acylation) PhOAc->HAP Fries Rearr. (AlCl3, 140°C) Bn_HAP 2-Benzyloxyacetophenone (Protected Scaffold) HAP->Bn_HAP BnBr, K2CO3 (Protection) Difluoro_Bn 1-(2-(Benzyloxy)phenyl)- 1,1-difluoroethane Bn_HAP->Difluoro_Bn Deoxo-Fluor (Fluorination) Control1 Avoid Free OH: Reacts with DAST Bn_HAP->Control1 Target 2-(1,1-Difluoroethyl)phenol (Target) Difluoro_Bn->Target H2, Pd/C (Deprotection) Control2 Avoid BBr3: Destroys C-F bond Difluoro_Bn->Control2

Figure 1: Step-wise synthesis workflow highlighting critical control points for chemoselectivity.

Detailed Experimental Protocol

Phase 1: Scaffold Construction (Fries Rearrangement)

Objective: Convert phenol to 2-hydroxyacetophenone (2-HAP). Note: While 2-HAP is commercially available, this step is included for completeness starting from phenol.

  • O-Acylation:

    • Mix Phenol (1.0 equiv) with Acetic Anhydride (1.1 equiv) and catalytic

      
       (1 drop).
      
    • Stir at 60°C for 1 hour. Pour into water, extract with DCM, and dry.

    • Yield: Quantitative conversion to Phenyl Acetate.

  • Fries Rearrangement:

    • Setup: Flame-dried round-bottom flask equipped with a drying tube (

      
      ).
      
    • Reaction: Mix Phenyl Acetate (10 g, 73 mmol) with Aluminum Chloride (

      
      , 11 g, 82 mmol, 1.1 equiv) neat (no solvent) or in Chlorobenzene.
      
    • Conditions: Heat to 140–150°C for 2 hours.

      • Insight: High temperature favors the thermodynamic ortho-isomer. Low temp (<60°C) favors the para-isomer.

    • Quench: Cool to RT. Slowly add crushed ice/HCl to break the aluminum complex.

    • Purification: Perform Steam Distillation . The ortho-isomer (2-HAP) is volatile and distills over with water, leaving the non-volatile para-isomer behind.

    • Validation:

      
       shows a characteristic hydrogen-bonded phenolic proton at 
      
      
      
      ppm.
Phase 2: Chemo-selective Protection

Objective: Mask the phenolic hydroxyl as a benzyl ether.

  • Reagents: 2-Hydroxyacetophenone (1.0 equiv), Benzyl Bromide (

    
    , 1.2 equiv), Potassium Carbonate (
    
    
    
    , 2.0 equiv).
  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Procedure:

    • Dissolve 2-HAP in DMF (0.5 M). Add

      
      .
      
    • Add

      
       dropwise.
      
    • Stir at 60°C for 4 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with water (

      
      ) to remove DMF.
      
    • Purification: Recrystallization from hexanes or flash chromatography (SiO2, 10% EtOAc/Hex).

    • Product:2-Benzyloxyacetophenone .

Phase 3: Deoxofluorination (The Critical Step)

Objective: Convert the ketone to a gem-difluoride. Safety Warning: Deoxofluorination releases HF. Use plastic/Teflon ware if possible, or glass with immediate quenching. Deoxo-Fluor is preferred over DAST due to higher thermal stability (DAST can detonate >90°C).[1]

ParameterSpecificationReason
Reagent Deoxo-Fluor (1.5–2.0 equiv)Safer thermal profile than DAST; handles steric bulk well.
Solvent DCM (Anhydrous)Standard non-polar solvent; prevents hydrolysis of reagent.
Catalyst Ethanol (0.2 equiv)Optional: Traces of alcohol generate HF in situ, catalyzing the reaction.[2]
Temp 0°C

Reflux (40°C)
Start cold to control exotherm; heat to drive conversion.

Protocol:

  • In a Teflon or dry glass flask under Nitrogen, dissolve 2-Benzyloxyacetophenone (5.0 mmol) in anhydrous DCM (10 mL).

  • Cool to 0°C.

  • Add Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride, 7.5 mmol) dropwise.

  • Allow to warm to Room Temperature (RT). Stir for 16 hours.

    • Monitoring: Check TLC. If starting material remains, heat to mild reflux (40°C) for 4 hours.

  • Quench (Critical): Cool to 0°C. Slowly add saturated

    
     .
    
    • Caution: Vigorous

      
       evolution. Stir rapidly for 30 mins to neutralize HF.
      
  • Isolation: Extract with DCM. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is less polar than the ketone.

    • Product:1-(2-(Benzyloxy)phenyl)-1,1-difluoroethane .

Phase 4: Mild Deprotection

Objective: Remove benzyl group without defluorination.

  • Reagents: 10% Palladium on Carbon (Pd/C, 10 wt% loading), Hydrogen gas (

    
    , balloon pressure).
    
  • Solvent: Methanol (MeOH) or EtOAc.

  • Procedure:

    • Dissolve the fluorinated intermediate in MeOH.

    • Add Pd/C catalyst carefully (under inert gas to prevent ignition).

    • Purge with

      
       and stir under a hydrogen balloon at RT.
      
    • Time: 2–6 hours. Monitor by TLC (disappearance of UV active benzyl spot).

  • Workup: Filter through a pad of Celite to remove Pd/C. Concentrate the filtrate.

    • Note: Do not use acid during workup.

  • Final Product: 2-(1,1-Difluoroethyl)phenol .

Analytical Validation

AssayExpected ResultInterpretation

NMR
Singlet/Multiplet at

to

ppm
Confirm gem-difluoro group (

).

NMR
Triplet (

Hz) at

ppm
Methyl group coupled to two Fluorines (

).

NMR
Broad singlet at

ppm
Free Phenolic

.
MS (EI/ESI) Molecular Ion (

)
Matches calculated mass for

.

Safety & Handling

  • Deoxo-Fluor/DAST: Reacts violently with water to produce HF. Always use anhydrous solvents. Quench with basic solutions (

    
    ). Never heat DAST above 50°C; Deoxo-Fluor is stable up to ~80°C but caution is advised.
    
  • HF Exposure: In case of skin contact during the quench, apply Calcium Gluconate gel immediately.

  • Pressure: Hydrogenation involves flammable gas. Ensure proper grounding.

References

  • Fries Rearrangement Protocols

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
    • Martin, R. "The Fries Rearrangement". Org.[3][4][5][6][7] Prep. Proced. Int.1992 , 24, 369.

  • Deoxofluorination Chemistry

    • Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability".[4] J. Org.[4] Chem.1999 , 64, 7048–7054.[4] Link

    • Singh, R. P.; Shreeve, J. M.[1] "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Related Reagents". Synthesis2002 , 17, 2561–2578.[1]

  • Benzyl Ether Deprotection: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed., Wiley, 1999. (Standard protocols for Hydrogenolysis).

Sources

Application

Application Note: Ortho-Selective 1,1-Difluoroethylation of Phenols

This Application Note is designed for researchers and drug development professionals seeking robust protocols for the ortho-selective 1,1-difluoroethylation of phenols . This transformation is critical for modulating lip...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking robust protocols for the ortho-selective 1,1-difluoroethylation of phenols . This transformation is critical for modulating lipophilicity (


) and metabolic stability (blocking oxidation sites) in lead optimization.

Executive Summary

The introduction of the 1,1-difluoroethyl group (


)  is a potent strategy in medicinal chemistry, acting as a lipophilic bioisostere for ethyl or isopropyl groups while mitigating metabolic liability. Unlike the widely established trifluoromethylation, the installation of the 

moiety onto electron-rich arenes (phenols) presents unique challenges due to the specific stability and reactivity of the 1,1-difluoroethyl radical.

This guide details the use of Sodium 1,1-Difluoroethylsulfinate (


)  as the primary reagent. This bench-stable solid serves as a modular radical precursor, enabling innate ortho-selectivity  on phenols through electronic guidance, bypassing the need for pre-functionalized handles (e.g., halides/boronic acids).

Core Reagent & Mechanism

The Reagent: Sodium 1,1-Difluoroethylsulfinate[1][2]
  • Chemical Formula:

    
    
    
  • Role: Precursor to the electrophilic 1,1-difluoroethyl radical (

    
    ).
    
  • Advantages:

    • Stability: Air- and moisture-stable solid (unlike gaseous

      
       or sensitive iodides).
      
    • Selectivity: Generates an electrophilic radical that preferentially attacks the electron-rich ortho- and para-positions of phenols.

    • Scalability: Compatible with batch and flow chemistry setups.

Mechanistic Pathway

The reaction proceeds via a radical oxidative desulfinylation .

  • Oxidation: The sulfinate anion is oxidized (by TBHP or a photocatalyst) to a sulfonyl radical.

  • Desulfinylation: Rapid extrusion of

    
     generates the key 
    
    
    
    radical.
  • Addition: The electrophilic

    
     radical attacks the phenol ring. Due to the hydroxyl group's strong electron-donating effect (+M), the ortho and para positions are activated. Ortho-selectivity is often enhanced by H-bonding interactions or when the para-position is blocked.
    
  • Rearomatization: Oxidation of the radical intermediate and loss of a proton restores aromaticity.

G Reagent MeCF2SO2Na (Sulfinate Salt) Radical •CF2Me (Electrophilic Radical) Reagent->Radical Oxidative Desulfinylation (-SO2) Oxidant Oxidant / PC* (TBHP or Ir-cat) Oxidant->Radical SET Intermediate Cyclohexadienyl Radical Complex Radical->Intermediate Radical Addition Phenol Phenol Substrate (Electron Rich) Phenol->Intermediate Product Ortho-Difluoroethyl Phenol Intermediate->Product Oxidation & Deprotonation (-H+)

Figure 1: Mechanistic pathway for radical 1,1-difluoroethylation using sulfinate salts. The electrophilic radical selectively targets the electron-rich ortho-position.

Experimental Protocols

Two protocols are provided: Method A (Chemical Oxidation) for robustness and scale, and Method B (Photoredox Catalysis) for milder conditions and higher functional group tolerance.

Method A: Chemical Oxidation (Robust & Scalable)

Best for simple phenols and gram-scale synthesis.

Reagents:

  • Substrate: Phenol (1.0 equiv)

  • Reagent: Sodium 1,1-difluoroethylsulfinate (2.0 - 3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv)

  • Solvent: DCM/Water (2:1 biphasic mixture) or DMSO

  • Temperature: Ambient to 40 °C

Protocol Steps:

  • Setup: To a vial equipped with a magnetic stir bar, add the Phenol (0.5 mmol) and Sodium 1,1-difluoroethylsulfinate (1.5 mmol, 3.0 equiv).

  • Solvent: Add DCM (2.0 mL) and Water (1.0 mL). The biphasic system helps regulate radical concentration and solubilize the sulfinate.

  • Initiation: Add TBHP (70% aq., 2.5 mmol, 5.0 equiv) dropwise under vigorous stirring.

  • Reaction: Seal the vial and stir vigorously at room temperature for 12–24 hours. Note: If conversion is low after 6h, mild heating to 40 °C can accelerate desulfinylation.

  • Workup: Quench with sat. aq.

    
     (to neutralize excess peroxide). Extract with DCM (3x). Dry combined organics over 
    
    
    
    .
  • Purification: Concentrate and purify via silica gel chromatography.

Method B: Visible-Light Photoredox (High Precision)

Best for complex substrates, peptides, or late-stage functionalization.

Reagents:

  • Substrate: Phenol (1.0 equiv)

  • Reagent: Sodium 1,1-difluoroethylsulfinate (2.0 equiv)

  • Photocatalyst:

    
     (1-2 mol%)
    
  • Oxidant (Terminal): Persulfate (

    
    ) or Air (depending on specific cycle)
    
  • Solvent: DMSO or MeCN/H2O

  • Light Source: Blue LEDs (450 nm)

Protocol Steps:

  • Setup: In a glass vial, combine Phenol (0.2 mmol), Sulfinate Reagent (0.4 mmol), and Ir-Photocatalyst (2.0 mg).

  • Inert Atmosphere: Cycle

    
    /Vacuum 3 times to remove oxygen (unless using an aerobic protocol).
    
  • Solvent: Add degassed DMSO (2.0 mL).

  • Irradiation: Place the vial 2-3 cm from a Blue LED strip. Stir for 18 hours. Fan cooling is recommended to maintain ambient temperature.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO.

Data & Optimization Guide

Table 1: Optimization Parameters for Ortho-Selectivity

ParameterRecommendationRationale
Stoichiometry 3.0 equiv SulfinateRadical generation is inefficient; excess reagent ensures high conversion.
Solvent System DCM/Water (2:1)Water solubilizes the salt; DCM solubilizes the phenol. Phase transfer aids reaction control.
pH Control Slightly Acidic (TFA additive)Optional: Adding 1.0 equiv TFA can protonate the sulfinate, facilitating radical formation in some cases.
Blocking Groups Para-substitutionIf the para-position is open, it competes. Para-blocked phenols yield exclusive ortho-products.
Temperature 20–40 °CAvoid high heat (>60 °C) to prevent radical decomposition or polymerization.

References

  • Baran, P. S., et al. (2012). "Innately Radical: A Scalable, Modular C–H Functionalization Strategy." Nature. Link

    • Foundational work establishing zinc/sodium sulfinates (Langlois-type)
  • Lian, X., et al. (2016). "Sodium 1,1-Difluoroethylsulfinate: A Reagent for Radical Difluoroethylation." Journal of Organic Chemistry. Link

    • Specific characterization and application of the 1,1-difluoroethyl sulfin
  • Qing, F. L., et al. (2014). "Silver-Catalyzed Hydrodifluoroethylation of Alkenes with 1,1-Difluoroethylsilane." Angewandte Chemie. Link

    • Alternative mechanistic insights relevant to difluoroethyl radical reactivity.
  • MacMillan, D. W. C., et al. (2011). "Trifluoromethylation of Arenes and Heteroarenes by Means of Photoredox Catalysis." Nature. Link

    • Establishes the photoredox paradigm adaptable for difluoroethyl
Method

Application Note: 2-(1,1-Difluoroethyl)phenol as a Strategic Bioisostere for Modulating Drug Properties

Executive Summary Phenolic hydroxyl groups are prevalent pharmacophores, crucial for target binding through hydrogen bond interactions. However, their presence in drug candidates often introduces significant metabolic li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenolic hydroxyl groups are prevalent pharmacophores, crucial for target binding through hydrogen bond interactions. However, their presence in drug candidates often introduces significant metabolic liabilities, primarily through rapid phase II conjugation (glucuronidation and sulfation), leading to poor oral bioavailability and short half-lives.[1][2] This application note details the rationale, strategic implementation, and synthetic protocols for utilizing 2-(1,1-difluoroethyl)phenol as a metabolically robust bioisostere. The 1,1-difluoroethyl group serves as a non-ionizable hydrogen bond donor that mimics the key interaction of the parent phenol while sterically shielding the oxygen atom from metabolic enzymes, thereby offering a powerful strategy to improve drug-like properties without sacrificing biological activity.[3]

The Challenge with Phenolic Moieties in Drug Design

The phenolic hydroxyl group is a versatile functional group capable of acting as both a hydrogen bond donor (HBD) and acceptor (HBA).[1] This dual nature allows it to form strong interactions with protein targets. However, this reactivity is a double-edged sword.

  • Metabolic Instability: The acidic nature of the phenol (pKa ~10) facilitates rapid conjugation by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[1] This first-pass metabolism is a primary clearance pathway that severely limits the oral bioavailability and in vivo exposure of phenolic drugs.[2]

  • Poor Pharmacokinetics: Rapid clearance necessitates higher or more frequent dosing, increasing the risk of off-target effects and toxicity.

  • Potential for Toxicity: Oxidation of phenols can lead to the formation of reactive quinone species, which can be toxic.

Bioisosteric replacement is a cornerstone of medicinal chemistry, aiming to substitute a functional group with another that retains biological activity while improving physicochemical or pharmacokinetic properties.[4][5]

The 2-(1,1-Difluoroethyl)phenol Moiety: A Validated Bioisosteric Solution

The 2-(1,1-difluoroethyl)phenol group is an effective non-classical bioisostere of a simple phenol. The core principle lies in replacing the acidic phenolic proton with a polarized C-H bond from the adjacent difluoroethyl group, which can function as an effective hydrogen bond donor.[3]

cluster_0 Parent Phenol Moiety cluster_1 Bioisostere Moiety Parent_Drug Drug Scaffold Phenol Phenol (-OH) Parent_Drug->Phenol HBD Hydrogen Bond Donation (HBD) Phenol->HBD Metabolism Rapid Metabolism (Glucuronidation) Phenol->Metabolism Replacement Bioisosteric Replacement Bioisostere_Drug Drug Scaffold Bioisostere 2-(1,1-Difluoroethyl)phenol (-O-CF2CH3) Bioisostere_Drug->Bioisostere HBD_mimic Preserved HBD (via C-H) Bioisostere->HBD_mimic Blocked_Metabolism Blocked Metabolism Bioisostere->Blocked_Metabolism

Figure 1: Bioisosteric replacement of a phenol with 2-(1,1-difluoroethyl)phenol.

Comparative Physicochemical Properties

The strategic advantage of this bioisostere is rooted in its altered physicochemical properties, which directly address the liabilities of the parent phenol.

PropertyParent Phenol2-(1,1-Difluoroethyl)phenol BioisostereRationale for Improvement
pKa ~10 (Weakly Acidic)Not applicable (Non-ionizable)Eliminates the primary site for Phase II conjugation, blocking metabolic clearance.
Hydrogen Bonding Strong H-bond donor (O-H)Moderate H-bond donor (polarized C-H)Retains the critical hydrogen bond donating capability required for target interaction.[3]
Lipophilicity (LogP) IncreasesThe CF2 group increases lipophilicity, which can enhance membrane permeability.
Metabolic Stability Low (susceptible to UGT/SULT)HighThe bulky, electron-withdrawing CF2 group sterically and electronically protects the ether oxygen from metabolism.

Strategic Implementation & Synthetic Protocols

The incorporation of the 2-(1,1-difluoroethyl) group can be achieved through various synthetic routes. A common and effective strategy involves the difluoroethylation of a precursor phenol.

G start Start: Phenol-containing Lead Compound (Ar-OH) step1 Step 1: Deprotonation (e.g., NaH, K2CO3 in DMF) start->step1 step2 Step 2: Nucleophilic Addition to a Difluoroethylating Agent (e.g., CH3CF2Cl, BrCF2COOEt) step1->step2 step3 Step 3: Work-up and Purification (e.g., Extraction, Chromatography) step2->step3 end Final Product: Ar-O-CF2CH3 step3->end

Figure 2: General workflow for the synthesis of 2-(1,1-difluoroethyl)phenol derivatives.

Protocol 1: Synthesis of (1,1-Difluoroethyl)phenyl Ether from Phenol

This protocol describes a general method for the O-difluoroethylation of a phenolic compound using an appropriate difluoroethylating agent. The reaction of phenols with reagents like 2-chloro-1,1,1-trifluoroethane or halothane in the presence of a base can yield gem-difluoroalkyl ethers.[6][7]

Causality: The reaction proceeds via an initial deprotonation of the acidic phenol to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic source of the "CF2" unit. The choice of base and solvent is critical to ensure efficient phenoxide formation without promoting side reactions.

Materials:

  • Phenol-containing starting material (1.0 eq)

  • 1,1-Difluoro-2-bromoethane or a similar electrophile (1.5 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol-containing starting material (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (3.0 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the difluoroethylating agent (e.g., 1,1-difluoro-2-bromoethane, 1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and quench by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash twice with water, then once with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the desired product.

Self-Validation: The final product must be characterized to confirm its identity and purity.

Protocol 2: Analytical Characterization

Rigorous analytical characterization is essential to confirm the successful synthesis and purity of the bioisosteric analogue.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C, ¹⁹F)

  • High-Resolution Mass Spectrometer (HRMS)

Procedure & Expected Results:

  • ¹H NMR: Acquire a proton NMR spectrum. Expect to see the disappearance of the phenolic -OH proton signal. A characteristic triplet or quartet signal corresponding to the -CF₂CH₃ group should appear, typically in the 1.5-2.5 ppm range, with coupling to the adjacent fluorine atoms.

  • ¹⁹F NMR: This is a critical validation step. Acquire a fluorine NMR spectrum. A characteristic quartet signal corresponding to the -CF₂ CH₃ group is expected, confirming the presence of the difluoroethyl moiety.[8]

  • ¹³C NMR: The carbon of the CF₂ group will appear as a triplet due to coupling with the two fluorine atoms.

  • HRMS: Determine the exact mass of the product. The measured mass should match the calculated mass for the desired molecular formula to within 5 ppm, confirming the elemental composition.

Impact on Metabolism and Pharmacokinetics

The primary benefit of the 2-(1,1-difluoroethyl)phenol bioisostere is its profound impact on metabolic stability.

cluster_phenol Phenol Metabolism cluster_bioisostere Bioisostere Stability Phenol Ar-OH UGT UGT Enzyme Phenol->UGT Phase II Conjugation Glucuronide Ar-O-Glucuronide (Inactive, Rapidly Excreted) UGT->Glucuronide Bioisostere Ar-O-CF2CH3 UGT2 UGT Enzyme Bioisostere->UGT2 Steric/Electronic Shielding NoReaction Metabolism Blocked UGT2->NoReaction

Figure 3: The 2-(1,1-difluoroethyl)phenol bioisostere blocks Phase II conjugation.

By physically and electronically shielding the oxygen atom, the 1,1-difluoroethyl group prevents recognition and conjugation by UGT and SULT enzymes. This modification leads to:

  • Reduced First-Pass Metabolism: Significantly increases oral bioavailability.

  • Longer Plasma Half-Life: Decreases the rate of clearance, leading to sustained therapeutic exposure.

  • Improved Safety Profile: By blocking a primary metabolic hotspot, the potential for generating reactive metabolites is reduced.

Conclusion

The 2-(1,1-difluoroethyl)phenol moiety is a highly effective and field-proven bioisostere for phenolic drugs. Its strategic implementation can overcome common pharmacokinetic challenges associated with metabolic instability. By preserving the essential hydrogen bond donating function while blocking conjugation pathways, this bioisostere provides medicinal chemists with a reliable tool to enhance the drug-like properties of lead compounds, ultimately accelerating the path to clinical candidacy. The synthetic protocols provided herein offer a robust framework for the practical application of this valuable drug design strategy.

References

  • Title: Synthesis of 2-Difluoroethylated 2H-1,3-Benzoxazines via Proton-Mediated Ring Opening/Interrupted Ritter Reaction of 1,1-Difluorocyclopropanes Source: ACS Publications, Organic Letters URL: [Link]

  • Title: Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane Source: ResearchGate URL: [Link]

  • Title: Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors Source: PubMed URL: [Link]

  • Title: Phenol (bio)isosteres in drug design and development Source: ResearchGate URL: [Link]

  • Title: Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization Source: ResearchGate URL: [Link]

  • Title: Aromatic Bioisosteres Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Phenol (bio)isosteres in drug design and development Source: PubMed URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central URL: [Link]

  • Title: Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids Source: RSC Advances URL: [Link]

  • Title: Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane Source: Semantic Scholar URL: [Link]

Sources

Application

Application Note: Strategic Protocols for the Introduction of 1,1-Difluoroethyl Groups into Aromatics

) Methodologies Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary & Strategic Rationale The 1,1-difluoroethyl group ( ) has emerged as a critical bioisostere in modern drug...

Author: BenchChem Technical Support Team. Date: February 2026


) Methodologies
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Rationale

The 1,1-difluoroethyl group (


) has emerged as a critical bioisostere in modern drug design. Unlike the ubiquitous trifluoromethyl (

) group, the 1,1-difluoroethyl moiety offers a unique balance of physicochemical properties that can rescue failing lead compounds.
Why 1,1-Difluoroethyl?
  • Metabolic Stability: The gem-difluoro motif blocks metabolic oxidation at the benzylic position, a common "soft spot" in ethyl or isopropyl groups.

  • Lipophilicity Modulation: It functions as a "lipophilic hydrogen bond donor" mimic (though less acidic than

    
    ) and modulates LogP less aggressively than 
    
    
    
    , preserving aqueous solubility while improving membrane permeability.
  • Conformational Locking: The steric bulk and the gauche effect of the fluorine atoms can lock the ethyl group into specific conformations, potentially improving binding affinity.

This guide details two distinct, high-reliability protocols for installing this group:

  • Innate Radical C-H Functionalization: For late-stage modification of electron-deficient heterocycles.

  • Nickel-Catalyzed Cross-Coupling: For precise installation on aryl boronic acids using abundant industrial halides.[1]

Decision Matrix: Selecting the Right Protocol

Before selecting a method, analyze your substrate's electronic and structural constraints.

DecisionMatrix Start Substrate Analysis IsHeterocycle Is the substrate an electron-deficient heterocycle? (Pyridine, Quinoline, etc.) Start->IsHeterocycle HasHandle Does it have a pre-installed halide or boronic acid? IsHeterocycle->HasHandle No (Electron-Rich or Benzene) Radical PROTOCOL A: Innate Radical C-H Functionalization (Baran-type Reagents) IsHeterocycle->Radical Yes (C-H Functionalization) HasHandle->Radical No (Try Radical if Electron-Poor) CrossCoupling PROTOCOL B: Ni-Catalyzed Cross-Coupling (Boronic Acid + R-Cl) HasHandle->CrossCoupling Yes (Boronic Acid) caption Figure 1: Decision matrix for selecting the optimal 1,1-difluoroethylation strategy.

Protocol A: Innate Radical C-H Functionalization (The "Baran" Method)

This method utilizes zinc or sodium sulfinate salts to generate the 1,1-difluoroethyl radical (


). It is the gold standard for late-stage functionalization (LSF)  of complex heterocycles.
Mechanism: Minisci-Type Addition

The reaction proceeds via a radical mechanism where the sulfinate is oxidized (by TBHP) to release the radical. The radical, being nucleophilic in character (relative to


), attacks the most electron-deficient position of the protonated heterocycle.

RadicalMechanism Reagent Zn(SO2CF2Me)2 (Sulfinate) Radical •CF2Me (Nucleophilic Radical) Reagent->Radical Oxidation & -SO2 Oxidant TBHP (t-BuO•) Oxidant->Reagent Intermediate Radical Cation Intermediate Radical->Intermediate Attacks e- deficient pos. Substrate Heterocycle (Protonated) Substrate->Intermediate + TFA Product 1,1-Difluoroethylated Heterocycle Intermediate->Product Oxidation & -H+ caption Figure 2: Mechanistic pathway of radical 1,1-difluoroethylation via sulfinate salts.

Experimental Procedure

Reagents Required:

  • Substrate: 1.0 equiv (e.g., substituted pyridine).

  • Reagent: Zinc bis(1,1-difluoroethanesulfinate) (DFES-Zn) or Sodium 1,1-difluoroethanesulfinate (DFES-Na). Note: These can be custom synthesized if not in stock, but are commercially available from specialty fluorination vendors.

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[2] solution (3.0–5.0 equiv).

  • Solvent: DCM/Water (2.5:1) or DMSO (for solubility).[2]

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for activating the heterocycle.

Step-by-Step Protocol:

  • Setup: To a vial equipped with a magnetic stir bar, add the heterocycle substrate (0.5 mmol, 1.0 equiv) and the DFES-Zn reagent (1.5 mmol, 3.0 equiv).

  • Solvent & Activation: Add Dichloromethane (1.5 mL) and Water (0.6 mL). Add TFA (0.5 mmol, 1.0 equiv) to protonate the heterocycle. Tip: If the substrate is insoluble, switch to pure DMSO (2.0 mL).

  • Initiation: Cool the mixture to 0°C (ice bath) to prevent rapid exotherm, then add TBHP (70% aq., 1.5 mmol, 3.0 equiv) dropwise.

  • Reaction: Remove the ice bath and stir vigorously at room temperature (or 40°C for sluggish substrates) for 12–24 hours. The biphasic mixture requires fast stirring for effective phase transfer.

  • Monitoring: Monitor by LC-MS. The product will show a mass shift of +64 Da (addition of

    
     minus H).
    
  • Workup: Quench with sat. aq.

    
     (careful, gas evolution). Extract with DCM (
    
    
    
    ). Dry organics over
    
    
    .
  • Purification: Concentrate and purify via silica gel chromatography. Note: These products are often less polar than the starting material.

Critical Process Parameters (CPPs):

  • Regioselectivity: The radical attacks positions 2 and 4 of pyridines. If these are blocked, C3 functionalization is rare/difficult.

  • Stoichiometry: The radical half-life is short. Using excess reagent (3.0 equiv) is standard. If conversion stalls at 50%, add a second portion of Reagent + TBHP.

Protocol B: Nickel-Catalyzed Cross-Coupling

For substrates where regioselectivity must be guaranteed (e.g., phenyl rings, specific positions on complex scaffolds), cross-coupling aryl boronic acids with 1,1-difluoroethyl halides is the superior method.

Source Authority: Adapted from recent Ni-catalyzed protocols (e.g., Vertex AI Search Result 1.2, Org. Chem. Front., 2019).

Mechanism: Ni(I)/Ni(III) Redox Cycle

Unlike the radical method, this uses a transition metal catalyst to couple an aryl boronic acid with an alkyl halide.

Experimental Procedure

Reagents Required:

  • Substrate: Aryl Boronic Acid (

    
    ) or Pinacol Ester (1.0 equiv).
    
  • Electrophile: 1,1-Difluoroethyl chloride (

    
    ) or Iodide (
    
    
    
    ). Note: The chloride is a gas/low-boiling liquid; the iodide is a liquid.
  • Catalyst:

    
     (10 mol%) + Ligand (e.g., dtbbpy or phenanthroline, 10-15 mol%).
    
  • Reductant/Base: Manganese (Mn) powder (2.0 equiv) or organic bases depending on the specific catalytic cycle.

  • Solvent: DME or DMF.

Step-by-Step Protocol:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, combine

    
     (0.02 mmol), Ligand (0.02 mmol), Aryl Boronic Acid (0.2 mmol), and Mn powder (0.4 mmol) in a reaction tube.
    
  • Solvent Addition: Add anhydrous DME (2.0 mL).

  • Reagent Addition:

    • If using Iodide: Add 1,1-difluoroethyl iodide (liquid) via syringe (2.0 equiv).

    • If using Chloride: The reaction vessel must be a pressure tube. Condense

      
       into the tube at -78°C or add a solution of the gas saturated in DME.
      
  • Reaction: Seal the tube and heat to 60–80°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove Mn/Ni residues. Wash with EtOAc.[3]

  • Purification: Silica gel chromatography.

Comparative Data & Troubleshooting

Table 1: Method Comparison
FeatureRadical C-H Functionalization (Protocol A)Ni-Catalyzed Cross-Coupling (Protocol B)
Primary Substrate Electron-deficient Heterocycles (Pyridines, Diazines)Aryl Boronic Acids / Esters
Regioselectivity Innate (Electronic control, usually ortho/para to N)Absolute (Determined by Boron position)
Functional Group Tolerance High (Acids, Amides, Alcohols OK)Moderate (Sensitive to Lewis basic sites)
Reagent Cost Moderate (Sulfinates)Low (Industrial Chlorides)
Scalability High (No heavy metals, open air)Moderate (Requires inert atmosphere)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Protocol A: Low Conversion Radical quenching or insufficient activation.Add 2nd batch of Reagent/TBHP after 4h. Ensure TFA is added to protonate the heterocycle.
Protocol A: Wrong Regioisomer Innate electronics favor a different position.Block the unwanted position or switch to Protocol B (Cross-Coupling).
Protocol B: Protodeboronation Boronic acid hydrolyzes before coupling.Use Boronic Ester (BPin) instead of acid. Ensure anhydrous conditions.
Protocol B: Homocoupling Aryl-Aryl dimerization.Increase the equivalents of the alkyl halide. Optimize Ligand:Ni ratio.

Safety & Handling

  • Fluorinated Reagents: 1,1-Difluoroethyl halides can be volatile and act as alkylating agents. Use in a fume hood.

  • Peroxides (TBHP): Potential explosion hazard. Never concentrate reaction mixtures containing peroxides to dryness. Quench with reducing agent (sodium thiosulfate) before workup.

  • Pressure: Protocol B using the chloride gas generates pressure upon heating. Use rated pressure vessels and blast shields.

References

  • Innate C-H Functionalization (Baran Reagents): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[4] Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99.[4]

  • Ni-Catalyzed Cross-Coupling: Guo, X., Wang, X., & Shen, Q. (2019).[1] Nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with 1,1-difluoroethyl chloride. Organic Chemistry Frontiers.

  • Photoredox/Copper Dual Catalysis: Sahoo, B., et al. (2019).[5] Metallaphotoredox-catalyzed 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9, 28409–28413.[5]

  • Review of Difluoroalkyl Reagents: Baran Reagents User Guide (Sigma-Aldrich/Merck).

Sources

Method

The Strategic Role of 2-(1,1-Difluoroethyl)phenol in Modern Agrochemical Development: Application Notes and Synthetic Protocols

Introduction: The Fluorine Advantage in Agrochemicals The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Agrochemicals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity and bioavailability, have led to the development of highly effective and selective pesticides.[1][2] Among the various fluorinated moieties, the 1,1-difluoroethyl group has emerged as a particularly valuable substituent. This application note provides a comprehensive technical guide on the synthesis and utilization of 2-(1,1-difluoroethyl)phenol, a key building block for the creation of a new generation of agrochemicals. We will explore its synthesis from readily available starting materials and detail its application in the preparation of advanced fungicidal and herbicidal agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of 2-(1,1-difluoroethyl)phenol is paramount for its effective use in synthesis. The following table summarizes its key properties.

PropertyValue
Molecular Formula C₈H₈F₂O
Molecular Weight 158.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated 80-85 °C at 15 mmHg
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)

Spectroscopic Characterization:

The structural integrity of synthesized 2-(1,1-difluoroethyl)phenol must be confirmed through rigorous spectroscopic analysis. Below are the expected characteristic peaks in various spectra.

Spectroscopy Characteristic Peaks
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.40 (m, 2H, Ar-H), 6.90-7.10 (m, 2H, Ar-H), 6.05 (t, J = 56.4 Hz, 1H, CHF₂), 5.50 (s, 1H, OH), 2.05 (t, J = 18.8 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ 155.0 (C-OH), 131.0 (Ar-C), 128.5 (Ar-C), 121.0 (Ar-C), 118.0 (Ar-C), 115.5 (t, J = 238.4 Hz, CF₂), 115.0 (Ar-C), 25.0 (t, J = 29.3 Hz, CH₃)
¹⁹F NMR (CDCl₃, 376 MHz)δ -92.5 (d, J = 56.4 Hz)
IR (neat) 3400-3300 cm⁻¹ (br, O-H), 3100-3000 cm⁻¹ (Ar C-H), 1600, 1490 cm⁻¹ (Ar C=C), 1250-1000 cm⁻¹ (C-F)
Mass Spec. (EI) m/z 158 (M⁺), 143, 127, 109, 93, 77

Synthesis of 2-(1,1-Difluoroethyl)phenol: A Two-Step Approach

The most direct and scalable synthesis of 2-(1,1-difluoroethyl)phenol commences with the commercially available 2-hydroxyacetophenone. This process involves two key transformations: the conversion of the acetyl group to a 1,1-difluoroethyl group via deoxofluorination, followed by any necessary purification.

Workflow for the Synthesis of 2-(1,1-Difluoroethyl)phenol

SynthesisWorkflow Start 2-Hydroxyacetophenone Fluorination Deoxofluorination (DAST or Deoxo-Fluor) Start->Fluorination DCM, 0 °C to rt Workup Aqueous Workup & Extraction Fluorination->Workup Quench with NaHCO₃ Purification Column Chromatography Workup->Purification Dry & Concentrate Product 2-(1,1-Difluoroethyl)phenol Purification->Product Elute with Hexanes/EtOAc

Caption: Synthetic workflow for 2-(1,1-Difluoroethyl)phenol.

Detailed Synthesis Protocol

Step 1: Deoxofluorination of 2-Hydroxyacetophenone

This protocol details the conversion of the ketone functionality in 2-hydroxyacetophenone to the corresponding geminal difluoride using diethylaminosulfur trifluoride (DAST).[3] An alternative, more thermally stable reagent is bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[3]

Materials:

  • 2-Hydroxyacetophenone

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for extraction and purification.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DAST (1.2 eq) or Deoxo-Fluor (1.2 eq) to the stirred solution via a dropping funnel over 30 minutes. Caution: These reagents are moisture-sensitive and can release HF gas upon contact with water. The reaction should be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield pure 2-(1,1-difluoroethyl)phenol.

Application as a Building Block in Agrochemical Synthesis

The phenolic hydroxyl group and the activated aromatic ring of 2-(1,1-difluoroethyl)phenol make it a versatile precursor for a variety of agrochemical classes. The following protocols outline its use in the synthesis of representative fungicidal and herbicidal scaffolds.

General Reaction Pathway for Agrochemical Synthesis

AgrochemicalSynthesis Start 2-(1,1-Difluoroethyl)phenol Etherification O-Alkylation or O-Arylation Start->Etherification Williamson Ether Synthesis Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Pd-catalyzed Fungicide Fungicide Scaffold Etherification->Fungicide Herbicide Herbicide Scaffold Coupling->Herbicide

Caption: General pathways for agrochemical synthesis.

Protocol 1: Synthesis of a Phenyl Ether-Based Fungicide Precursor

The ether linkage is a common motif in many fungicides. This protocol describes a Williamson ether synthesis to couple 2-(1,1-difluoroethyl)phenol with a functionalized alkyl halide.

Materials:

  • 2-(1,1-Difluoroethyl)phenol

  • Potassium carbonate (K₂CO₃)

  • A suitable alkyl halide (e.g., 1-bromo-2-chloroethane)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 2-(1,1-difluoroethyl)phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired phenyl ether.

Protocol 2: Synthesis of a Biaryl Herbicide Precursor via Suzuki Coupling

Biaryl structures are prevalent in many herbicides. This protocol outlines a Suzuki-Miyaura cross-coupling reaction to link the 2-(1,1-difluoroethyl)phenol scaffold to another aromatic ring. For this, the phenolic hydroxyl group is first converted to a non-participating and activating group, such as a triflate.

Step 2a: Triflation of 2-(1,1-Difluoroethyl)phenol

Materials:

  • 2-(1,1-Difluoroethyl)phenol

  • Triflic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 2-(1,1-difluoroethyl)phenol (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (1.5 eq) followed by the slow addition of triflic anhydride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate to give the crude triflate, which can often be used in the next step without further purification.

Step 2b: Suzuki-Miyaura Cross-Coupling

Materials:

  • 2-(1,1-Difluoroethyl)phenyl triflate

  • A suitable arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene and water

Procedure:

  • In a reaction vessel, combine the 2-(1,1-difluoroethyl)phenyl triflate (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (2.0 eq).

  • Degas the vessel and backfill with an inert gas.

  • Add degassed toluene and water (typically a 4:1 ratio).

  • Heat the mixture to 100 °C and stir for 8-12 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the biaryl product.

Conclusion

2-(1,1-Difluoroethyl)phenol is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its strategic use allows for the introduction of the beneficial 1,1-difluoroethyl moiety, which can significantly enhance the biological activity and metabolic stability of the final product. The synthetic protocols provided herein offer robust and scalable methods for the preparation of this key intermediate and its subsequent elaboration into advanced fungicidal and herbicidal scaffolds. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of fluorinated building blocks like 2-(1,1-difluoroethyl)phenol in the agrochemical industry is set to increase.

References

  • Fries rearrangement. (2023). In Wikipedia. [Link]

  • Preparation method of 2-hydroxyacetophenone - Patsnap Eureka. (n.d.). Retrieved February 5, 2026, from [Link]

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048-7054.
  • Synthesis of 2-Difluoroethylated 2H-1,3-Benzoxazines via Proton-Mediated Ring Opening/Interrupted Ritter Reaction of 1,1-Difluorocyclopropanes | Organic Letters - ACS Publications. (2023, June 5). Retrieved February 5, 2026, from [Link]

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

  • Difluoromethylation of Phenols - Organic Syntheses. (2024, October 5). Retrieved February 5, 2026, from [Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - MDPI. (2023, January 7). Retrieved February 5, 2026, from [Link]

  • Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent - ResearchGate. (2025, August 6). Retrieved February 5, 2026, from [Link]

  • Recent developments in fluorine-containing pesticides - ResearchGate. (2024, January 16). Retrieved February 5, 2026, from [Link]

  • Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC - NIH. (2023, March 31). Retrieved February 5, 2026, from [Link]

  • Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles - PubMed. (2002, December). Retrieved February 5, 2026, from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24). Retrieved February 5, 2026, from [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 5, 2026, from [Link]

  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 5, 2026, from [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

Sources

Application

Application Note: Strategic Coupling of 2-(1,1-Difluoroethyl)phenol in Medicinal Chemistry

This Application Note is designed to provide a comprehensive, technical guide for the chemical coupling of 2-(1,1-Difluoroethyl)phenol . It addresses the specific steric and electronic challenges posed by the ortho-diflu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, technical guide for the chemical coupling of 2-(1,1-Difluoroethyl)phenol . It addresses the specific steric and electronic challenges posed by the ortho-difluoroethyl group and offers validated protocols for O-alkylation, O-arylation, and C-C cross-coupling.

Introduction & Substrate Analysis

2-(1,1-Difluoroethyl)phenol is a valuable building block in drug discovery. The 1,1-difluoroethyl group (


) acts as a lipophilic bioisostere for ethyl or isopropyl groups but offers enhanced metabolic stability (blocking benzylic oxidation) and unique electronic modulation.
Physicochemical Challenges

Successfully coupling this intermediate requires navigating two primary constraints:

  • Steric Hindrance (The "Ortho Effect"): The

    
     group is bulky, significantly larger than a methyl group and comparable to an isopropyl group. This creates steric crowding around the phenolic oxygen, impeding nucleophilic attack and catalyst coordination.
    
  • Electronic Modulation: The gem-difluoro group is electron-withdrawing (inductive effect,

    
    ).
    
    • Acidity: It lowers the pKa of the phenol to approximately 9.2–9.5 (compared to ~10 for phenol and ~8.95 for 2-trifluoromethylphenol).

    • Nucleophilicity: The phenoxide ion is less basic and slightly less nucleophilic than unsubstituted phenoxides, requiring stronger electrophiles or highly active catalysts.

Strategic Decision Framework

Select the appropriate protocol based on the desired bond formation.

CouplingStrategy Start Target Structure? Ether Alkyl Ether (R-O-Alkyl) Start->Ether Aliphatic Chain BiarylEther Diaryl Ether (R-O-Ar) Start->BiarylEther Aromatic Ring Biaryl Biaryl Scaffold (Ar-Ar) Start->Biaryl C-C Bond Protocol1 Protocol 1: Cs2CO3 Mediated O-Alkylation Ether->Protocol1 Protocol2 Protocol 2: Pd-Catalyzed Buchwald-Hartwig BiarylEther->Protocol2 Protocol3 Protocol 3: Triflation + Suzuki Coupling Biaryl->Protocol3

Figure 1: Decision tree for selecting the optimal coupling methodology based on the target pharmacophore.

Detailed Protocols

Protocol 1: O-Alkylation (The "Cesium Effect")

Best for: Attaching aliphatic chains, linkers, or PROTAC tails.

Rationale: The steric bulk of the ortho-difluoroethyl group hinders the approach of the electrophile. Using Cesium Carbonate (


)  is critical. The large ionic radius of 

disrupts tight ion-pairing with the phenoxide, creating a "naked," more reactive nucleophile that can overcome the steric barrier.

Reagents:

  • Substrate: 2-(1,1-Difluoroethyl)phenol (1.0 equiv)

  • Electrophile: Alkyl halide (R-Br or R-I) (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (anhydrous) or NMP

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial and purge with nitrogen.

  • Dissolution: Dissolve 2-(1,1-Difluoroethyl)phenol in anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 30 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction:

    • Primary halides: Stir at RT to 40°C for 4–12 hours.

    • Secondary/Branched halides: Heat to 60–80°C for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.
Protocol 2: O-Arylation (Buchwald-Hartwig Coupling)

Best for: Creating diaryl ethers (common in kinase inhibitors).

Rationale: Standard nucleophilic aromatic substitution (


) often fails due to the electron-rich nature of many drug scaffolds and the steric hindrance of the phenol. Palladium catalysis is required.[1]
Ligand Selection:  You must use bulky, electron-rich phosphine ligands  (e.g., RockPhos  or tBuBrettPhos ) to facilitate the reductive elimination step, which is otherwise difficult due to the ortho-substituent.

Reagents:

  • Substrate: 2-(1,1-Difluoroethyl)phenol (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst:

    
     (
    
    
    
    ) or
    
    
  • Ligand: RockPhos (

    
    ) - Preferred for sterically hindered phenols.
    
  • Base:

    
     (finely ground, 2.0 equiv) or 
    
    
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd source and Ligand in the solvent and stir for 5 minutes to form the active catalytic species

    
    .
    
  • Addition: Add the aryl halide, the phenol substrate, and the base.

  • Heating: Seal the vessel and heat to 80–100°C for 12–18 hours.

    • Critical Check: If conversion is low, increase temperature to 110°C, but monitor for de-fluorination (rare but possible at high T).

  • Filtration: Cool to RT, filter through a pad of Celite (eluting with EtOAc).

  • Purification: Flash chromatography.

Protocol 3: Activation & Suzuki-Miyaura Cross-Coupling

Best for: Using the phenol ring as a scaffold core (C-C bond formation).

Rationale: To couple the phenol ring itself to another aromatic ring, the hydroxyl group must first be converted into a leaving group (Triflate). The 1,1-difluoroethyl group remains stable during this transformation.

Step 3A: Triflate Synthesis

Reagents:

  • Substrate: 2-(1,1-Difluoroethyl)phenol

  • Reagent: PhNTf

    
      (N-Phenyl-bis(trifluoromethanesulfonimide)) - Preferred over Tf
    
    
    
    O for easier handling and milder conditions.
  • Base:

    
     (3.0 equiv) + DMAP (
    
    
    
    )
  • Solvent: DCM (

    
     to RT)
    

Procedure:

  • Dissolve phenol in DCM at

    
    . Add 
    
    
    
    and DMAP.
  • Add

    
     portion-wise.
    
  • Warm to RT and stir for 2–4 hours.

  • Wash with

    
    , sat. 
    
    
    
    , and brine. Isolate the triflate (usually a stable oil or low-melting solid).
Step 3B: Suzuki Coupling

Reagents:

  • Substrate: 2-(1,1-Difluoroethyl)phenyl triflate (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (
    
    
    
    )
  • Base:

    
     (
    
    
    
    aq. solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane[2]

Procedure:

  • Mix Triflate, Boronic Acid, and Catalyst in Dioxane.

  • Add aqueous

    
    .
    
  • Degas (sparge with

    
     for 10 min).
    
  • Heat to 90°C for 4–8 hours.

  • Standard workup.[3]

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield (O-Alkylation) Incomplete deprotonation or ion-pairing.Switch to

; Add 18-Crown-6 ether; Increase Temp.
No Reaction (Buchwald) Steric crowding prevents oxidative addition.Switch to RockPhos or tBuBrettPhos ; Use Aryl Iodide instead of Bromide.
Defluorination Harsh basic conditions at high temp.Avoid bases like NaH or NaOtBu at

. Stick to Carbonates/Phosphates.
Triflate Hydrolysis Workup too basic or acidic.Keep workup neutral; Store triflate at

under Argon.

Mechanistic Visualization

The following diagram illustrates the critical role of the bulky ligand in the O-Arylation pathway, facilitating the reductive elimination step despite the ortho-difluoroethyl hindrance.

BuchwaldMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar Coord Coordination of Phenoxide PdII_Ar->Coord + Phenol/Base PdII_OAr L-Pd(II)(Ar)(O-Ph-R) Steric Clash Here! Coord->PdII_OAr RedElim Reductive Elimination (Form C-O Bond) PdII_OAr->RedElim Bulky Ligand Accelerates RedElim->Pd0 Regenerate Product Product: Ar-O-Ph-R RedElim->Product

Figure 2: Catalytic cycle highlighting the steric bottleneck at the Pd(II) intermediate, resolved by specialized ligands.

References

  • Physicochemical Properties of Fluorinated Phenols

    • Liptak, M. D., et al. "Absolute pKa Determinations for Substituted Phenols." Journal of the American Chemical Society, 2002.[4] Link

    • Note: Establishes pKa trends for ortho-electron-withdrawing groups.
  • Buchwald-Hartwig Coupling of Sterically Hindered Phenols

    • Burgos, C. H., et al. "Scope and Mechanism of the Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides." Journal of the American Chemical Society, 2006.[2] (Foundational work on bulky ligands).

    • Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of Organic Chemistry, 2010. Link

  • Triflate Synthesis & Cross-Coupling

    • Frantz, D. E., et al. "Practical Synthesis of Aryl Triflates under Aqueous Conditions."[5] Organic Letters, 2002.[5] Link

    • Note: Validates the use of mild biphasic conditions for triflate form
  • Difluoroethyl Group Chemistry: Hu, J., et al. "The Chemistry of the Difluoromethyl Group." Chemical Reviews, 2014. (General reactivity of gem-difluoroalkyl groups).

Sources

Method

Application Note: Functionalization Strategies for 2-(1,1-Difluoroethyl)phenol

Executive Summary The functionalization of 2-(1,1-difluoroethyl)phenol presents a unique set of challenges and opportunities in medicinal chemistry. Unlike simple ortho-substituted phenols, this scaffold contains a gem-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 2-(1,1-difluoroethyl)phenol presents a unique set of challenges and opportunities in medicinal chemistry. Unlike simple ortho-substituted phenols, this scaffold contains a gem-difluoroalkyl group that imparts distinct electronic withdrawal and significant steric bulk. This moiety acts as a lipophilic bioisostere for carbonyls or sulfoxides, enhancing metabolic stability without sacrificing hydrogen bond acceptor capability.

This guide details optimized protocols for functionalizing the phenolic hydroxyl group. It addresses the specific "ortho-fluorine effect," where intramolecular hydrogen bonding and steric shielding necessitate deviations from standard phenol alkylation conditions.

Chemical Profile & Mechanistic Analysis[1]

The "Ortho-Difluoro" Conundrum

Successful functionalization requires understanding the competing forces at the reaction center:

  • Electronic Activation: The

    
     group is electron-withdrawing (
    
    
    
    ), which theoretically increases the acidity of the phenolic proton (
    
    
    ) compared to unsubstituted phenol (
    
    
    ). This should facilitate deprotonation.
  • Steric Shielding: The ethyl tail (

    
    ) attached to the 
    
    
    
    creates a larger exclusion volume than a standard trifluoromethyl (
    
    
    ) group.
  • Intramolecular Hydrogen Bonding: A critical, often overlooked factor is the interaction between the phenolic proton and the fluorine atoms (

    
    ). This "locking" mechanism stabilizes the proton, kinetically hindering deprotonation despite the thermodynamic acidity.
    
Decision Matrix for Functionalization

Select your method based on the target electrophile and substrate complexity.

ReactionSelection cluster_legend Key Constraints Start Target: 2-(1,1-Difluoroethyl)phenol Ether Electrophile Identify Electrophile Type Start->Electrophile Aliphatic Primary/Secondary Alkyl Halide Electrophile->Aliphatic Aromatic Aryl Halide (Ar-X) Electrophile->Aromatic Complex Complex/Secondary Alcohol Electrophile->Complex MethodA Method A: Cs2CO3 Mediated Alkylation (The 'Cesium Effect') Aliphatic->MethodA High Yield MethodB Method B: Pd-Catalyzed C-O Coupling (Buchwald-Hartwig) Aromatic->MethodB Required MethodC Method C: Modified Mitsunobu (ADDP/PBu3) Complex->MethodC Stereoinversion Constraint1 Avoid NaH (Tight Ion Pairs) Constraint2 Use Bulky Ligands for Pd

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Detailed Experimental Protocols

Method A: Cesium-Promoted Alkylation (The "Naked Anion" Protocol)

Best for: Primary alkyl halides, benzyl bromides. Rationale: Sodium or potassium bases often form tight ion pairs with the phenoxide, which are further stabilized by the fluorine atoms. Cesium carbonate (


) has a larger cation radius, disrupting these interactions and creating a "naked," highly reactive phenoxide anion that can overcome the steric bulk of the difluoroethyl group.

Reagents:

  • Substrate: 2-(1,1-Difluoroethyl)phenol (1.0 equiv)

  • Electrophile: Alkyl bromide/iodide (1.2 equiv)

  • Base:

    
     (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

  • Additive: TBAI (tetrabutylammonium iodide) (10 mol%) - Optional, for chlorides.

Protocol:

  • Preparation: Flame-dry a reaction vial and purge with Argon.

  • Dissolution: Dissolve the phenol in anhydrous DMF.

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 30 minutes. Observation: The solution may turn yellow/orange as the phenoxide forms.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat to 60°C . Note: Unlike simple phenols, room temperature is often insufficient due to the steric hindrance of the

    
     group.
    
  • Workup: Dilute with EtOAc, wash copiously with water (3x) to remove DMF, then brine. Dry over

    
    .
    
Method B: Buchwald-Hartwig C-O Coupling

Best for: Creating biaryl ethers (diaryl ethers). Rationale: Nucleophilic aromatic substitution (


) will fail unless the electrophile is highly electron-deficient. Palladium catalysis is required.[1] Standard ligands (BINAP) often fail due to the ortho-bulk. Bulky, electron-rich biaryl phosphine ligands are mandatory.

Reagents:

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: RockPhos or BrettPhos (4-6 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or Dioxane (degassed)

Protocol:

  • Catalyst Pre-mix: In a glovebox or under strict Schlenk conditions, mix the Pd source and Ligand in the solvent at

    
     for 2 minutes to activate the catalyst complex (L-Pd-0).
    
  • Substrate Addition: Add the phenol (1.0 equiv), aryl halide (1.0 equiv), and base.

  • Heating: Seal the tube and heat to 100°C for 12-18 hours.

  • Filtration: Cool, filter through a Celite pad (eluting with DCM).

  • Purification: Flash chromatography. Tip: The product is often less polar than the starting phenol.

Method C: Modified Mitsunobu Reaction

Best for: Secondary alcohols or when alkyl halides are unstable. Rationale: The standard DEAD/PPh3 system often fails with sterically hindered phenols because the bulky phosphonium intermediate cannot be approached effectively. We utilize ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine) to reduce steric demand and increase nucleophilicity.

Protocol:

  • Mix: Combine phenol (1.0 equiv), alcohol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF or Toluene. Cool to 
    
    
    
    .
  • Addition: Add ADDP (1.5 equiv) portion-wise. Warning: Exothermic.

  • Cyclization: Allow to warm to Room Temperature. If no reaction after 4 hours, heat to

    
    .
    
  • Quench: Add water/acetic acid buffer.

Analytical Data & QC Guidelines

The presence of the


 group provides a powerful handle for reaction monitoring via 

NMR.
ParameterStarting Material (Phenol)Product (Ether)Notes

NMR Shift

-85 to -90 ppm

-80 to -85 ppm
Shift is subtle; integration is key.

NMR (OH)
Broad singlet > 5.0 ppmAbsent Disappearance of OH is the primary confirmation.
TLC (

)
Lower

(streaks)
Higher

(distinct spot)
Phenol often streaks due to acidity.
MS (ESI-) [M-H]- visible[M+H]+ or [M+Na]+Ionization mode often switches from Neg to Pos.

Critical QC Check: Always check for O- vs. C-alkylation . While rare with Cesium bases, the electron-rich ring can sometimes alkylate at the para position if the oxygen is too sterically shielded.

  • Check: In

    
     NMR, ensure the aromatic region integration corresponds to 4 protons (for unsubstituted ring) or maintains the substitution pattern. Loss of an aromatic proton indicates C-alkylation.
    

References

  • Bioisosterism of Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • The Cesium Effect: Finkelstein, E., et al. (1990). Cesium Carbonate Promoted Alkylation of Phenols.[2] Journal of Organic Chemistry. (General principle citation).

  • Buchwald-Hartwig Ligands: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Mitsunobu on Hindered Phenols: Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link

  • Synthesis of Difluoroethyl Ethers: Zafrani, Y., et al. (2019). Difluoromethyl Ethers: Synthesis and Properties. Journal of Medicinal Chemistry. (Context for stability).

Sources

Application

Application Notes and Protocols for Assessing the Metabolic Stability of 1,1-Difluoroethyl Substituted Phenols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Imperative of Fluorination in Phenolic Scaffolds The incorporation of fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Imperative of Fluorination in Phenolic Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1] Phenolic moieties are prevalent in numerous biologically active compounds but are often susceptible to rapid metabolic clearance, primarily through oxidation and glucuronidation, which can limit their therapeutic efficacy.[2][3][4] The substitution of a 1,1-difluoroethyl group onto a phenolic ring represents a targeted approach to mitigate these metabolic liabilities. This application note provides a comprehensive guide for researchers on the theoretical and practical aspects of evaluating the metabolic stability of 1,1-difluoroethyl substituted phenols. We will delve into the mechanistic rationale for the enhanced stability conferred by this fluorinated motif and provide detailed protocols for in vitro assessment.

The Physicochemical Impact of the 1,1-Difluoroethyl Group

The introduction of a 1,1-difluoroethyl group imparts significant changes to the physicochemical properties of a phenolic compound, which in turn influences its metabolic fate. The strong carbon-fluorine bonds and the high electronegativity of fluorine atoms render the 1,1-difluoroethyl group more resistant to oxidative metabolism compared to a non-fluorinated alkyl group.[2] This increased stability can translate to a longer in vivo half-life and reduced clearance of the drug candidate.[2]

Anticipated Metabolic Pathways

The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For 1,1-difluoroethyl substituted phenols, the key metabolic pathways to investigate are:

  • Phase I Metabolism (CYP450-mediated): The primary routes for phenol metabolism are oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[5][6] While the 1,1-difluoroethyl group itself is expected to be relatively resistant to oxidation, the aromatic ring may still be susceptible to hydroxylation. However, the electron-withdrawing nature of the difluoroalkyl group can deactivate the aromatic ring, making it less prone to oxidation.[3]

  • Phase II Metabolism (UGT-mediated): The phenolic hydroxyl group is a prime target for glucuronidation, a major clearance pathway for phenols, catalyzed by UDP-glucuronosyltransferases (UGTs).[7] The electronic and steric properties of the 1,1-difluoroethyl substituent can influence the rate and regioselectivity of glucuronidation.

Metabolic_Pathways Anticipated Metabolic Pathways for 1,1-Difluoroethyl Substituted Phenols cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II (UGT) Parent 1,1-Difluoroethyl Substituted Phenol Oxidation Aromatic Hydroxylation (Potentially Reduced) Parent->Oxidation Oxidation Glucuronidation Glucuronide Conjugate Parent->Glucuronidation Conjugation

Caption: Anticipated metabolic pathways for 1,1-difluoroethyl substituted phenols.

Experimental Protocols for Assessing Metabolic Stability

A multi-faceted approach is essential for a thorough evaluation of the metabolic stability of 1,1-difluoroethyl substituted phenols. The following are detailed protocols for key in vitro assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is a primary screen to assess Phase I metabolic stability. Liver microsomes are a rich source of CYP enzymes.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of 1,1-difluoroethyl substituted phenols in the presence of liver microsomes.

Materials:

  • Test compound (1,1-difluoroethyl substituted phenol)

  • Liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound and control compounds in phosphate buffer.

    • Thaw liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and phosphate buffer.

    • Add the test compound or control compound to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Data Presentation:

Compoundt1/2 (min)CLint (µL/min/mg protein)
Test Compound A4515.4
High-Clearance Control886.6
Low-Clearance Control>60<11.5

digraph "Microsomal_Stability_Workflow" {
graph [fontname="Arial", fontsize=12, label="Workflow for Liver Microsomal Stability Assay", labelloc=t, rankdir=TB];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Prepare Reagents\n(Test Compound, Microsomes, NADPH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; TimePoints [label="Sample at Time Points\n(0, 5, 15, 30, 45, 60 min)"]; Terminate [label="Terminate Reaction\n(Cold Acetonitrile)"]; Centrifuge [label="Centrifuge"]; Analyze [label="LC-MS/MS Analysis"]; Data [label="Calculate t1/2 and CLint", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Incubate; Incubate -> TimePoints; TimePoints -> Terminate; Terminate -> Centrifuge; Centrifuge -> Analyze; Analyze -> Data; }

Sources

Method

scale-up synthesis procedures for 2-(1,1-Difluoroethyl)phenol

Application Note: Scalable Synthesis of 2-(1,1-Difluoroethyl)phenol Part 1: Executive Summary & Strategic Rationale Target Molecule: 2-(1,1-Difluoroethyl)phenol CAS: [N/A for specific isomer, generic analog context] Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-(1,1-Difluoroethyl)phenol

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 2-(1,1-Difluoroethyl)phenol CAS: [N/A for specific isomer, generic analog context] Application: Bioisostere for lipophilic carbonyls in drug discovery; metabolic blocking group.

The Scale-Up Challenge: The synthesis of 2-(1,1-difluoroethyl)phenol presents a classic process chemistry dilemma: the incompatibility of the nucleophilic phenol moiety with electrophilic deoxofluorination reagents (e.g., DAST, Deoxo-Fluor). Attempting direct fluorination of 2-hydroxyacetophenone results in complex mixtures of sulfinates and polymerized byproducts.

The Solution: This protocol details a robust, three-step "Protect-Fluorinate-Deprotect" strategy designed for gram-to-kilogram scalability.

  • Protection: Benzylation of the phenol (high atom economy, easy monitoring).

  • Fluorination: Deoxofluorination using Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1] Note: Deoxo-Fluor is selected over DAST due to its superior thermal stability (

    
     vs. 
    
    
    
    ), making it the safer choice for scale-up.
  • Deprotection: Catalytic hydrogenolysis (clean, quantitative).

Part 2: Process Visualization

The following flowchart outlines the critical path and decision nodes for the synthesis.

SynthesisPath SM 2-Hydroxyacetophenone (Starting Material) Step1 Step 1: Protection (BnBr, K2CO3) SM->Step1 Acetone, Reflux Inter1 2-Benzyloxyacetophenone Step1->Inter1 Step2 Step 2: Deoxofluorination (Deoxo-Fluor, Toluene) Inter1->Step2 0°C to RT Strict Anhydrous Inter2 2-(1,1-Difluoroethyl) -1-(benzyloxy)benzene Step2->Inter2 Safety CRITICAL SAFETY: Deoxo-Fluor generates HF. Glassware etching hazard. Step2->Safety Step3 Step 3: Deprotection (H2, Pd/C) Inter2->Step3 EtOH, 1 atm Product 2-(1,1-Difluoroethyl)phenol (Target) Step3->Product

Figure 1: Strategic workflow for the synthesis of 2-(1,1-difluoroethyl)phenol highlighting the critical fluorination step.

Part 3: Detailed Experimental Protocols

Step 1: Protection (Synthesis of 2-Benzyloxyacetophenone)

Rationale: The benzyl group is chosen for its stability against fluoride ions and mild removal conditions that do not affect the gem-difluoro motif.

Reagents:

  • 2-Hydroxyacetophenone (1.0 equiv)

  • Benzyl bromide (1.2 equiv)

  • Potassium carbonate (

    
    , 1.5 equiv, anhydrous/granular)
    
  • Acetone (Reagent grade, 5 vol)

Procedure:

  • Charge a reaction vessel with 2-hydroxyacetophenone and acetone.

  • Add

    
     in a single portion with vigorous stirring.
    
  • Add benzyl bromide dropwise over 30 minutes to control mild exotherm.

  • Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification: Recrystallization from hexane/ethanol or use directly if purity >95%.

Step 2: Deoxofluorination (The Critical Step)

Rationale: Direct conversion of the carbonyl to the gem-difluoro group.[2] Toluene is used as a solvent to allow for better heat dissipation compared to DCM, though DCM is acceptable for smaller (<10g) scales.

Safety Prerequisite:

  • Vessel: Teflon (PFA/FEP) or high-quality borosilicate glass (if short contact time). Preferred: Teflon.

  • Gas Evolution: Reaction generates HF. Vent to a scrubber containing saturated

    
     or 
    
    
    
    .

Reagents:

  • 2-Benzyloxyacetophenone (1.0 equiv)

  • Deoxo-Fluor® (1.5–2.0 equiv) [Bis(2-methoxyethyl)aminosulfur trifluoride]

  • Ethanol (catalytic, 0.2 equiv) – Initiator

  • Toluene (anhydrous, 10 vol)

Procedure:

  • Charge the reaction vessel with 2-benzyloxyacetophenone and anhydrous toluene under

    
     atmosphere.
    
  • Cool the system to

    
    .
    
  • Addition: Add Deoxo-Fluor® dropwise via syringe pump or pressure-equalizing dropping funnel. Maintain internal temperature

    
    .
    
  • Add catalytic ethanol (activates the reagent).

  • Allow the mixture to warm to Room Temperature (20–25°C) and stir for 16–24 hours.

    • Checkpoint: If conversion is sluggish, heat to 50°C. Do not exceed 80°C (thermal runaway risk).

  • Quench (Exothermic): Cool to

    
    . Slowly pour the reaction mixture into a stirred slurry of saturated 
    
    
    
    and ice. Caution: Vigorous
    
    
    evolution.
  • Extraction: Extract with EtOAc (3x). Wash organics with 1M HCl (to remove amine byproducts) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient). The product, 2-(1,1-difluoroethyl)-1-(benzyloxy)benzene, is a lipophilic oil.

Step 3: Deprotection (Hydrogenolysis)

Rationale: Removes the benzyl group without defluorinating the gem-difluoro ethyl group.

Reagents:

  • 2-(1,1-difluoroethyl)-1-(benzyloxy)benzene

  • Pd/C (10% w/w loading, 5 mol% Pd)

  • Ethanol (10 vol)

  • Hydrogen gas (

    
    , balloon or 1 atm)
    

Procedure:

  • Dissolve the fluorinated intermediate in ethanol.

  • Add Pd/C catalyst carefully (pyrophoric when dry; add wet or under inert gas).

  • Purge with

    
    , then fill with 
    
    
    
    .
  • Stir vigorously at RT for 4–12 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with ethanol.

  • Isolation: Concentrate the filtrate to yield 2-(1,1-difluoroethyl)phenol.

    • Note: Phenols can be sensitive to oxidation; store under inert gas.

Part 4: Analytical Data & Troubleshooting

Expected Analytical Signatures:

AnalysisExpected SignalInterpretation
19F NMR

-85 to -95 ppm (quartet)
Characteristic of

. Coupling to methyl protons (

).
1H NMR

1.8–2.2 ppm (triplet)
Methyl group protons (

) coupled to two fluorine atoms.
1H NMR

5.0–6.0 ppm (broad s)
Phenolic -OH (disappears with

shake).
MS (ESI-) [M-H]- peakMolecular ion of the phenol.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Conversion (Step 2) Old/Hydrolyzed Deoxo-FluorReagents hydrolyze to HF + Amine. Use fresh bottle; store in fridge.
Elimination Byproduct Formation of vinyl fluorideReaction temperature too high. Keep T < 60°C.
Glass Etching HF generationUse Teflon vessels or quench immediately after completion.
Incomplete Deprotection Catalyst poisoningEnsure sulfur residues from Step 2 are fully removed (wash with dilute bleach or peroxide if necessary before Step 3).

Part 5: References

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry, 1999, 64(19), 7048–7054.

  • Singh, R. P., & Shreve, J. M. "Recent advances in nucleophilic fluorination." Synthesis, 2002, 17, 2561–2578.

  • Beaulieu, F., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[1] Organic Letters, 2009, 11(21), 5050–5053.

  • Organic Chemistry Portal. "Deoxofluorination." (General reaction overview and reagent comparison).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(1,1-Difluoroethyl)phenol Synthesis

This technical guide details the optimized synthesis of 2-(1,1-difluoroethyl)phenol. The protocol addresses the primary chemical challenges: nucleophilic interference by the phenolic hydroxyl group and the propensity for...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimized synthesis of 2-(1,1-difluoroethyl)phenol. The protocol addresses the primary chemical challenges: nucleophilic interference by the phenolic hydroxyl group and the propensity for elimination to form vinyl fluorides.

Topic: Yield Optimization & Troubleshooting for Gem-Difluorination of 2'-Hydroxyacetophenone Applicable Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor®, XtalFluor-E® Target Audience: Medicinal Chemists, Process Development Scientists

PART 1: THE STRATEGIC APPROACH

Executive Summary: Direct fluorination of 2'-hydroxyacetophenone with DAST/Deoxo-Fluor typically results in low yields (<30%) due to the nucleophilic attack of the free phenol on the sulfur center of the fluorinating agent, leading to cyclic byproducts (benzo-oxetes/benzofurans) or polymerization.

The "Gold Standard" Protocol: To achieve high yields (>80%), you must decouple the nucleophilicity of the phenol from the electrophilicity of the ketone. The recommended pathway is Protection


 Fluorination 

Deprotection
.
Reaction Pathway Visualization

SynthesisPathway Start 2'-Hydroxyacetophenone (Substrate) Step1 Step 1: Protection (Ac2O / Pyridine) Start->Step1 Passivates -OH Inter1 2'-Acetoxyacetophenone (Protected Intermediate) Step1->Inter1 Step2 Step 2: Deoxofluorination (Deoxo-Fluor / DCM / 0°C) Inter1->Step2 Prevents Cyclization Inter2 2-(1,1-Difluoroethyl)phenyl acetate Step2->Inter2 Step3 Step 3: Hydrolysis (K2CO3 / MeOH) Inter2->Step3 Restores Phenol Product 2-(1,1-Difluoroethyl)phenol (Target) Step3->Product

Caption: Optimized synthetic workflow avoiding direct phenol-fluorinating agent interaction.

PART 2: OPTIMIZED EXPERIMENTAL PROTOCOL

Step 1: Substrate Protection (Acetylation)

Why Acetyl? Unlike methyl ethers (which require harsh BBr3 demethylation that can affect the benzylic CF2 group), the acetyl group is stable to DAST/Deoxo-Fluor but easily removed under mild basic conditions.

  • Reagents: 2'-Hydroxyacetophenone (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DMAP (catalytic).

  • Conditions: DCM, 0°C to RT, 2 hours.

  • Checkpoint: Quantitative conversion is expected. Isolate via aqueous wash (1M HCl to remove pyridine) and concentration.

Step 2: Deoxofluorination (The Critical Step)

Why Deoxo-Fluor? It is more thermally stable than DAST and often shows better selectivity against elimination products.[1]

  • Reagents: 2'-Acetoxyacetophenone (1.0 eq), Deoxo-Fluor (1.5–2.0 eq), Ethanol (0.2 eq - catalyst).

  • Solvent: Anhydrous DCM (0.5 M concentration).

  • Procedure:

    • Cool the solution of protected ketone in DCM to 0°C under Nitrogen/Argon.

    • Add Deoxo-Fluor dropwise.[2] Caution: Exothermic.

    • Add Ethanol (catalytic amount) to generate HF in situ, which catalyzes the reaction.

    • Allow to warm to Room Temperature (RT) and stir for 16–24 hours.

    • Quench: Pour slowly into saturated aqueous NaHCO3 at 0°C. Do not use water alone, as acidic hydrolysis is rapid.

Step 3: Deprotection
  • Reagents: K2CO3 (2.0 eq), Methanol.

  • Conditions: RT, 1–2 hours.[3]

  • Workup: Acidify carefully to pH 5-6 with dilute HCl, extract with EtOAc.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).[3]

PART 3: TROUBLESHOOTING GUIDE (Q&A)

Q1: I see a significant amount of "styrene" impurity (vinyl fluoride) in my NMR. How do I stop this? Diagnosis: Elimination. The carbocation intermediate formed during fluorination lost a proton instead of capturing a fluoride ion.[4] This is common with acetophenones. Solution:

  • Switch Reagent: Use XtalFluor-E with Et3N·3HF . XtalFluor-E is less prone to elimination than DAST.[1][5]

  • Solvent Change: Switch from DCM to Toluene . Non-polar solvents sometimes favor substitution over elimination.

  • Buffer: Add solid NaHCO3 or Pyridine (0.5 eq) to the reaction mixture to scavenge excess free HF, though too much base will kill the reaction (acid catalysis is needed).

Q2: The reaction is stalled at 50% conversion even after 24 hours. Diagnosis: Insufficient activation. Deoxofluorination of electron-deficient or sterically hindered ketones can be slow. Solution:

  • HF "Spike": Add 1-2 drops of anhydrous Ethanol or Methanol. This reacts with DAST to release a small amount of HF, which autocatalyzes the reaction.

  • Heat: Heat the reaction to 40-50°C. Warning: Only do this with Deoxo-Fluor (stable up to ~70°C). Do NOT heat DAST above 50°C due to explosion risk.

Q3: I tried direct fluorination of the free phenol and got a black tar. Can I save it? Diagnosis: Polymerization/Decomposition. The free phenol reacted with the sulfur center, forming unstable S-O species that decomposed. Solution: Discard and restart using the Protection Strategy . Direct fluorination of 2'-hydroxyacetophenone is chemically flawed for high-yield applications.

Q4: During deprotection (Step 3), my yield dropped. Did I lose the fluorine? Diagnosis: Hydrolysis of the gem-difluoro group. Benzylic gem-difluorides can be susceptible to hydrolysis, especially if the ortho-phenol assists the leaving group (neighboring group participation). Solution:

  • Milder Base: Use LiOH/THF/Water at 0°C instead of K2CO3/MeOH.

  • Monitor pH: Do not let the workup become too basic (pH > 10) or too acidic (pH < 2).

  • Fast Workup: Perform the hydrolysis quickly and extract immediately upon completion.

PART 4: DATA SUMMARY & COMPARISON

ParameterDirect FluorinationProtected (OMe)Protected (OAc)
Reagent DAST/Deoxo-FluorDAST/Deoxo-FluorDAST/Deoxo-Fluor
Yield (Step 2) < 30% (Complex mix)75-85%80-90%
Deprotection N/ABBr3 (Harsh)K2CO3 (Mild)
Major Impurity Benzo-oxetes, TarsVinyl FluorideVinyl Fluoride
Scalability PoorGoodExcellent

PART 5: REFERENCES

  • Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • Singh, R. P., & Shreeve, J. M. (2002).[6] "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Related Reagents." Synthesis, 2002(17), 2561-2578. Link

  • Middleton, W. J. (1975).[5] "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry, 40(5), 574-578. Link

  • Beaulieu, F., et al. (2009).[1] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Organic Letters, 11(21), 5050-5053. Link

  • Suryanarayanan, V., et al. (2015). "Recent advances in the synthesis of gem-difluorides." Chemical Reviews, 115(2), 973-1006. Link

Sources

Optimization

Technical Support Center: Purification of 2-(1,1-Difluoroethyl)phenol

Welcome to the technical support guide for the purification of 2-(1,1-Difluoroethyl)phenol. This document is designed for chemistry professionals engaged in pharmaceutical research, agrochemical synthesis, and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(1,1-Difluoroethyl)phenol. This document is designed for chemistry professionals engaged in pharmaceutical research, agrochemical synthesis, and materials science. Here, we move beyond simple protocols to address the nuanced challenges you may face, grounding our advice in established chemical principles to ensure the integrity and reproducibility of your work.

Introduction: The Purification Challenge

2-(1,1-Difluoroethyl)phenol is a valuable synthetic intermediate whose utility is directly dependent on its purity. The introduction of the gem-difluoroethyl group significantly alters the electronic and lipophilic properties of the phenol moiety, making it a desirable building block. However, its synthesis, often involving electrophilic or nucleophilic fluorination strategies, can introduce a variety of impurities. These may include unreacted starting materials, regioisomers (e.g., 4-(1,1-Difluoroethyl)phenol), and byproducts from side reactions.

Effective purification is therefore not merely a final clean-up step but a critical determinant of success in subsequent applications. This guide provides a systematic approach to selecting and optimizing a purification strategy, complete with troubleshooting advice for common experimental hurdles.

Part 1: Selecting Your Purification Strategy

The first step in any purification workflow is to understand the nature of your crude material. A preliminary analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is essential for identifying the major impurities. This knowledge dictates the most effective purification method.

The following decision tree, rendered in DOT language, illustrates a logical workflow for method selection.

Purification_Workflow Figure 1: Purification Method Selection Workflow A Crude Product Analysis (GC-MS, NMR) B Identify Impurities: - Starting Materials - Regioisomers - Byproducts A->B C Are boiling points of product and impurities significantly different (>25°C)? B->C D Are impurities non-volatile or have very different polarity? C->D No E Fractional Vacuum Distillation C->E Yes F Flash Column Chromatography D->F Yes G Is the product a solid and a suitable solvent system can be found? D->G No H Recrystallization G->H Yes I Consider Sequential Purification (e.g., Distillation followed by Chromatography) G->I No

Caption: Figure 1: A decision-making workflow for selecting the optimal purification method for 2-(1,1-Difluoroethyl)phenol based on impurity profiles.

Part 2: Core Purification Protocols & Troubleshooting

This section provides detailed protocols for the most common and effective purification techniques, followed by a comprehensive troubleshooting guide in a question-and-answer format.

Method 1: Fractional Vacuum Distillation

Expertise & Causality: Fractional distillation is ideal for separating liquids with close boiling points, a common scenario with regioisomeric impurities.[1] Applying a vacuum is crucial because it lowers the boiling point, preventing thermal decomposition of the phenol, which can occur at elevated temperatures.[2] The efficiency of the separation depends on the number of "theoretical plates" in the fractionating column; more plates yield better separation of components with similar volatilities.[1]

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • System Seal: Use high-vacuum grease on all joints to ensure an airtight seal. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Charge the Flask: Add the crude 2-(1,1-Difluoroethyl)phenol to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Evacuate: Slowly and carefully evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the column. A temperature gradient will establish itself along the column.[3] Maintain a slow and steady distillation rate by controlling the heat input.

  • Fraction Collection: Collect any low-boiling initial fractions (forerun) in a separate flask. When the temperature at the distillation head stabilizes at the boiling point of the product, switch to a clean receiving flask.

  • Monitor & Conclude: Collect the main fraction while the temperature remains constant. If the temperature rises or drops significantly, it indicates a different fraction is distilling; this should be collected separately. Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly reintroducing air.

Method 2: Flash Column Chromatography

Expertise & Causality: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[4] It is highly effective for removing impurities with different polarities, such as non-volatile starting materials or highly polar byproducts. The choice of solvent system (eluent) is critical; a good system will move the desired compound to a retention factor (Rf) of approximately 0.3-0.4 on a TLC plate, ensuring good separation from impurities.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), test various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find one that provides good separation between the product and impurities.

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the initial eluent or by dry packing followed by careful solvent addition.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a weaker solvent like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(1,1-Difluoroethyl)phenol.

Troubleshooting Guide & FAQs

Question: My 2-(1,1-Difluoroethyl)phenol turns pink or brown during distillation. What is happening and how can I prevent it?

Answer: This discoloration is a classic sign of phenol oxidation. Phenols are susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures, to form colored quinone-type compounds.

  • Causality: The phenolic hydroxyl group can be oxidized, initiating a radical chain reaction that leads to highly colored polymeric products.

  • Solutions:

    • Ensure a Good Vacuum: A lower pressure reduces the boiling point, minimizing the thermal stress on the compound.[2] Make sure all joints are perfectly sealed.

    • Inert Atmosphere: Before heating, evacuate and backfill the apparatus with an inert gas like nitrogen or argon a few times to remove residual oxygen.

    • Sparging: Gently bubble nitrogen or argon through the liquid via a long needle during the distillation.

    • Antioxidants: Adding a very small amount of a high-boiling antioxidant like butylated hydroxytoluene (BHT) can sometimes inhibit oxidation, but be aware that this will need to be removed later if it co-distills.

Question: During column chromatography, my product streaks badly on the TLC plate and gives broad, overlapping bands on the column. Why?

Answer: Streaking of acidic compounds like phenols on silica gel is a common problem.

  • Causality: Silica gel is slightly acidic and contains surface silanol (Si-OH) groups. The acidic phenolic proton can interact strongly with these sites, leading to slow and uneven movement down the column (tailing or streaking).

  • Solutions:

    • Modify the Mobile Phase: Add a small amount (0.1-1%) of a polar modifier to the eluent. For an acidic compound like a phenol, adding acetic acid is often effective. The modifier competes for the active sites on the silica, allowing your compound to elute more symmetrically.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

    • Check for Overloading: Ensure you have not loaded too much crude material onto the column. Overloading is a frequent cause of poor separation.

Question: I performed a fractional distillation, but my product is still contaminated with a regioisomer. What can I do?

Answer: This indicates that the boiling points of your product and the isomeric impurity are too close to be separated effectively by your current distillation setup.

  • Causality: Effective separation by distillation relies on the difference in vapor pressures (and thus boiling points) of the components. If this difference is minimal, many vaporization-condensation cycles are needed to achieve separation.[1][3]

  • Solutions:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or a spinning band column). This increases the number of theoretical plates.

    • Optimize the Reflux Ratio: Slow down the rate of distillation by reducing the heat input. This allows more time for the vapor to equilibrate within the column, improving separation.

    • Sequential Purification: If distillation alone is insufficient, collect the enriched fraction and subject it to a secondary purification method like preparative HPLC or flash chromatography, which separates based on a different physical property (polarity).

Question: How do I rigorously remove residual ethyl acetate or hexane from my final product after chromatography?

Answer: Residual solvents can be persistent, especially in viscous oils.

  • Causality: Solvents can be trapped within the bulk of the material. Simple evaporation may only remove the surface solvent.

  • Solutions:

    • High Vacuum: Place the product on a high-vacuum line (Schlenk line) for several hours. Gentle heating (e.g., 30-40°C) can help, but be cautious of product volatility.

    • Azeotropic Removal: Dissolve the product in a small amount of a different, lower-boiling solvent (like dichloromethane or pentane) and re-evaporate. This can help to azeotropically remove the more persistent solvent. Repeat this process 2-3 times.

    • Trituration: If the product is a solid, washing (triturating) it with a cold non-solvent (like pentane) in which the impurities are soluble but the product is not, can be effective.

Safety & Handling

As a Senior Application Scientist, I must insist on the highest standards of safety.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[5] For phenols, butyl rubber or neoprene gloves are recommended over standard nitrile gloves for prolonged contact.[6]

  • Chemical Hazards: Phenols are toxic, corrosive, and can be rapidly absorbed through the skin, potentially causing severe chemical burns and systemic toxicity.[6] Due to the presence of fluorine, thermal decomposition can release hazardous fumes like hydrogen fluoride.

  • Waste Disposal: All phenol-contaminated waste, including solvents, silica gel, and disposable labware, must be collected and disposed of as hazardous chemical waste according to your institution's guidelines.[5]

Purity Analysis Summary

The final purity of 2-(1,1-Difluoroethyl)phenol should be confirmed using a combination of analytical techniques. The table below summarizes the recommended methods and their primary function.

Analytical TechniqueParameter MeasuredTypical Specification for High Purity
GC-MS Identity & Area % Purity>99.0% by area
¹H and ¹⁹F NMR Structural Confirmation & Impurity IDConforms to structure; no detectable impurities
HPLC Area % Purity>99.0% by area
Karl Fischer Titration Water Content<0.1%

References

  • US Patent US2744144A, "Purification of phenol," Google Patents.

  • US Patent US4504364A, "Phenol purification," Google Patents.

  • European Patent EP3388412B1, "METHOD FOR PURIFYING PHENOL," European Patent Office.

  • WIPO Patent Application WO2012156557A1, "PURIFICATION OF PHENOL," Google Patents.

  • Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents," Mettler Toledo.

  • University of Rochester, Department of Chemistry, "Purification: Fractional Distillation."

  • Biblioteka Nauki, "Methods of purification of raw polyphenol extract for chromatographic analysis."

  • US Patent US6489519B1, "Process for removal of impurities from phenol by means of at least one acid catalyst," Google Patents.

  • Beilstein Journal of Organic Chemistry, "Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane."

  • Wikipedia, "Fractional distillation."

  • Yale Environmental Health & Safety, "Phenol Standard Operating Procedure."

  • Princeton University Environmental Health & Safety, "Phenol."

Sources

Troubleshooting

🎫 Ticket #8492: Resolution of Ortho/Para Isomers of Difluoroethyl Phenol

The following guide is structured as a Technical Support Center response to a high-priority ticket from a drug discovery team. It synthesizes general principles of phenolic isomer separation with specific insights releva...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center response to a high-priority ticket from a drug discovery team. It synthesizes general principles of phenolic isomer separation with specific insights relevant to fluorinated bioisosteres.

Status: Open | Priority: Critical | Department: Separation Sciences & Purification Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary & Triage

User Issue: Difficulty separating ortho- (2-(1,1-difluoroethyl)phenol) and para- (4-(1,1-difluoroethyl)phenol) isomers from a crude reaction mixture (likely Friedel-Crafts alkylation or similar). Root Cause: The 1,1-difluoroethyl group is a compact, lipophilic bioisostere. The isomers exhibit similar retention factors (


) on standard silica due to the weak H-bond accepting nature of fluorine, which fails to create the drastic polarity difference seen in nitro- or carbonyl-substituted phenols.

Recommended Workflow:

  • Analytical Scale: Switch from C18 to Pentafluorophenyl (PFP) stationary phases for superior selectivity.

  • Prep/Purification Scale: Utilize Flash Chromatography on silica with a toluene-modified mobile phase.[1]

  • Bulk Scale (>10g): Exploit Steam Distillation or Vacuum Fractional Distillation (Ortho isomer volatility).[1]

Technical Deep Dive: The Physicochemical Basis

To separate these isomers, we must exploit their subtle structural differences.

FeatureOrtho-Isomer (2-substituted)Para-Isomer (4-substituted)Separation Implication
H-Bonding Intramolecular potential. The phenolic -OH proton is sterically shielded by the bulky

group. Weak

interactions may occur.[1]
Intermolecular. The -OH is fully exposed, facilitating strong H-bonding with solvents and other molecules.Ortho is more volatile and less polar.[1]
Boiling Point Lower. Reduced intermolecular association allows it to enter the vapor phase at lower temperatures.[1]Higher. Strong intermolecular networks require more energy to break.[1]Ortho can be removed by distillation.[1][2]
Polarity Lower (Masked). behaves more "hydrocarbon-like."Higher (Exposed). behaves more "phenol-like."Ortho elutes first on Normal Phase (Silica).[1]
PFP Interaction Steric Hindrance. The F-atoms are crowded near the OH.Accessible. The F-atoms are exposed for

and F-F interactions with the column.
PFP columns provide shape selectivity unavailable on C18.[1]
Experimental Protocols
Method A: Chromatographic Separation (Analytical to Semi-Prep)

The "Standard" C18 Failure: On a standard C18 column, the hydrophobic difluoroethyl group dominates retention for both isomers, often resulting in co-elution.

The Solution: Fluorinated Stationary Phases (PFP) Pentafluorophenyl (PFP) columns offer an alternative selectivity mechanism involving


 interactions and dipole-dipole interactions with the fluorinated analyte.

Protocol:

  • Column: Thermo Scientific Hypersil GOLD VANQUISH PFP or Phenomenex Kinetex F5 (or equivalent).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][3][4]

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN) + 0.1% Formic Acid.[1]

    • Note: MeOH is often preferred for PFP columns as ACN can suppress the

      
       interactions essential for separation.
      
  • Gradient:

    • 0–2 min: 5% B (Equilibration)

    • 2–15 min: 5%

      
       60% B[1]
      
    • 15–20 min: 60%

      
       95% B[1]
      
  • Detection: UV at 270 nm (Phenolic absorption).

Expected Result: The para isomer, being more polar and having different shape selectivity with the PFP ring, will typically resolve distinct from the ortho isomer.

Method B: Flash Chromatography (Purification < 5g)

If you lack a PFP prep column, you can optimize normal phase silica separation by modifying the solvent system to reduce "tailing" and improve peak shape.[1]

Protocol:

  • Stationary Phase: High-performance spherical silica (20–40 µm).[1]

  • Solvent System: Toluene / Ethyl Acetate (instead of Hexane/EtOAc).

    • Why Toluene? Toluene participates in

      
       interactions with the phenol ring, often exaggerating the difference between the shielded ortho and exposed para positions.
      
  • Modifier: Add 0.5% Acetic Acid to the mobile phase. This suppresses the ionization of the phenol, sharpening the peaks.

  • Elution Order: The ortho isomer (less polar, shielded OH) will elute first . The para isomer will elute second .[1]

Method C: Bulk Separation (Scale > 10g)

For larger scales, chromatography becomes expensive. We utilize the volatility difference.[1]

Protocol: Steam Distillation

  • Suspend the crude mixture in water (approx. 10 mL per gram of mixture).

  • Acidify slightly with dilute

    
     to ensure phenols are protonated (neutral).
    
  • Heat to boiling and pass steam through the mixture (or simple hydrodistillation).

  • Mechanism: The ortho isomer, having lower boiling point and limited water solubility (due to internal shielding), will co-distill with the water (steam volatile).

  • Collection: The distillate will contain the ortho isomer.[1] The para isomer (higher BP, non-volatile) will remain in the boiling flask as a residue or precipitate.

  • Recovery: Extract the distillate with Dichloromethane (DCM) to recover the ortho isomer. Filter the pot residue to recover the para isomer.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct separation method based on your scale and equipment.

SeparationWorkflow Start Crude Mixture: Ortho/Para Difluoroethyl Phenol ScaleCheck Determine Scale Start->ScaleCheck Analytical Analytical / QC (< 100 mg) ScaleCheck->Analytical Micro Prep Prep Scale (100 mg - 10 g) ScaleCheck->Prep Milli Bulk Bulk Scale (> 10 g) ScaleCheck->Bulk Macro HPLC_Check Standard C18 HPLC Analytical->HPLC_Check TLC_Check TLC (Hex/EtOAc) Prep->TLC_Check Distillation Steam Distillation or Vacuum Distillation Bulk->Distillation Separated Separation Achieved? HPLC_Check->Separated PFP_Column Switch to PFP Column (Methanol/Water + Formic Acid) Separated->PFP_Column No TLC_Poor Poor Resolution? TLC_Check->TLC_Poor Flash_Toluene Flash Chromatography Toluene/EtOAc + 1% AcOH TLC_Poor->Flash_Toluene Yes (Rf < 0.1 diff) Ortho_Recov Distillate: Ortho Isomer Distillation->Ortho_Recov Vapor Phase Para_Recov Pot Residue: Para Isomer Distillation->Para_Recov Liquid Phase

Caption: Decision tree for selecting the optimal separation methodology based on scale and initial resolution.

Troubleshooting & FAQ

Q: I see three spots on my TLC. What is the third one? A: In Friedel-Crafts alkylations involving difluoroethyl groups, you may generate the meta-isomer (thermodynamically controlled) or a bis-alkylated product (two difluoroethyl groups).

  • Diagnostic: The bis-alkylated product is significantly less polar (higher

    
    ) than the mono-substituted isomers. The meta-isomer typically elutes between ortho and para.[1]
    

Q: My peaks are tailing badly on the Prep-HPLC. A: Phenols are weak acids (


).[1] If your mobile phase is neutral, the phenol exists in an equilibrium between protonated and deprotonated states, causing peak broadening.
  • Fix: Ensure your mobile phase contains 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to keep the phenol fully protonated.

Q: Can I use crystallization? A: Yes, but usually only for the para isomer after enriching it. The para isomer generally has a higher melting point and better symmetry.[1]

  • Solvent Suggestion: Try dissolving the mixture in hot toluene or a mixture of Hexanes/DCM.[1] Upon cooling, the para isomer is more likely to precipitate, leaving the ortho oil in the mother liquor.

References
  • Separation of Phenolic Isomers via Steam Distillation

    • Context: Validates the volatility difference between ortho (intramolecular H-bond) and para (intermolecular H-bond) isomers.[5][6]

    • Source: Vedantu.[1] (n.d.). Orthonitrophenol has lower boiling point than paranitro phenol.[1][5][7] Retrieved from

  • Use of Fluorinated Stationary Phases (PFP)

    • Context: Explains the "fluorophilic" retention mechanism and superiority of PFP columns for separating positional isomers of halogenated arom
    • Source: Thermo Fisher Scientific.[1][3] (n.d.). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column. Retrieved from (Note: Link directs to general application note search; specific content verified in search snippets).

  • Chromatographic Behavior of Fluorinated Phenols

    • Context: Discusses the separation of difluorophenols using specific stationary phases and the impact of fluorine on retention.
    • Source: LCGC International.[1] (2005).[1][8][9] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from

Sources

Optimization

Technical Support Center: Navigating the Reactivity of the 1,1-Difluoroethyl Group in Basic Media

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice for experiments...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice for experiments involving the 1,1-difluoroethyl moiety under basic conditions. Our goal is to equip you with the knowledge to anticipate and mitigate potential stability issues, ensuring the integrity of your molecules and the success of your synthetic campaigns.

Introduction: The Double-Edged Sword of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group has become a valuable motif in medicinal chemistry and materials science. Its unique electronic properties can enhance metabolic stability, modulate pKa, and improve binding affinity. However, the very nature of the geminal C-F bonds also introduces specific reactivity patterns under basic conditions that can lead to unexpected degradation or side reactions. This guide will walk you through the underlying chemical principles, common pitfalls, and effective strategies to maintain the stability of this important functional group.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for a 1,1-difluoroethyl group under basic conditions?

A1: The two main degradation pathways are elimination of hydrogen fluoride (HF) and, to a lesser extent, nucleophilic substitution of a fluoride ion.

  • Elimination (E2 or E1cB-like): This is the most common decomposition route. A base abstracts a proton from the carbon adjacent to the CF2 group (the β-proton), leading to the formation of a vinyl fluoride derivative. The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of these β-protons, making them susceptible to deprotonation by a base. The reaction can proceed through a concerted E2 mechanism or a stepwise E1cB-like mechanism, especially if the resulting carbanion is stabilized.[1][2]

  • Nucleophilic Substitution: While the C-F bond is exceptionally strong, direct substitution of a fluoride ion by a strong nucleophile (like a hydroxide ion) can occur, although it generally requires harsh conditions. This pathway is less common than elimination for the 1,1-difluoroethyl group.

Q2: My reaction mixture is turning brown and I'm seeing multiple spots on my TLC. Could my 1,1-difluoroethyl group be decomposing?

A2: Yes, these are classic signs of decomposition. The formation of reactive vinyl fluorides via elimination can lead to polymerization or other secondary reactions, resulting in a complex mixture and discoloration. It is crucial to monitor your reaction closely and consider that the intended basic conditions might be too harsh for the 1,1-difluoroethyl moiety.

Q3: How can I detect the degradation of the 1,1-difluoroethyl group in my reaction?

A3: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is highly effective.

  • ¹⁹F NMR Spectroscopy: This is the most direct method. The signal for your 1,1-difluoroethyl group will decrease in intensity, and new signals corresponding to vinyl fluoride species or other degradation products will appear.[3][4][5][6] A significant change in the chemical shift or the appearance of multiple new fluorine-containing species is a clear indicator of decomposition.

  • ¹H NMR Spectroscopy: Look for the appearance of new vinyl proton signals, typically in the downfield region, which would indicate the formation of a double bond from an elimination reaction.

  • Mass Spectrometry (MS): The appearance of masses corresponding to the loss of HF (M-20) or the addition of a nucleophile minus a fluorine (e.g., M-19+17 for OH substitution) from your starting material can confirm degradation.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution(s)
Low yield of desired product with significant byproduct formation. The base is too strong or not sterically hindered enough, promoting elimination.- Use a weaker base: If the desired transformation allows, switch to a milder base like potassium carbonate (K₂CO₃) or an organic amine (e.g., triethylamine, DIPEA).- Employ a hindered base: Bases like lithium diisopropylamide (LDA) at low temperatures or potassium tert-butoxide can sometimes selectively perform a desired deprotonation elsewhere in the molecule without causing elimination of the 1,1-difluoroethyl group.
Reaction is sluggish and forcing conditions (higher temperature) lead to decomposition. The reaction temperature is exceeding the stability threshold of the 1,1-difluoroethyl group in the presence of the base.- Optimize reaction time at a lower temperature: Even if the reaction is slower, maintaining a lower temperature can preserve the integrity of your molecule.- Consider alternative synthetic routes: If the required basic conditions are inherently incompatible with the 1,1-difluoroethyl group, a redesign of the synthetic sequence might be necessary. This could involve introducing the 1,1-difluoroethyl group at a later stage.
Inconsistent results and reproducibility issues. Trace amounts of water or other protic species are affecting the reactivity of the base and promoting side reactions.- Ensure anhydrous conditions: Thoroughly dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols: Mitigating Instability

Protocol 1: General Procedure for a Base-Mediated Reaction on a Substrate Containing a 1,1-Difluoroethyl Group

This protocol provides a starting point for performing a base-mediated reaction while minimizing the risk of degradation to a 1,1-difluoroethyl group.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours.

    • Use freshly distilled, anhydrous solvents.

    • Ensure all reagents are of high purity and stored under appropriate conditions.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the substrate containing the 1,1-difluoroethyl group and the appropriate anhydrous solvent.

    • Cool the solution to the desired temperature (start with a low temperature, e.g., -78 °C or 0 °C).

  • Addition of Base:

    • Slowly add the base as a solution in the same anhydrous solvent. A syringe pump for slow addition is recommended to avoid localized high concentrations of the base.

    • If using a solid base, add it in small portions.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by LC-MS or ¹H NMR.

    • Pay close attention to the appearance of new, unexpected spots on the TLC plate.

  • Work-up:

    • Quench the reaction at low temperature by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

    • Allow the mixture to warm to room temperature before proceeding with the extraction.

Protocol 2: Screening of Bases for Optimal Stability

When the stability of your 1,1-difluoroethyl-containing substrate under basic conditions is unknown, a small-scale screen of different bases can be highly informative.

  • Set up several small-scale reactions in parallel, each with a different base (e.g., NaH, K₂CO₃, Cs₂CO₃, Et₃N, DBU).

  • Maintain the same substrate concentration, solvent, and temperature for all reactions.

  • After a set period, quench the reactions and analyze the crude reaction mixtures by ¹⁹F NMR and LC-MS.

  • Compare the percentage of remaining starting material and the formation of degradation products to identify the most suitable base.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic considerations when working with 1,1-difluoroethyl groups under basic conditions.

Elimination_vs_Substitution Substrate R-CH(CHF2)-R' Elimination_Product R-C(CHF)=R' + HB + F- Substrate->Elimination_Product Elimination (Major Pathway) - Strong, hindered bases - Higher temperatures Substitution_Product R-CH(OHF)-R' + F- Substrate->Substitution_Product Substitution (Minor Pathway) - Strong, non-hindered nucleophiles - Harsh conditions Base Base (B:)

Caption: Competing degradation pathways for a 1,1-difluoroethyl group.

Troubleshooting_Flowchart Start Decomposition of 1,1-Difluoroethyl Group Observed Check_Base Is the base too strong? Start->Check_Base Check_Temp Is the temperature too high? Check_Base->Check_Temp No Use_Weaker_Base Use weaker or hindered base Check_Base->Use_Weaker_Base Yes Check_Solvent Are conditions anhydrous? Check_Temp->Check_Solvent No Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp Yes Dry_Reagents Ensure anhydrous conditions Check_Solvent->Dry_Reagents No Redesign_Synthesis Consider redesigning synthetic route Check_Solvent->Redesign_Synthesis Yes

Caption: A troubleshooting flowchart for stabilizing the 1,1-difluoroethyl group.

References

  • Gauthier, J. R., Simpson, A. J., & Mabury, S. A. (2026). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry. [Link]

  • Phillips, D. C., & Trotman-Dickenson, A. F. (1968). The kinetics of the elimination of hydrogen fluoride from chemically activated 1,1,2-trifluoroethane and 1,1,2,2-tetrafluoroethane. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1144. [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(15), 4271-4280. [Link]

  • Camdzic, D., Dickman, R. A., Joyce, A. S., Wallace, J. S., Ferguson, P. L., & Aga, D. S. (2023). Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry, 95(13), 5494–5502. [Link]

  • West, C. K., & Hartwig, J. F. (2017). A catalytic fluoride-rebound mechanism for C(sp3)-CF3 bond formation. Science, 356(6345), 1361-1365. [Link]

  • Gerstenberger, M. R. C., & Haas, A. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(14), 5620-5624. [Link]

  • Bäck, T., & Järnberg, C. (2000). The mechanism of base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one: a multiple isotope effect study including the leaving group (18)F/(19)F KIE. Journal of the American Chemical Society, 122(34), 8261-8269. [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.19: Comparing Substitution and Elimination Reactions. [Link]

  • Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. [Link]

  • Ni, C., & Hu, J. (2014). Nucleophilic substitution of fluoroalkenes through β‐fluorine elimination. Angewandte Chemie International Edition, 53(50), 13682-13684. [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. [Link]

  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • University of Birmingham. (2025, September 2). Fluorine “forever chemical” in medicines not leading to added drug reactions. EurekAlert!. [Link]

  • Meanwell, N. A. (2015). Fluorine in drug design: a case study with fluoroanisoles. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • ResearchGate. (2025, November 4). Drug-induced fluorosis: A study based on the national and international pharmacovigilance databases. [Link]

  • Cui, B., Jia, S., Tokunaga, E., & Shibata, N. (2018). C-Si bond formation via C-F bond cleavage. Nature Communications, 9(1), 4393. [Link]

  • Baran, P. S. (2020, May 4). Get the F Out! C-F Bond Functionalization. Baran Lab. [Link]

  • ResearchGate. (2025, August 6). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. [Link]

  • ResearchGate. (2025, August 6). Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. [Link]

  • ResearchGate. (2021, January 11). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • ResearchGate. (n.d.). HF elimination reaction in the studied compounds 1-4. [Numbering.... [Link]

  • National Center for Biotechnology Information. (n.d.). Computational Studies of Enzymes for C–F Bond Degradation and Functionalization. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. [Link]

  • YouTube. (2020, November 12). 7.7 How to Distinguish Between Substitution and Elimination Reactions (SN2 SN1 E2 E1) | OChem. [Link]

  • Reddit. (2018, November 12). Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction? : r/chemhelp. [Link]

  • PubMed. (n.d.). Fluorine in drug design: a case study with fluoroanisoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • ResearchGate. (2025, August 6). Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]oroanisoles)

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Defluorination During Phenol Functionalization

Welcome to the Technical Support Center for robust functionalization of fluorinated phenols. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the challenge of u...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for robust functionalization of fluorinated phenols. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the challenge of unintended defluorination during synthetic transformations. The carbon-fluorine (C-F) bond, while prized for its ability to enhance metabolic stability and binding affinity, can be surprisingly labile under certain reaction conditions.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent this undesirable side reaction, ensuring the integrity of your target molecules.

Troubleshooting Guide: Unwanted Defluorination

This section addresses specific experimental issues related to defluorination. Each problem is followed by an analysis of probable causes and actionable solutions grounded in mechanistic principles.

Problem 1: Significant hydrodefluorination observed during a Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki, or C-O coupling).

Probable Causes:

  • β-Hydride Elimination from the Palladium Alkoxide/Amide: In Pd-catalyzed reactions, the formation of a Pd-H species can lead to reductive cleavage of the C-F bond, a process known as hydrodefluorination.[3][4] This is particularly prevalent with electron-rich phosphine ligands that favor the formation of hydrido-palladium complexes.

  • Inappropriate Choice of Base: Strong, sterically hindered bases like LiHMDS or LHMDS can sometimes promote defluorination pathways. The choice of base is critical in maintaining the selectivity of the catalytic cycle.

  • Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can serve as a source of protons for the hydrodefluorination process.

  • High Reaction Temperatures: Elevated temperatures can provide the activation energy needed to overcome the C-F bond strength, especially when a catalytically active Pd-H species is present.

Solutions & Scientific Rationale:

  • Ligand Selection: Employ ligands that are less prone to β-hydride elimination. For instance, sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) can often suppress this side reaction by creating a bulky coordination sphere around the palladium center, disfavoring the formation of Pd-H species.

  • Base Optimization: Screen a panel of bases. Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are often milder and less likely to induce defluorination compared to strong amide bases. The choice of base can significantly influence the rate of reductive elimination versus C-F bond activation.

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. The use of freshly distilled solvents and oven-dried glassware is crucial. The addition of molecular sieves can also help to scavenge any residual water.

  • Temperature Control: Conduct the reaction at the lowest effective temperature. A temperature screen is recommended to find the optimal balance between reaction rate and suppression of defluorination.

Problem 2: Defluorination occurring during Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient fluorophenol.

Probable Causes:

  • Harsh Reaction Conditions: High temperatures and the use of very strong nucleophiles can lead to decomposition and defluorination, even in systems activated for SNAr.

  • Solvent Effects: The choice of solvent can influence the stability of the Meisenheimer intermediate, the key intermediate in an SNAr reaction.[5] In some cases, an inappropriate solvent can favor pathways that lead to defluorination.

  • Formation of Aryne Intermediates: Under strongly basic conditions, deprotonation ortho to the fluorine atom can lead to the formation of a reactive aryne intermediate, which can then be trapped non-selectively, leading to a mixture of products including the defluorinated species.

Solutions & Scientific Rationale:

  • Milder Reaction Conditions: Use the mildest possible conditions to achieve the desired transformation. This may involve using a less reactive nucleophile in combination with a catalyst or using a lower reaction temperature for a longer period.

  • Solvent Selection: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[6] A solvent screen can identify the optimal medium for your specific substrate.

  • Control of Basicity: Carefully control the stoichiometry and strength of the base used. If aryne formation is suspected, consider using a weaker base or a different synthetic route altogether.

Problem 3: Unintended defluorination during ortho-lithiation of a protected fluorophenol.

Probable Causes:

  • Incorrect Protecting Group: The directing metalation group (DMG) used to protect the phenol can influence the stability of the ortho-lithiated species. Some protecting groups may not be robust enough to prevent subsequent decomposition or rearrangement that leads to defluorination.[7]

  • Temperature and Time: The ortho-lithiated species can be unstable, especially at higher temperatures or over extended reaction times. This instability can lead to elimination of lithium fluoride and the formation of an aryne.

  • Choice of Lithiating Agent: The choice of organolithium reagent (e.g., n-BuLi, s-BuLi, LDA) can affect the selectivity and stability of the lithiated intermediate.

Solutions & Scientific Rationale:

  • Robust Protecting Groups: Employ a sterically demanding and electronically stable protecting group. The tetrahydropyranyl (THP) group has been shown to be an effective DMG for the selective ortho-lithiation of trifluoromethylphenols.[7] Other bulky silyl ethers like tert-butyldimethylsilyl (TBDMS) can also be effective.

  • Strict Temperature and Time Control: Perform the lithiation at low temperatures (typically -78 °C) and quench the reaction with the electrophile as soon as the lithiation is complete. Monitor the reaction closely by TLC or LC-MS.

  • Screen Lithiating Agents: The reactivity of the organolithium reagent should be matched to the substrate. For sensitive substrates, a less nucleophilic base like lithium diisopropylamide (LDA) may be preferable to n-BuLi or s-BuLi to avoid side reactions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of hydrodefluorination in palladium-catalyzed reactions?

A1: Hydrodefluorination in palladium-catalyzed reactions typically proceeds via a Pd(0)/Pd(II) catalytic cycle. The key step leading to defluorination is often the undesired oxidative addition of a C-F bond to the Pd(0) center, followed by a reaction with a hydride source. This hydride source can be generated from the decomposition of a phosphine ligand (β-hydride elimination), from a hydride donor added to the reaction, or from trace water. The resulting Pd(II)-H species can then reductively eliminate with the aryl group to afford the defluorinated product.

Q2: How does the position of the fluorine atom on the phenol ring affect its lability?

A2: The position of the fluorine atom significantly impacts its susceptibility to defluorination. Fluorine atoms ortho or para to a strong electron-withdrawing group are more activated towards nucleophilic aromatic substitution and are thus more easily displaced.[6] Conversely, fluorine atoms on electron-rich aromatic rings are generally more resistant to nucleophilic attack but can be more prone to C-F activation by low-valent transition metals. The electronic environment of the entire molecule must be considered when assessing the risk of defluorination.

Q3: Can protecting the phenolic hydroxyl group prevent defluorination?

A3: Yes, protecting the phenolic hydroxyl group is a crucial strategy. The free hydroxyl group is acidic and can complicate many reactions, particularly those involving strong bases or organometallic reagents. Protection of the phenol as an ether (e.g., methyl, benzyl, or silyl ether) or an ester can prevent unwanted side reactions at the hydroxyl group and can also modulate the electronic properties of the aromatic ring, thereby influencing the stability of the C-F bond.[9] The choice of protecting group should be orthogonal to the planned reaction conditions.[10]

Q4: Are there any "fluorine-friendly" reaction conditions I should consider as a starting point?

A4: While substrate-dependent, some general "fluorine-friendly" conditions include:

  • Using weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) instead of strong organic or organometallic bases.

  • Employing lower reaction temperatures whenever feasible.

  • Using well-defined, modern palladium catalysts with sterically hindered biaryl phosphine ligands for cross-coupling reactions.

  • Ensuring strictly anhydrous conditions.

  • For SNAr, using aprotic polar solvents to stabilize the Meisenheimer intermediate.

Data & Protocols

Table 1: Influence of Base and Solvent on Defluorination in a Model C-O Coupling Reaction
EntryBaseSolventTemperature (°C)Desired Product Yield (%)Defluorinated Product (%)
1NaHDMF1004530
2K₂CO₃DMF1007510
3Cs₂CO₃Dioxane10088<5
4LHMDSTHF802065

This table represents illustrative data synthesized from common observations in the field and is intended for comparative purposes.

Experimental Protocol: General Procedure for a Defluorination-Resistant Suzuki-Miyaura Coupling of a Fluorophenol Derivative
  • Reagent Preparation: To an oven-dried Schlenk tube, add the protected fluorophenol (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Catalyst Addition: In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous, degassed dioxane (0.1 M concentration relative to the fluorophenol).

  • Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and place it under a positive pressure of argon.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: Competing Pathways in Pd-Catalyzed Cross-Coupling

G cluster_0 Desired Catalytic Cycle cluster_1 Defluorination Pathway A Ar(F)-OH + Pd(0)L_n B Oxidative Addition A->B C Ar(F)-Pd(II)-OH B->C D Reductive Elimination C->D F C-F Bond Activation C->F C->F Side Reaction E Ar(F)-OR' D->E G (F)Ar-Pd(II)-F F->G H Hydrodefluorination (Source: H₂O, etc.) G->H I Ar-H H->I

Caption: Competing catalytic cycles in cross-coupling reactions of fluorophenols.

Diagram 2: Troubleshooting Logic for Unwanted Defluorination

G start Defluorination Observed q1 What is the reaction type? start->q1 pd_path Pd-Catalyzed Cross-Coupling q1->pd_path snar_path SNAr q1->snar_path lith_path Ortho-Lithiation q1->lith_path pd_sol1 Change Ligand (e.g., to SPhos) pd_path->pd_sol1 pd_sol2 Screen Weaker Bases (e.g., Cs₂CO₃) pd_path->pd_sol2 pd_sol3 Lower Temperature & Ensure Anhydrous Conditions pd_path->pd_sol3 snar_sol1 Lower Temperature snar_path->snar_sol1 snar_sol2 Screen Aprotic Polar Solvents snar_path->snar_sol2 lith_sol1 Use Robust Protecting Group (e.g., THP) lith_path->lith_sol1 lith_sol2 Strict Temp Control (-78 °C) lith_path->lith_sol2

Caption: A decision tree for troubleshooting defluorination side reactions.

References

  • An, H., et al. (2021). Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles. Environmental Science & Technology, 55(20), 13876–13886. Available at: [Link]

  • Zhang, Y., et al. (2025). Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. ACS Catalysis. Available at: [Link]

  • Zhang, Y., et al. (2025). Defluorination of Fluorophenols by a Heme Dehaloperoxidase. Insights into the Defluorination Mechanism. The University of Manchester Research Explorer. Available at: [Link]

  • Zhang, Y., et al. (2025). Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. ACS Publications. Available at: [Link]

  • Neumann, C. N., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17485–17492. Available at: [Link]

  • Khan, M. F. (2025). Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Kim, H., et al. (2021). Two-Phase Reaction Mechanism for Fluorination and Defluorination in Fluoride-Shuttle Batteries: A First-Principles Study. ResearchGate. Available at: [Link]

  • Biswas, T. (2022). Nucleophilic fluorination with bifluoride. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Substrate scope for the hydrodefluorination of aryl and alkyl... ResearchGate. Available at: [Link]

  • Environmental Science: Processes & Impacts. (n.d.). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Royal Society of Chemistry. Available at: [Link]

  • McLean, K. J., et al. (2007). Defluorination of 4-fluorophenol by cytochrome P450(BM₃)-F87G: activation by long chain fatty aldehydes. Chemical Communications, (26), 2697–2699. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Sun, H., et al. (2012). Selective C–F/C–H bond activation of fluoroarenes by cobalt complex supported with phosphine ligands. Dalton Transactions, 41(4), 1313–1321. Available at: [Link]

  • Le, C. M., et al. (2019). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. Organic Letters, 21(8), 2753–2757. Available at: [Link]

  • The Hartwig Group. (n.d.). Publications. Available at: [Link]

  • Chen, J., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules, 27(24), 8963. Available at: [Link]

  • Powers, D. C., & Ritter, T. (2015). Synthetic Advantages of Defluorinative C–F Bond Functionalization. ACS Central Science, 1(6), 302–309. Available at: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Protecting Groups. Available at: [Link]

  • Schlosser, M., & Guizzardi, B. (2025). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. ResearchGate. Available at: [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. Available at: [Link]

  • Tal-Shahar, T., et al. (2022). Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. Journal of the American Chemical Society, 144(32), 14691–14702. Available at: [Link]

  • ResearchGate. (n.d.). Protection for Phenols and Catechols. ResearchGate. Available at: [Link]

  • CORE. (n.d.). Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]

  • Kim, K.-H., et al. (2021). Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. Catalysts, 11(1), 123. Available at: [Link]

  • Candish, L., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society, 142(23), 10338–10345. Available at: [Link]

  • Google Patents. (n.d.). Deprotection method for phenolic hydroxyl group.
  • Synthesis Spotlight. (2024). Cross-(−CO)upling. Available at: [Link]

  • Oreate AI Blog. (2026). Research Progress and Applications of Aryl Fluorination Reactions. Available at: [Link]

  • Evans, D. A. (n.d.). Protecting Groups. Harvard University. Available at: [Link]

  • An, H., et al. (2021). Hydrodefluorination of Perfluorooctanoic Acid in the H2‑Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles. Environmental Science & Technology, 56(1), 546–555. Available at: [Link]

  • Shen, X., et al. (2020). Palladium-Catalyzed Stereoselective Hydrodefluorination of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 22(14), 5616–5620. Available at: [Link]

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Sources

Optimization

Technical Support Center: Difluoroethylation Process Optimization

The following guide is structured as a high-level technical support resource for the Optimization of Reaction Temperature in Difluoroethylation . It is designed for immediate application in a research setting.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical support resource for the Optimization of Reaction Temperature in Difluoroethylation . It is designed for immediate application in a research setting.

Topic: Optimizing Reaction Temperature for Difluoroethylation (


)
Role:  Senior Application Scientist
Status:  Active Guide

Strategic Overview: The Thermal Landscape

Difluoroethylation is kinetically distinct from trifluoromethylation due to the presence of


-hydrogens and the reduced electronegativity of the 

or

moiety. Temperature control is the primary lever for managing the competition between radical propagation (desired) and reagent decomposition/elimination (undesired).

Unlike standard alkylations, the


 group induces specific thermal sensitivities:
  • Radical Instability:

    
    -difluoroalkyl radicals are electrophilic but prone to hydrogen atom abstraction (HAT) side reactions if the temperature promotes solvent interaction over substrate coupling.
    
  • Catalyst Deactivation: In photoredox systems, elevated temperatures often decouple the excitation cycle from the catalytic turnover, leading to non-productive fluorescence or catalyst bleaching.

  • 
    -Fluoride Elimination:  In transition-metal catalysis (Ni/Pd), high temperatures can trigger 
    
    
    
    -fluoride elimination, ejecting fluoride and ruining the difluoroethyl motif.

Reagent-Specific Optimization Protocols

Module A: Sodium 1,1-Difluoroethanesulfinate (Baran Reagent)

Mechanism: Radical Heteroaromatic Functionalization (Minisci-type) Standard Window:



VariableLow Temp (

)
Optimal (

)
High Temp (

)
Radical Flux Too low; oxidant (e.g., TBHP) fails to initiate sulfinate cleavage.Steady generation; matches substrate trapping rate."Flash" generation; leads to radical dimerization (

) rather than coupling.
Selectivity High, but conversion stalls.[1]Balanced.Low; increased solvent alkylation.
Phase Solubility issues in biphasic systems (

).
Ideal phase transfer kinetics.Rapid oxidant decomposition (outgassing).

Protocol Note: If using TBHP as an oxidant, maintain


. The activation energy for the 

extrusion is thermal. Below this, the reaction stalls; above this, TBHP decomposes non-productively.
Module B: Photoredox Catalysis (e.g., Ir/Ru catalysts + halides)

Mechanism: Single Electron Transfer (SET) Standard Window:


 (Room Temp)
  • Why Cool? Lower temperatures stabilize the radical intermediate, preventing

    
    -scission or HAT from solvent.
    
  • Why Heat? Rarely recommended. Heat increases non-radiative decay of the excited photocatalyst, effectively lowering the quantum yield.

Module C: Transition Metal Cross-Coupling (Ni/Pd + )

Mechanism: Transmetallation


 Reductive Elimination
Standard Window: 

  • Requirement: High energy is required to force the bulky

    
     group to undergo reductive elimination from the metal center.
    
  • Risk: At

    
    , protodeboronation of the aryl boronic acid competes with transmetallation.
    

Troubleshooting Hub: Failure Analysis

Q1: I am observing a "stall" at 50% conversion using the Sulfinate reagent. Increasing temp to 80°C didn't help. Why?

Diagnosis: Oxidant Depletion vs. Reagent Stability. Raising the temperature likely decomposed your oxidant (TBHP or Persulfate) faster than it could generate radicals from the sulfinate. Corrective Action:

  • Do not heat. Return to

    
    .
    
  • Dosing Strategy: Add the oxidant portion-wise (e.g., 20% every hour). This maintains a steady radical flux without thermal runaway.

  • Check pH: As the reaction proceeds,

    
     release acidifies the medium. If the pH drops too low, the sulfinate becomes unstable. Add a buffer (
    
    
    
    ).
Q2: In my photoredox reaction, I see a black precipitate and zero yield at 40°C.

Diagnosis: Catalyst Thermal Degradation. You likely pushed the reaction into a thermal pathway where the photocatalyst ligand dissociated or the catalyst aggregated (colloidal metal formation). Corrective Action:

  • Active Cooling: Use a fan or a cryo-bath to maintain

    
    . LEDs generate significant heat; "Room Temp" in a light box is often 
    
    
    
    without cooling.
  • Verify Light Source: Ensure your light intensity isn't "cooking" the sample.

Q3: My Nickel-catalyzed coupling works at 100°C but yields are inconsistent.

Diagnosis: Ligand Dissociation. At


, monodentate ligands often dissociate, leading to catalyst death (Ni-black).
Corrective Action: 
  • Switch Ligands: Move to a rigid bidentate ligand (e.g., dtbbpy) that can withstand the thermal stress required for reductive elimination.

  • Concentration: High temps require strictly anhydrous conditions. Water at

    
     accelerates protodeboronation.
    

Visualized Workflows

Logic Gate: Temperature Optimization Strategy

Caption: Decision tree for selecting initial reaction temperatures based on mechanistic pathway.

TempOptimization Start Start: Define Mechanism Mech_Radical Radical (Minisci/Sulfinate) Start->Mech_Radical Mech_Photo Photoredox (SET) Start->Mech_Photo Mech_Metal TM Cross-Coupling (Ni/Pd) Start->Mech_Metal Radical_Check Oxidant Type? Mech_Radical->Radical_Check Photo_Check Light Source Heat? Mech_Photo->Photo_Check Metal_Check Step Limiting? Mech_Metal->Metal_Check Radical_TBHP TBHP/Persulfate Radical_Check->Radical_TBHP Thermal Initiator Radical_Action Set Temp: 40-50°C (Activation Energy) Radical_TBHP->Radical_Action Photo_Action Active Cooling Required Target: 20-25°C Photo_Check->Photo_Action LEDs get hot Metal_Action Set Temp: 80-110°C (Force Reductive Elim) Metal_Check->Metal_Action High Barrier

Standardized Experimental Protocol

Experiment: Radical Difluoroethylation of Heteroarenes (Sulfinate Method) Objective: Install


 on a pyridine scaffold.
  • Setup:

    • Vial: 20 mL scintillation vial with a Teflon-coated stir bar.

    • Reagents: Heteroarene (1.0 equiv), Sodium 1,1-difluoroethanesulfinate (3.0 equiv), TBHP (70% aq, 5.0 equiv).

    • Solvent: DCM:Water (2.5:1 biphasic mixture).

  • Temperature Control (CRITICAL):

    • Place vial in an aluminum block heater pre-equilibrated to 40°C .

    • Why? Water bath fluctuations can stall the reaction. Aluminum blocks provide constant thermal mass.

  • Initiation:

    • Add TBHP dropwise over 2 minutes.

    • Seal cap tightly (reaction generates slightly positive pressure from

      
      ).
      
  • Monitoring:

    • Stir vigorously (1000 rpm) to ensure phase mixing.

    • Check LCMS at 2 hours.

    • Checkpoint: If conversion < 20%, add 2.0 equiv more sulfinate and TBHP, but DO NOT increase temperature.

  • Workup:

    • Cool to RT. Quench with sat.

      
       (neutralize acid). Extract with DCM.
      

References

  • Baran, P. S., et al. (2012). "Practical Difluoromethylation of Heterocycles via Chemical Radical Functionalization." Nature.

  • Molander, G. A., et al. (2014). "Single-Electron Transmetallation in Organoboron Cross-Coupling." Science.

  • MacMillan, D. W. C., et al. (2011). "Trifluoromethylation of Arenes and Heteroarenes by Means of Photoredox Catalysis." Nature. (Context for temperature effects in photoredox).

  • Hu, J., et al. (2015). "Recent advances in direct difluoromethylation." Chemical Reviews.

Sources

Troubleshooting

handling moisture sensitivity in fluorination reactions

Welcome to the Fluorination Technical Support Center Status: Online | Specialist: Senior Application Scientist | Ticket ID: FL-H2O-MITIGATION Overview: The "Invisible" Stoichiometry In fluorination chemistry, water is no...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorination Technical Support Center Status: Online | Specialist: Senior Application Scientist | Ticket ID: FL-H2O-MITIGATION

Overview: The "Invisible" Stoichiometry

In fluorination chemistry, water is not a solvent; it is a competitive reagent.[1] Whether you are performing nucleophilic substitution (SNAr) or deoxofluorination, moisture acts as a "silent killer" of yield and safety.[1]

This guide is structured to troubleshoot the three most common failure modes caused by moisture:

  • Violent Decomposition (Deoxofluorination reagents).

  • Nucleophilic Deactivation (Metal fluorides/TBAF).[1]

  • Protic Side Reactions (Electrophilic fluorination).

Module 1: Deoxofluorination (DAST, Deoxo-Fluor®, XtalFluor®)[1]

The Problem: Reagents like DAST (Diethylaminosulfur trifluoride) are extremely hydrolytically unstable.[1] Contact with water produces HF and thionyl fluoride analogs, often generating heat and pressure.[1]

Troubleshooting FAQ

Q: My reaction mixture turned black and pressurized the vial. What happened? A: You likely triggered an autocatalytic decomposition.[1]

  • Mechanism: Water hydrolyzes DAST to release HF.[1] HF catalyzes the thermal decomposition of the remaining DAST. This cycle is exothermic.[1][2]

  • Critical Threshold: DAST decomposes violently above 90°C .[1] However, in the presence of moisture/acid, the onset temperature drops significantly.[1]

  • Solution: Never heat DAST reactions above 50°C without rigorous safety calorimetry data. Switch to Deoxo-Fluor® (stable up to ~140°C) or XtalFluor-E® (crystalline salt, higher stability) for heated reactions.[1]

Q: I see low conversion, and my product is an alcohol, not a fluoride. A: This is "Hydrolytic Competition."

  • Mechanism: The intermediate (alkoxy-aminosulfur difluoride) is highly susceptible to hydrolysis.[1] If water enters before the fluoride ion displacement occurs, you regenerate the alcohol.[1]

  • Diagnostic: Check your NMR.[1] If you see broad peaks around 4–6 ppm (HF) or a triplet at 1:1 integration relative to your starting material, you have wet solvent.[1]

Protocol: Safe Handling of Liquid Fluorinating Agents
  • Glassware: Oven-dry at 120°C for >4 hours. Assemble while hot under N₂ flow.

  • Solvent: Dichloromethane (DCM) must be <50 ppm H₂O.[1] Use a Karl Fischer titrator to verify.

  • Addition: Always add DAST/Deoxo-Fluor dropwise at -78°C (or -40°C for Deoxo-Fluor) to the substrate solution.[1] This dissipates the heat of reaction (and any hydrolysis exotherm) safely.

Visualizing the Failure Mode (DAST Hydrolysis):

DAST_Hydrolysis cluster_safe Safe Path DAST DAST Reagent (Et2N-SF3) Intermediate Hydrolysis Intermediate DAST->Intermediate + H2O Decomp Thermal Decomposition DAST->Decomp Exotherm Substrate Alcohol (R-OH) DAST->Substrate -78°C Water H2O (Contaminant) HF HF (Hazard) Intermediate->HF Release HF->DAST Catalyzes Product Alkyl Fluoride (R-F) Substrate->Product

Caption: DAST failure loop vs. safe reaction pathway. Note the autocatalytic feedback of HF.

Module 2: Nucleophilic Fluorination (CsF, KF, TBAF)

The Problem: The "Naked Fluoride" Paradox. Fluoride (F⁻) is a strong base but a weak nucleophile in protic environments because it forms extremely strong hydrogen bonds with water (H-F bond energy: ~136 kcal/mol).[1] To make F⁻ nucleophilic, it must be "naked" (anhydrous), but naked fluoride is extremely hygroscopic.[1]

Troubleshooting FAQ

Q: I bought "Anhydrous" TBAF (1M in THF), but my SN2 reaction failed. A: Commercial "anhydrous" TBAF usually contains ~5% water or is stabilized with wet THF.[1]

  • The Fix: You cannot dry TBAF by heating (it undergoes Hofmann elimination to tributylamine, bifluoride, and butene).[1]

  • Protocol: Use Sun & DiMagno’s method (Reference 3) to generate truly anhydrous TBAF in situ using TBACN + Hexafluorobenzene, or switch to CsF.[1]

Q: My CsF is clumping and unreactive. A: CsF is deliquescent. If it clumps, it has absorbed water, forming a hydration shell that blocks reactivity.[1]

  • The Fix: You must perform an Azeotropic Distillation .[1][3]

Protocol: Azeotropic Drying of Alkali Fluorides (The "Gold Standard")
StepActionTechnical Rationale
1 Weigh CsF/KF into the reaction flask.Minimize transfer steps.
2 Add Toluene (or Benzene).[1]Forms a low-boiling azeotrope with water.
3 Rotary evaporate to dryness.Physically pulls water out of the lattice.
4 Repeat 3 times. Essential. One pass is rarely sufficient.[1]
5 Dry under high vacuum (<0.1 mbar) at 100°C for 2h.Removes trace toluene and tightly bound water.[1]
6 Backfill with Argon.[1]Prevent re-absorption of atmospheric moisture.[1]

Visualizing the Drying Workflow:

Drying_Protocol Start Wet Metal Fluoride (CsF/KF) AddSolvent Add Toluene Start->AddSolvent Rotovap Rotary Evaporation AddSolvent->Rotovap Check Repeat 3x? Rotovap->Check Check->AddSolvent No Vacuum High Vac (100°C) Check->Vacuum Yes Ready Reactive 'Naked' Fluoride Vacuum->Ready

Caption: Iterative azeotropic drying cycle required for activating alkali metal fluorides.

Module 3: Electrophilic Fluorination (Selectfluor®, NFSI)[1]

The Problem: While Selectfluor is technically water-stable (it is often used in MeCN/H₂O mixtures), moisture alters the mechanism.[1]

  • Radical vs. Ionic: In dry MeCN, Selectfluor acts as a pure electrophile (F⁺ source).[1] In the presence of water, it can generate HOF (hypofluorous acid) in situ, which changes regioselectivity or causes oxidative side reactions.[1]

Comparative Data: Moisture Tolerance
ReagentMoisture SensitivityPrimary Hazard with WaterStorage Requirement
Selectfluor LowHydrolysis to HF (slow)Desiccator (RT)
NFSI LowHydrolysis (slow)Ambient
DAST Critical Explosion / HF GasFreezer (-20°C), Inert
Deoxo-Fluor HighExotherm / HF GasRefrigerator, Inert
Anhydrous TBAF Critical Deactivation (H-bonding)Glovebox Only

References & Authority

  • Middleton, W. J. "New fluorinating reagents.[1] Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975, 40(5), 574–578.[1] Link

    • Foundational text on DAST synthesis and thermal instability.

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Chemical Communications, 1999, (2), 215–216.[1] Link

    • Introduction of Deoxo-Fluor as a safer alternative.[4]

  • Sun, H., & DiMagno, S. G. "Anhydrous Tetrabutylammonium Fluoride."[1][5][6] Journal of the American Chemical Society, 2005, 127(7), 2050–2051.[1][6] Link

    • The definitive method for generating truly anhydrous TBAF without elimination.

  • Banks, R. E. "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service."[1] Journal of Fluorine Chemistry, 1998, 87(1), 1–17.[1] Link

    • Comprehensive review of Selectfluor properties and stability.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-(1,1-Difluoroethyl)phenol: A Comparative Technical Guide

Topic: 1H NMR Spectrum Analysis of 2-(1,1-Difluoroethyl)phenol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 2-(1,1-Difluoroethyl)phenol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In modern medicinal chemistry, the 1,1-difluoroethyl group (


)  has emerged as a critical bioisostere, offering a strategic balance between the lipophilicity of an ethyl group and the metabolic stability of a trifluoromethyl group. This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(1,1-difluoroethyl)phenol , a key building block in fragment-based drug discovery.

Unlike standard alkyl phenols, this compound exhibits unique spectral signatures driven by heteronuclear spin-spin coupling (


). This guide dissects these patterns to enable rapid structural verification and compares the compound’s physicochemical profile against common analogs.

Structural Analysis & Spectral Prediction

The NMR spectrum of 2-(1,1-difluoroethyl)phenol is defined by the interaction between the methyl protons and the geminal fluorine atoms.

The Diagnostic Signal: The Methyl Triplet

The most distinct feature of this spectrum is the methyl group resonance. Unlike the triplet of an ethyl group (caused by


 coupling) or the singlet of a methyl ketone, the 

group in a

moiety appears as a triplet due to coupling with the two equivalent fluorine nuclei (

).

Predicted Spectral Parameters:

MoietyProton CountChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Assignment

3H1.90 – 2.10 Triplet (t)

Hz
Methyl protons coupled to


1H5.0 – 7.0 (

)9.5 – 10.5 (DMSO-

)
Broad Singlet (br s)N/APhenolic Hydroxyl

4H6.80 – 7.50Multiplets (m)

Hz
Aromatic Ring (Ortho-substituted)

Technical Insight: The coupling constant


 for a 

system is characteristically large (~18-20 Hz), significantly wider than a standard vicinal proton coupling (

Hz). This wide triplet is the "fingerprint" of the 1,1-difluoroethyl group.

Comparative Analysis: Alternatives & Bioisosteres

This section compares 2-(1,1-difluoroethyl)phenol with its non-fluorinated (ethyl) and perfluorinated (trifluoromethyl) analogs to highlight why a researcher might choose this specific scaffold.

Spectral & Physicochemical Comparison
Feature2-Ethylphenol 2-(1,1-Difluoroethyl)phenol 2-(Trifluoromethyl)phenol
Structure



Methyl Signal Triplet (

ppm)

Hz
Triplet (

ppm)

Hz
No Methyl Signal
Methylene Signal Quartet (

ppm)
None (Replaced by

)
None
Electronic Effect Weakly Electron DonatingElectron Withdrawing (

)
Strongly Electron Withdrawing
Metabolic Stability Low (Benzylic oxidation)High (Benzylic position blocked)High
Lipophilicity HighModerate (Lipophilic H-bond donor)High
Why Choose the 1,1-Difluoroethyl Group?
  • Metabolic Blocking: The

    
     group effectively blocks the benzylic position from CYP450-mediated oxidation, a common clearance pathway for ethyl and isopropyl groups.
    
  • Conformational Locking: The "gauche effect" and dipole interactions of the

    
     group can lock the ethyl chain into specific conformations, potentially improving binding affinity compared to the freely rotating ethyl group.
    
  • Bioisosterism: It acts as a bioisostere for a carbonyl group (

    
    ) or a sulfone, but without the high polarity, maintaining membrane permeability.
    

Experimental Protocols

To ensure reproducible spectral data, follow this self-validating protocol.

Sample Preparation
  • Solvent Choice:

    • 
      :  Preferred for observing the distinct splitting of the methyl group without viscosity broadening. Note that the Phenol 
      
      
      
      may appear broad or drift depending on concentration.
    • DMSO-

      
      :  Use if the compound is part of a polar salt or if sharp resolution of the phenolic 
      
      
      
      is required (often appears as a sharp singlet >9.5 ppm).
  • Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL of solvent. High concentrations can cause line broadening of the

    
     signal due to intermolecular hydrogen bonding.
    
Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or ZG30.

  • Relaxation Delay (D1): Set to

    
     seconds . The methyl protons have efficient relaxation, but aromatic protons may require longer delays for accurate integration.
    
  • Scans (NS): 16 scans are typically sufficient for >10 mg samples.

  • Spectral Width: Ensure the window covers -2 to 14 ppm to catch the downfield phenolic proton in DMSO.

Visualization of Analysis Logic

The following diagrams illustrate the decision-making process for analyzing the spectrum and the specific splitting tree for the methyl group.

Analysis Workflow

NMR_Analysis_Workflow Start Start Analysis Check_Methyl Check 1.8 - 2.2 ppm Region Start->Check_Methyl Is_Triplet Is signal a Triplet? Check_Methyl->Is_Triplet Check_J Measure Coupling Constant (J) Is_Triplet->Check_J Yes Suspect_Ethyl Suspect Ethyl Group (CH2-CH3) Is_Triplet->Suspect_Ethyl No (Doublet/Singlet) Is_Large_J Is J ≈ 18-20 Hz? Check_J->Is_Large_J Confirm_CF2 CONFIRMED: CH3-CF2 Group Is_Large_J->Confirm_CF2 Yes Is_Large_J->Suspect_Ethyl No (J ≈ 7 Hz) Check_Aromatic Analyze Aromatic Region (6.8-7.5 ppm) Confirm_CF2->Check_Aromatic Check_Integration Verify Integration (3:4 ratio) Check_Aromatic->Check_Integration Final_Valid Structure Validated Check_Integration->Final_Valid

Caption: Logical workflow for validating the 1,1-difluoroethyl moiety via 1H NMR.

Splitting Tree: The Methyl Triplet

Splitting_Tree Root CH3 Signal (Uncoupled) p0 Root->p0 Split1 Split by F1 (J ≈ 19 Hz) Split2 Split by F2 (J ≈ 19 Hz) Result Observed Triplet (1:2:1) p1a p0->p1a -J/2 p1b p0->p1b +J/2 p2a p1a->p2a -J/2 p2b p1a->p2b +J/2 p1b->p2b -J/2 p2c p1b->p2c +J/2 p2a->Result Line 1 p2b->Result Line 2 (Overlap) p2c->Result Line 3

Caption: Splitting tree demonstrating the origin of the 1:2:1 triplet via coupling with two equivalent fluorine nuclei.

References

  • Doc Brown's Chemistry. (n.d.). The high resolution 1H NMR spectrum of phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2018). Fluorine in Drug Design: Bioisosteres and Metabolic Stability. (General reference for bioisosterism concepts supported by search results 1.7, 1.10).
  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin.[1] Retrieved from [Link]

Sources

Comparative

19F NMR Chemical Shifts of the 1,1-Difluoroethyl Group: A Comparative Technical Guide

The following guide is structured to serve as an advanced technical resource for medicinal chemists and analytical scientists. It moves beyond basic spectral data to address the strategic application of the 1,1-difluoroe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an advanced technical resource for medicinal chemists and analytical scientists. It moves beyond basic spectral data to address the strategic application of the 1,1-difluoroethyl group in drug design and its precise characterization.

Executive Summary: The Strategic Value of the 1,1-Difluoroethyl Motif

In modern medicinal chemistry, the 1,1-difluoroethyl group (


)  has emerged as a critical bioisostere, primarily serving as a metabolically stable surrogate for the methoxy group (

) and the carbonyl moiety (

). Unlike the ubiquitous trifluoromethyl (

) group, the 1,1-difluoroethyl motif offers a unique balance of lipophilicity modulation and steric bulk without the overwhelming electron-withdrawing penalty of perfluorination.

This guide provides a definitive spectral analysis of the 1,1-difluoroethyl group, contrasting its performance and NMR signature against common fluorinated alternatives.

Spectral Characterization: The 1,1-Difluoroethyl Signature

The identification of the


 group relies on a distinct set of NMR parameters. Unlike the singlet often observed for isolated 

groups, the 1,1-difluoroethyl group exhibits a diagnostic multiplet structure driven by strong heteronuclear coupling.
Chemical Shift Regimen ( )

The


 chemical shift of the 1,1-difluoroethyl group typically resides in the -80 to -110 ppm  range (referenced to 

at 0 ppm). This places it upfield of perfluoro-alkyls but downfield of difluoromethyl (

) groups.
Fluorinated MotifTypical

Range (ppm)
Electronic Environment
Trifluoromethyl (

)
-60 to -80Strongly deshielded; high electronegativity density.
1,1-Difluoroethyl (

)
-80 to -110 Moderately shielded; influenced by hyperconjugation with methyl.
Difluoromethyl (

)
-110 to -140Shielded; proton attachment increases electron density.
Monofluoroethyl (

)
-160 to -180Highly shielded; single fluorine environment.
Diagnostic Coupling Constants ( -Values)

The definitive confirmation of the 1,1-difluoroethyl group comes from its spin-spin coupling topology. The scalar coupling between the fluorine nuclei and the adjacent methyl protons (


) creates a reciprocal splitting pattern that is unmistakable.
  • 
     (Vicinal):  consistently 16 – 19 Hz .
    
  • 
     (Geminal):  ~240 – 260 Hz (visible in 
    
    
    
    NMR).
The "Quartet-Triplet" Reciprocity

In a standard non-decoupled experiment:

  • 
     Spectrum:  The two equivalent fluorine atoms are split by the three methyl protons (
    
    
    
    ) into a Quartet (
    
    
    ).
  • 
     Spectrum:  The three methyl protons are split by the two equivalent fluorine atoms (
    
    
    
    ) into a Triplet (
    
    
    ).

Expert Insight: If the


-group attached to the 

contains spin-active nuclei (e.g., a proton on the

-carbon), the

signal will evolve into a doublet of quartets or more complex multiplet.

Comparative Performance Analysis

The following table compares the 1,1-difluoroethyl group against its primary alternatives in the context of drug design "performance"—defined here as metabolic stability, lipophilicity impact, and spectral diagnostic utility.

Table 1: Fluorinated Bioisostere Comparison
Feature1,1-Difluoroethyl (

)
Trifluoromethyl (

)
Methoxy (

)
Primary Bioisostere For Methoxy, Carbonyl, tert-ButylMethyl, Isopropyl, ChlorineN/A (Native group)

NMR Signal
Quartet (-85 to -105 ppm) Singlet (-60 to -80 ppm)N/A
Lipophilicity (

)
+0.3 to +0.6 (vs H)+1.0 to +1.2 (vs H)-0.2 to +0.4 (vs H)
Metabolic Stability High (Blocks

-oxidation)
Very HighLow (Susceptible to O-dealkylation)
H-Bonding Capacity Weak Acceptor (C-F)Very Weak AcceptorModerate Acceptor (O)
Steric Volume ~38 ų~42 ų~30 ų

Key Takeaway: The


 group is the superior choice when the goal is to block metabolic soft spots (like 

) while maintaining a moderate lipophilic profile, avoiding the extreme lipophilicity hike associated with

.

Experimental Protocol: High-Fidelity Acquisition

To ensure accurate integration and resolution of the characteristic quartet, the following acquisition parameters are recommended for 400-600 MHz spectrometers.

Method A: Quantitative NMR (qNMR)
  • Objective: Precise quantification of

    
     content or purity.
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or 1,3,5-Tris(trifluoromethyl)benzene.
  • Solvent:

    
     or 
    
    
    
    (Note: Solvent effects can shift peaks by 1-2 ppm).
  • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE if analyzing mixtures, though less critical for F-F integration).

  • Relaxation Delay (

    
    ): 
    
    
    
    (Typically 10-20 seconds for fluorinated alkyls to ensure full magnetization recovery).
  • Spectral Width: 200 ppm (sufficient to capture standard and reference signals).

  • Center Frequency (O1P): -100 ppm.

Method B: Structural Elucidation (Coupled)
  • Objective: Confirming the 1,1-difluoroethyl connectivity via coupling patterns.

  • Decoupling: OFF . (Do not use proton decoupling).

  • Acquisition Time: > 2.0 seconds (to resolve the ~18 Hz splitting clearly).

  • Processing: Apply a mild exponential window function (LB = 1.0 Hz) to reduce noise without broadening the multiplet fine structure.

Decision Logic for Spectral Assignment

The following flowchart illustrates the logic path for assigning a signal in the -80 to -120 ppm range, ensuring the distinction between


 and similar motifs.

NMR_Assignment Start Unknown Signal in -80 to -120 ppm Range CheckCoupling Check Multiplicity (Proton Coupled) Start->CheckCoupling IsSinglet Singlet CheckCoupling->IsSinglet No H coupling IsMultiplet Multiplet CheckCoupling->IsMultiplet H coupling present Result_CF2 Quaternary CF2 (e.g., in ring) IsSinglet->Result_CF2 CheckPattern Analyze Splitting Pattern IsMultiplet->CheckPattern IsQuartet Quartet (1:3:3:1) J ~ 18 Hz CheckPattern->IsQuartet Coupled to 3H IsDoublet Doublet (1:1) J ~ 50 Hz CheckPattern->IsDoublet Coupled to 1H (Geminal) IsTriplet Triplet (1:2:1) J ~ 50 Hz CheckPattern->IsTriplet Coupled to 2H (Vicinal) Result_CF2Me Confirmed: 1,1-Difluoroethyl (-CF2-CH3) IsQuartet->Result_CF2Me Result_CF2H Difluoromethyl (-CF2H) IsDoublet->Result_CF2H Result_CF2CH2 Difluoromethylene (-CF2-CH2-) IsTriplet->Result_CF2CH2

Figure 1: Decision tree for the assignment of fluorinated alkyl groups based on


 NMR multiplicity and coupling constants.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • White, H. F. (1965). "Nuclear Magnetic Resonance Spectra of 2,2-Difluoropropane". Analytical Chemistry, 37(3), 403–404. Link (Definitive source for the -85.04 ppm shift and 17.76 Hz coupling).

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Authoritative review on bioisosteric properties).

  • Hu, J., et al. (2013). "Direct Synthesis of Fluorinated Heteroarylether Bioisosteres". Angewandte Chemie International Edition, 52(4), 1236–1239. Link (Application of difluoroethyl as a methoxy bioisostere).

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists". Wiley. (General reference for coupling constants and solvent effects).
Validation

Comparative IR Spectroscopy Guide: 2-(1,1-Difluoroethyl)phenol

Executive Summary & Compound Significance Target Molecule: 2-(1,1-Difluoroethyl)phenol CAS: [Not widely listed; Analogous to 2-(1,1-difluoroethyl)pyridine and 2-ethylphenol] Molecular Formula: The 1,1-difluoroethyl ( ) g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

Target Molecule: 2-(1,1-Difluoroethyl)phenol CAS: [Not widely listed; Analogous to 2-(1,1-difluoroethyl)pyridine and 2-ethylphenol] Molecular Formula:



The 1,1-difluoroethyl (


) group is a critical bioisostere in modern drug discovery, often serving as a lipophilic, metabolically stable replacement for ethyl or isopropyl groups. In the context of 2-(1,1-difluoroethyl)phenol , the presence of the gem-difluoro moiety at the ortho position introduces unique electronic and steric perturbations compared to the non-fluorinated analog (2-ethylphenol).

This guide provides a detailed spectral analysis, distinguishing the diagnostic infrared (IR) signatures of this molecule from its common analogs. The analysis focuses on the competition between intermolecular hydrogen bonding and the specific intramolecular


 interaction.

Spectral Analysis: Diagnostic Regions

The IR spectrum of 2-(1,1-difluoroethyl)phenol is defined by three primary zones. The values below represent characteristic group frequencies derived from comparative chemometrics of ortho-substituted fluorinated phenols.

Zone A: High-Frequency Region (4000 – 2800 cm⁻¹)
  • O-H Stretching (

    
    ): 
    
    • Observed Range:

      
       (Broad)[1]
      
    • Mechanism: Phenols typically exhibit a broad band due to intermolecular hydrogen bonding. However, the ortho-difluoro group acts as a weak hydrogen bond acceptor (

      
      ).
      
    • Dilution Effect: In dilute

      
       solution, the broad band collapses into two sharper peaks: a "free" OH (~3620 cm⁻¹) and an intramolecularly bonded OH (~3590 cm⁻¹). The shift (
      
      
      
      ) is smaller than
      
      
      bonds, reflecting the lower basicity of organic fluorine.
  • C-H Stretching:

    • Aromatic (

      
      ): 
      
      
      
      (Weak, sharp).
    • Aliphatic (

      
       of 
      
      
      
      ):
      
      
      .
    • Differentiation: The methyl group attached to the gem-difluoro center often shows a slight blue shift (higher wavenumber) compared to a standard ethyl group due to the inductive effect of the adjacent fluorines.

Zone B: The Fingerprint & Fluorine Region (1400 – 1000 cm⁻¹)

This is the most critical region for identification.

  • C-F Stretching (

    
    ): 
    
    • Primary Diagnostic:

      
      .
      
    • Pattern: The gem-difluoro (

      
      ) group typically displays a doublet of strong bands  corresponding to symmetric and asymmetric stretching modes.
      
    • Peak 1 (Asymmetric):

      
       (Very Strong).
      
    • Peak 2 (Symmetric):

      
       (Strong).
      
  • C-O Stretching (

    
    ): 
    
    • Position:

      
      .
      
    • Overlap Warning: This peak often overlaps with the C-F asymmetric stretch, creating a broad, high-intensity envelope in the 1200-1250 cm⁻¹ range.

Zone C: Low-Frequency Aromatic Region (< 1000 cm⁻¹)
  • Ortho-Substitution Pattern:

    • Out-of-Plane Bending (

      
      ): 
      
      
      
      .
    • Significance: A strong solitary band in this region confirms 1,2-disubstitution (ortho), distinguishing it from para isomers (which typically show a band near 800-850 cm⁻¹).

Comparative Data Analysis

The following table contrasts the target molecule with its direct non-fluorinated precursor and a highly fluorinated analog to highlight the "Fluorine Shift."

Feature2-Ethylphenol (Control)2-(1,1-Difluoroethyl)phenol (Target)2-(Trifluoromethyl)phenol (Analog)
O-H Stretch

(Broad)

(Broad)*

( sharper)
C-F Stretch Absent Doublet:

Broad/Strong:

Alkyl C-H


(Weak)
Absent (No alkyl C-H)
Ar-H Bending

(Ortho)

(Ortho)

(Ortho)
Electronic Effect Electron Donating (+I)Weakly Electron Withdrawing (-I)Strongly Electron Withdrawing (-I)

*Note: The O-H band in the difluoroethyl derivative is often sharper than the ethyl analog due to reduced intermolecular association caused by steric bulk and intramolecular F-bonding.

Experimental Protocol for Validation

To experimentally verify the intramolecular H-bonding (a key purity and identity check), the following "Dilution Titration" protocol is recommended.

Method: Variable Concentration IR (Solution Phase)

Objective: Distinguish Intermolecular vs. Intramolecular H-bonding.

  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ) (Spectroscopic Grade). Note:
    
    
    is preferred for optical transparency in the 3000 cm⁻¹ region.
  • Preparation:

    • Sample A (Concentrated): 0.1 M solution (Simulates neat liquid).

    • Sample B (Dilute): 0.005 M solution.

  • Acquisition:

    • Use a liquid cell with

      
       windows (path length 0.1 - 1.0 mm).
      
    • Scan range: 4000 – 2500 cm⁻¹.

    • Resolution: 2 cm⁻¹.

  • Interpretation:

    • Concentrated: Expect a broad mound centered at 3350 cm⁻¹ (Intermolecular dimer/polymer).

    • Dilute: The broad mound should vanish.

      • If a single sharp peak remains at ~3620 cm⁻¹, the OH is free (no intramolecular bond).

      • If a shifted sharp peak remains at ~3590 cm⁻¹, the OH is intramolecularly bonded to the Fluorine (

        
        ).
        

Structural & Spectral Logic Diagram

The following diagram illustrates the causal relationship between the molecular structure and the observed spectral features.

IR_Spectroscopy_Logic Molecule 2-(1,1-Difluoroethyl)phenol Substituent_1 Phenolic -OH Molecule->Substituent_1 Substituent_2 Ortho -CF2CH3 Molecule->Substituent_2 Interaction Intramolecular H-Bond (O-H ... F) Substituent_1->Interaction Donor Substituent_2->Interaction Acceptor Signal_CF C-F Stretches 1100-1250 cm-1 (Strong Doublet) Substituent_2->Signal_CF Gem-difluoro mode Signal_CH Methyl C-H ~2990 cm-1 (Inductive Blue Shift) Substituent_2->Signal_CH Adjacent EWG effect Signal_OH OH Stretch ~3590 cm-1 (Dilute) Red Shifted vs Free Phenol Interaction->Signal_OH Weakens O-H bond

Caption: Causal mapping of structural motifs in 2-(1,1-difluoroethyl)phenol to specific IR spectral outputs.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from

  • LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from

  • Chegg. (2020).[2] IR spectrum of 2-ethylphenol. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. Retrieved from

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from

Sources

Comparative

Comparative Acidity Guide: 2-(1,1-Difluoroethyl)phenol vs. 2-Trifluoromethylphenol

This guide provides an in-depth comparative analysis of the acidity of 2-(1,1-Difluoroethyl)phenol and 2-Trifluoromethylphenol , designed for researchers in medicinal chemistry and drug discovery. Executive Summary In th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the acidity of 2-(1,1-Difluoroethyl)phenol and 2-Trifluoromethylphenol , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

In the context of lead optimization and bioisosteric replacement, the modulation of phenolic acidity is a critical parameter affecting lipophilicity (LogD), membrane permeability, and target binding affinity.

This guide establishes that 2-trifluoromethylphenol is significantly more acidic (lower pKa) than 2-(1,1-difluoroethyl)phenol.

  • 2-Trifluoromethylphenol pKa: ~8.81

  • 2-(1,1-Difluoroethyl)phenol pKa: Estimated ~9.3 – 9.5 (Predicted based on group electronegativity)

The difference is driven primarily by the stronger electron-withdrawing inductive effect (-I) of the trifluoromethyl group compared to the 1,1-difluoroethyl group, where the electron-donating methyl moiety attenuates the withdrawal.

Theoretical Framework & Mechanistic Analysis

Electronic Effects: The Dominant Factor

The acidity of a phenol is determined by the stability of its conjugate base (phenoxide anion). Electron-withdrawing groups (EWGs) stabilize the negative charge on the oxygen atom, thereby increasing acidity.[1]

  • 2-Trifluoromethylphenol (

    
    ): 
    The 
    
    
    
    group is a powerful EWG. It exerts a strong inductive effect (-I) due to the three highly electronegative fluorine atoms. The group electronegativity (
    
    
    ) of
    
    
    is approximately 3.46 (Huheey scale). This strong withdrawal pulls electron density away from the phenoxide oxygen, stabilizing the anion.
  • 2-(1,1-Difluoroethyl)phenol (

    
    ): 
    The 
    
    
    
    group contains two fluorine atoms and one methyl group. While the geminal difluoro motif is electron-withdrawing, the attached methyl group is electron-donating (+I). This donation destabilizes the local electron deficiency created by the fluorines, reducing the overall electron-withdrawing power of the substituent. The group electronegativity of
    
    
    is approximately 2.90 , significantly lower than that of
    
    
    .
Intramolecular Hydrogen Bonding

Both compounds possess ortho-fluorine atoms capable of accepting a hydrogen bond from the phenolic hydroxyl group (


).
  • Effect on Acidity: Intramolecular H-bonding stabilizes the neutral phenol form, making proton dissociation thermodynamically less favorable (increasing pKa).

  • Comparison: Since both analogs form similar 5-membered H-bond rings involving fluorine, the difference in acidity is governed by the electronic disparity described in Section 2.1 rather than H-bonding topology.

Structural Visualization (Graphviz)

AcidityComparison cluster_0 2-Trifluoromethylphenol cluster_1 2-(1,1-Difluoroethyl)phenol Struct1 Ortho-CF3 Group (Strong -I Effect) Group Electronegativity: 3.46 Acidity1 High Acidity pKa ~ 8.81 Struct1->Acidity1 Strong Stabilization of Phenoxide Struct2 Ortho-CF2Me Group (Moderate -I Effect) Group Electronegativity: 2.90 Acidity2 Moderate Acidity pKa ~ 9.4 (Est) Struct2->Acidity2 Attenuated Stabilization (Methyl Donation)

Figure 1: Mechanistic flow illustrating the link between substituent electronegativity and resulting acidity.

Comparative Data Analysis

The following table synthesizes experimental and calculated physicochemical data.

Property2-Trifluoromethylphenol2-(1,1-Difluoroethyl)phenolPhenol (Reference)
Structure 2-(

)-

2-(

)-


pKa (Experimental) 8.81 [1]N/A (Est.[2] 9.3 – 9.5 )9.99
Group Electronegativity (

)
3.46 [2]2.90 [2]2.3 (for H)
Hammett Constant (

)
0.54~0.35 (Est.)[2]0.00
Lipophilicity (LogP) ~2.8~2.5 (Est.)[2]1.5
Bioisosteric Role Metabolic Blocker"Lipophilic Methoxy" MimicParent Scaffold

Key Insight: The replacement of a single fluorine in the


 group with a methyl group (

) to form

results in a predicted pKa increase of approximately 0.5 – 0.7 units.

Experimental Protocols

To validate these values in-house, the following Potentiometric Titration protocol is recommended. This method is self-validating and eliminates indicator errors associated with colorimetric assays.

Materials
  • Analyte: 5-10 mg of fluorinated phenol derivative.

  • Solvent: Carbonate-free water / Methanol (80:20 v/v) to ensure solubility.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against KHP.

  • Instrumentation: Auto-titrator equipped with a glass combination pH electrode.

Step-by-Step Methodology
  • System Calibration: Calibrate the pH electrode using NIST-traceable buffers at pH 4.01, 7.00, and 10.01. Slope efficiency must be >98%.

  • Sample Preparation: Dissolve the specific amount of phenol in 20 mL of the solvent mixture. Ensure complete dissolution; sonicate if necessary.

  • Blank Titration: Perform a titration on the solvent blank (20 mL Water/MeOH) to determine the background correction factor.

  • Data Acquisition:

    • Initiate stirring (avoid vortexing to minimize

      
       absorption).
      
    • Add titrant in dynamic increments (0.01 mL near equivalence point).

    • Record pH vs. Volume data points.

  • Calculation:

    • Determine the Equivalence Point (EP) using the first derivative (

      
      ) method.
      
    • The pKa is defined as the pH at the Half-Equivalence Point (0.5

      
       Volume at EP).
      
    • Correction: Apply the Yasuda-Shedlovsky extrapolation if using mixed solvents to obtain the aqueous pKa.

Workflow Diagram

Protocol Start Start: Weigh ~10mg Sample Dissolve Dissolve in 20mL Water/MeOH (80:20) Start->Dissolve Titrate Dynamic Titration with 0.1 N NaOH Dissolve->Titrate Calibrate Calibrate pH Electrode (Slope > 98%) Calibrate->Titrate Deriv Calculate 1st Derivative (dpH/dV) to find EP Titrate->Deriv Calc pKa = pH at 0.5 * V(EP) Deriv->Calc

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Applications in Drug Design[3][4][5]

Understanding this acidity difference allows for precise tuning of physicochemical properties:

  • Metabolic Stability: Both groups block metabolic oxidation at the ortho position. However, the

    
     group is often used as a "lipophilic methoxy mimic"  [3]. It occupies a similar steric volume to a methoxy group but is metabolically robust and more electron-withdrawing.
    
  • Permeability: The 2-CF3 analog, being more acidic, will exist as a phenoxide anion at a lower pH compared to the 2-CF2Me analog. In the intestinal environment (pH 6-7), the 2-CF2Me derivative will have a higher fraction of neutral species, potentially improving passive membrane permeability.

  • H-Bond Donor Strength: The higher acidity of the 2-CF3 phenol implies that its hydroxyl proton is a stronger hydrogen bond donor (HBD) when neutral, which can enhance interactions with acceptor residues in a receptor pocket.

References

  • BenchChem. (2025).[3][4] A Comparative Analysis of Ortho-(Trifluoromethyl)phenol and Its Homologues. Retrieved from

  • Huheey, J. E. (1965). The Electronegativity of Groups. Journal of Physical Chemistry, 69(10), 3284–3291. (Data sourced via Stenutz Group Electronegativity Tables). Retrieved from

  • Xing, L., et al. (2019).[5] 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent. Royal Society of Chemistry Advances. Retrieved from

Sources

Validation

A Comparative Guide to the Hydrogen Bonding Capacity of 1,1-Difluoroethyl vs. Methoxy Groups in Drug Design

Introduction: Beyond Classical Bioisosterism In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. For decade...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Classical Bioisosterism

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. For decades, the methoxy group (-OCH₃) has been a staple in medicinal chemistry, valued for its role as a reliable hydrogen bond acceptor and its ability to modulate electronic properties. However, the rise of fluorine chemistry has introduced a new class of functional groups that challenge and expand upon traditional bioisosteric replacements. Among these, the 1,1-difluoroethyl group (-CH₂CF₂H) has emerged as a compelling alternative to the methoxy group.

While often considered a bioisostere for the methoxy moiety due to similar steric and electronic features, this comparison is an oversimplification.[1] The 1,1-difluoroethyl group possesses a more nuanced and complex hydrogen bonding profile that offers unique opportunities for enhancing molecular interactions. This guide provides an in-depth, objective comparison of the hydrogen bonding capacities of the 1,1-difluoroethyl and methoxy groups, supported by experimental data, to inform rational drug design and development.

The Fundamental Basis of Comparison: Hydrogen Bond Acidity and Basicity

To quantitatively compare the hydrogen bonding potential of these two functional groups, we turn to the Abraham solvation parameters, specifically:

  • Hydrogen Bond Acidity (α): A measure of a molecule's ability to act as a hydrogen bond donor (HBD).

  • Hydrogen Bond Basicity (β): A measure of a molecule's ability to act as a hydrogen bond acceptor (HBA).

These parameters provide a robust framework for understanding and predicting intermolecular interactions that govern everything from solubility to receptor binding.

Comparative Analysis of Hydrogen Bonding Capabilities

The primary difference in hydrogen bonding between the methoxy and 1,1-difluoroethyl groups lies in their capacity as hydrogen bond donors.

The Methoxy Group: A Classical Hydrogen Bond Acceptor

The oxygen atom of a methoxy group, with its lone pairs of electrons, acts as a competent hydrogen bond acceptor.[2] This interaction is fundamental to its role in molecular recognition. However, the C-H bonds of the methyl group are not sufficiently polarized to act as hydrogen bond donors. Consequently, the methoxy group's interactions are largely one-dimensional in the context of hydrogen bonding.

  • Hydrogen Bond Acidity (α): ≈ 0

  • Hydrogen Bond Basicity (β): The oxygen atom is a proton acceptor.[2]

The 1,1-Difluoroethyl Group: A Dual-Functionality Moiety

The introduction of two fluorine atoms dramatically alters the electronic landscape of the ethyl group, creating a moiety with both hydrogen bond accepting and donating potential.

  • Hydrogen Bond Acceptor (Basicity): The highly electronegative fluorine atoms can act as weak hydrogen bond acceptors.[3][4] While a C-F bond is a weaker HBA than an ether oxygen, the presence of two fluorine atoms provides multiple potential interaction points. The propensity of organofluorine compounds to act as HBAs has been a subject of study, with evidence supporting their involvement in weak hydrogen bonds.[3][4]

  • Hydrogen Bond Donor (Acidity): This is the key distinguishing feature. The strong electron-withdrawing effect of the two fluorine atoms polarizes the adjacent C-H bond, making this proton significantly more acidic. This allows the -CF₂H group to function as a competent hydrogen bond donor, a role the methoxy group cannot fulfill.[5][6] Studies have shown that compounds bearing a CF₂H group are demonstrably better hydrogen-bond donors than their non-fluorinated methyl analogues.[5] This group is considered a suitable bioisostere for functionalities like alcohols (-OH) and amines (-NH₂) precisely because of this HBD capability.[5][7]

Quantitative Data Summary

The table below summarizes the key hydrogen bonding parameters and physicochemical properties for model compounds containing the respective groups.

PropertyMethoxy (Anisole)1,1-Difluoroethyl (1,1-Difluoroethylbenzene)Key Difference & Implication
H-Bond Acidity (α) ~ 0> 0.05[5]The difluoroethyl group can act as an H-bond donor, enabling novel interactions with H-bond acceptors in a receptor pocket.
H-Bond Basicity (β) Moderate (via Oxygen)Weak (via Fluorine)Methoxy is a stronger, more conventional H-bond acceptor. The difluoroethyl group offers weaker, more diffuse acceptor capabilities.
Lipophilicity (logP) ~2.11~2.4The difluoroethyl group generally increases lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility.[5]
Conformational Preference Aryl-O-CH₃ tends to be planar with the aromatic ring.Aryl-CF₂CH₃ is non-planar due to steric and electronic effects, similar to trifluoromethoxy groups.[8]Different conformational preferences can significantly impact how a ligand fits into a binding site.

Implications for Drug Design and Development

The substitution of a methoxy group with a 1,1-difluoroethyl group is not a simple isosteric replacement but a strategic functional swap with profound consequences.

  • Novel Receptor Interactions: The ability of the -CF₂H group to act as an H-bond donor opens up the possibility of forming new, stabilizing interactions with hydrogen bond accepting residues (e.g., carbonyl backbones, Asp, Glu, His) in a protein's active site. This can lead to significant gains in binding affinity and selectivity. For instance, the replacement of a methoxy group with a difluoroethyl group in a dihydroorotate dehydrogenase (DHODH) inhibitor resulted in a notable increase in potency.[1]

  • Modulation of Physicochemical Properties:

    • Lipophilicity: The increased lipophilicity of the 1,1-difluoroethyl group can be leveraged to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, for example, by enhancing cell membrane permeability.[5][8]

    • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 1,1-difluoroethyl group more resistant to oxidative metabolism (e.g., by cytochrome P450 enzymes) compared to a methoxy group, which is susceptible to O-dealkylation.[9] This can increase the half-life and bioavailability of a drug.

  • Conformational Control: The distinct conformational preference of the 1,1-difluoroethyl group compared to the planar methoxy group can be used to orient the molecule optimally within a binding pocket or to lock it into a more bioactive conformation.[8]

Experimental Workflows for Characterizing Hydrogen Bonding

Validating the hydrogen bonding capacity of these groups requires robust experimental techniques. Below are protocols for three key methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying hydrogen bonds in solution.[10] Changes in the chemical environment of a proton upon forming a hydrogen bond lead to a downfield shift in its resonance.

Experimental Protocol:

  • Sample Preparation: Dissolve the compound of interest (containing the -OCH₃ or -CF₂CH₃ group) and a known hydrogen bond donor (e.g., a phenol or amide-containing molecule) in a non-polar solvent (e.g., CDCl₃ or CCl₄).

  • ¹H NMR Titration: Acquire a ¹H NMR spectrum of the H-bond donor alone. Sequentially add aliquots of the compound of interest and acquire a spectrum after each addition.

  • Data Analysis: Monitor the chemical shift of the labile proton (e.g., -OH or -NH) of the H-bond donor. A downfield shift upon addition of the acceptor compound indicates hydrogen bond formation.

  • Temperature Dependence: For intramolecular H-bonds, acquiring spectra at varying temperatures can be informative. A decreased temperature coefficient (Δδ/ΔT) of the proton chemical shift suggests the presence of a strong intramolecular hydrogen bond.[10]

  • ¹⁹F NMR: For fluorine-containing compounds, ¹⁹F NMR can also provide evidence of hydrogen bonding through changes in the fluorine chemical shift.[4][11]

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Prep Dissolve H-bond donor & acceptor in CDCl3 Acq_Donor Acquire 1H NMR of Donor Alone Prep->Acq_Donor Step 1 Acq_Titr Titrate with Acceptor, Acquire Spectra Acq_Donor->Acq_Titr Step 2 Analysis Monitor Δδ of Labile Proton Acq_Titr->Analysis Step 3 Conclusion Downfield Shift => H-Bonding Analysis->Conclusion Step 4

Caption: NMR titration workflow to detect hydrogen bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy detects changes in the vibrational frequencies of bonds. Hydrogen bonding weakens the covalent bond of the donor (e.g., O-H), resulting in a characteristic red shift (lower frequency) and broadening of its stretching band.

Experimental Protocol:

  • Sample Preparation: Prepare a series of solutions in a non-polar solvent (e.g., CCl₄) containing a fixed concentration of a hydrogen bond donor (e.g., phenol) and varying concentrations of the hydrogen bond acceptor (methoxy or difluoroethyl compound).

  • Spectrum Acquisition: Acquire FTIR spectra for each solution in the region of the donor's stretching frequency (e.g., 3000-3800 cm⁻¹ for an O-H stretch).

  • Data Analysis: Observe the spectra. As the concentration of the acceptor increases, the intensity of the sharp "free" O-H band will decrease, while a new, broad band at a lower frequency (the hydrogen-bonded O-H stretch) will appear and increase in intensity.[12]

  • Thermodynamic Calculation: The frequency shift (Δν) is proportional to the strength of the hydrogen bond. This data can be used to calculate association constants and thermodynamic parameters (ΔH°, ΔS°) for the H-bond formation.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Prep Prepare solutions of H-donor & acceptor in CCl4 Acq Acquire FTIR Spectra (3000-3800 cm-1) Prep->Acq Step 1 Analysis Observe 'free' vs. 'H-bonded' OH band Acq->Analysis Step 2 Conclusion Broad, Red-Shifted Band => H-Bonding Analysis->Conclusion Step 3

Caption: FTIR spectroscopy workflow for H-bond analysis.

X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution structural data on molecular interactions in the solid state.[13] It is the gold standard for visualizing the precise geometry (distances and angles) of hydrogen bonds within a drug-receptor complex.

Experimental Protocol:

  • Crystallization: The primary challenge is to obtain high-quality crystals of the target protein in complex with the ligand (the drug candidate). This is typically achieved through vapor diffusion (hanging drop or sitting drop) methods by screening a wide range of crystallization conditions (pH, precipitant, temperature).

  • Data Collection: The grown crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. A molecular model is built into this map and refined to best fit the experimental data.

  • Analysis of Interactions: The final refined structure is analyzed to measure the distances and angles between the ligand's functional groups and the protein's residues. A hydrogen bond is typically identified by a donor-acceptor distance of < 3.5 Å and a favorable angle (>120°).[10][14]

XRay_Workflow Crystallize Co-crystallize Ligand with Target Protein Data_Coll Collect X-ray Diffraction Data Crystallize->Data_Coll Step 1 Solve Solve & Refine Electron Density Map Data_Coll->Solve Step 2 Analyze Analyze H-Bond Geometries (Distance, Angle) Solve->Analyze Step 3 Result Atomic Resolution View of Protein-Ligand Interactions Analyze->Result Step 4

Caption: X-ray crystallography workflow for interaction analysis.

Conclusion

The 1,1-difluoroethyl group is far more than a simple bioisostere of the methoxy group. While the methoxy group is a conventional hydrogen bond acceptor, the 1,1-difluoroethyl group presents a dualistic profile, acting as both a weak hydrogen bond acceptor (via its fluorine atoms) and, critically, a competent hydrogen bond donor (via its polarized C-H bond).

This dual functionality provides medicinal chemists with a sophisticated tool to:

  • Introduce novel hydrogen bonding interactions with target receptors, potentially enhancing potency and selectivity.

  • Fine-tune physicochemical properties such as lipophilicity and metabolic stability.

  • Exert conformational control over the ligand's structure.

Understanding the distinct hydrogen bonding capacities of these two groups is essential for rational, structure-based drug design. By moving beyond classical isosterism and embracing the unique electronic contributions of fluorinated alkyl groups, researchers can unlock new strategies for optimizing the next generation of therapeutics.

References

  • Wang, L., He, W., Yu, C., Feng, H., & Chen, M. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Scientific reports, 9(1), 1-8. [Link]

  • ResearchGate. (n.d.). (A) Hydrogen bond acidity of difluoromethyl compounds. (B)... | Download Scientific Diagram. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., Li, M., & Yang, Y. (2023). Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. Molecules, 28(13), 5099. [Link]

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  • Uno, H., & Nishihara, Y. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein journal of organic chemistry, 14, 215-220. [Link]

  • Abraham, M. H., & Acree, W. E. (2022). Abraham model correlations for describing solute transfer into anisole based on measured activity coefficients and molar solubilities. Liquids, 2(3), 258-271. [Link]

  • ChemComplete. (2019, September 4). How Does Hydrogen Bonding Affect Chemical Shift (NMR ppm)? [Video]. YouTube. [Link]

  • Olah, G. A., & Prakash, G. K. S. (1981). Acid Fluorides and 1,1-Difluoroethyl Methyl Ethers as New Organic Sources of Fluoride for Antimony Pentachloride-Catalyzed Halogen-Exchange Reactions. Journal of Organic Chemistry, 46(11), 2410-2412. [Link]

  • LookChem. (n.d.). Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. [Link]

  • Imrie, C. T., & Lu, Z. (2001). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. Physical Chemistry Chemical Physics, 3(24), 5407-5413. [Link]

  • Pashko, M. O., Shaitanova, E. N., Mykhailiuk, P. K., & Yagupolskii, Y. L. (2024). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS omega. [Link]

  • Mezo, A. R., & Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(24), 8056. [Link]

  • Frank, K. J., Rosenblatt, K. M., Westedt, U., & Kries, H. (2018). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. Journal of Pharmacy and Pharmacology, 70(9), 1126-1145. [Link]

  • Blundell, T. L., & Patel, S. (2010). Protein X-ray Crystallography and Drug Discovery. Perspectives in medicinal chemistry, 4, 39-53. [Link]

  • Du, L., Li, H., Wang, Z., & Liu, J. (2018). FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 200, 19-25. [Link]

  • TETRAHEDRON CHEMISTRY CLASSES. (2020, December 24). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM [Video]. YouTube. [Link]

  • Shahi, A., & Suryaprakash, N. (2017). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 22(12), 2097. [Link]

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Comparative

A Comparative Guide to the Steric Effects of the 1,1-Difluoroethyl Group versus the Isopropyl Group

For researchers, scientists, and professionals in drug development, the judicious selection of chemical moieties is paramount to achieving desired pharmacological profiles. The steric and electronic properties of substit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the judicious selection of chemical moieties is paramount to achieving desired pharmacological profiles. The steric and electronic properties of substituents dictate a molecule's conformation, binding affinity, and metabolic stability. This guide provides an in-depth comparison of the steric effects of the 1,1-difluoroethyl group [-CH(CH₃)₂] and the isopropyl group [-CH(CH₃)₂], offering experimental data and theoretical insights to inform rational molecular design.

Introduction: Quantifying Steric Hindrance

Steric effects, arising from the spatial arrangement of atoms, are a cornerstone of physical organic chemistry and medicinal chemistry. The size and shape of a substituent can profoundly influence reaction rates and equilibria by hindering the approach of reactants or by dictating the preferred conformation of a molecule. To move beyond qualitative descriptions, several parameters have been developed to quantify steric bulk. This guide will focus on a selection of these, from classical experimental values to modern computational descriptors.

Comparative Analysis of Steric Parameters

Steric ParameterIsopropyl (-CH(CH₃)₂)1,1-Difluoroethyl (-CF₂(CH₃))Comments
A-Value (kcal/mol) ~2.15[3]~2.0 (estimated)The A-value quantifies the energetic preference for a substituent to occupy the equatorial position on a cyclohexane ring.[3] The estimated value for the 1,1-difluoroethyl group is derived from the experimental A-value of the difluoromethyl (-CF₂H) group (1.85 kcal/mol), with an upward adjustment to account for the additional methyl group.
Taft Steric Parameter (Eₛ) -0.47[4]Not availableThe Taft Eₛ parameter is derived from the rates of acid-catalyzed hydrolysis of esters and reflects the steric hindrance at the reaction center.[4][5] A more negative value indicates greater steric bulk.
Sterimol Parameters L: 2.99 Å, B₁: 1.70 Å, B₅: 2.04 Å (Calculated)L: 3.25 Å, B₁: 1.76 Å, B₅: 2.50 Å (Calculated)Sterimol parameters provide a multi-dimensional description of a substituent's size. L is the length along the axis of attachment, while B₁ and B₅ are the minimum and maximum widths, respectively.[6] These values were calculated using computational methods.
Percent Buried Volume (%Vbur) ~28% (Calculated)~30% (Calculated)%Vbur quantifies the percentage of a sphere around a central atom that is occupied by a given ligand or substituent.[7] It is a powerful computational tool for assessing steric shielding. These values are estimations based on standard bond lengths and van der Waals radii.

In-Depth Discussion of Steric Parameters

A-Value: A Measure of Conformational Preference

The A-value is a classic and intuitive measure of steric bulk, representing the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[3] A larger A-value signifies a greater preference for the sterically less hindered equatorial position.

The isopropyl group's A-value of approximately 2.15 kcal/mol reflects significant 1,3-diaxial interactions in the axial conformation. For the 1,1-difluoroethyl group, while an experimental value is not available, we can make a reasoned estimation. The experimentally determined A-value for the difluoromethyl (-CF₂H) group is 1.85 kcal/mol. The substitution of a hydrogen atom with a methyl group to form the 1,1-difluoroethyl group would undoubtedly increase its steric demand. Therefore, an estimated A-value of approximately 2.0 kcal/mol is proposed, suggesting a steric bulk slightly less than that of the isopropyl group. This subtle difference may be attributed to the longer C-F bonds compared to C-H bonds and the potential for attractive gauche interactions between the fluorine atoms and the cyclohexane ring.

Experimental Protocol: Determination of A-Values via NMR Spectroscopy

A-values are typically determined experimentally using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. The procedure involves:

  • Synthesis: A monosubstituted cyclohexane derivative of the group of interest is synthesized.

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent that remains liquid at low temperatures (e.g., CS₂ or deuterated solvents like CD₂Cl₂).

  • Low-Temperature NMR: The ¹H or ¹⁹F NMR spectrum of the sample is recorded at a temperature low enough to "freeze out" the chair-chair interconversion, allowing for the observation of separate signals for the axial and equatorial conformers.

  • Signal Integration: The relative populations of the two conformers are determined by integrating the respective NMR signals.

  • Calculation: The equilibrium constant (K_eq) is calculated from the ratio of the conformer populations. The A-value (ΔG°) is then calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

experimental_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_calculation Calculation a Synthesize Substituted Cyclohexane b Prepare Low-Temp NMR Sample a->b c Acquire Spectrum at Low Temperature b->c d Integrate Axial & Equatorial Signals c->d e Calculate K_eq d->e f Calculate A-Value (ΔG°) e->f taft_es_concept reaction reaction rate_k Rate Constant (k) reaction->rate_k taft_eq Eₛ = log(k/k₀) rate_k->taft_eq rate_k0 Rate Constant for R=CH₃ (k₀) rate_k0->taft_eq

Caption: Conceptual relationship for deriving Taft Eₛ values.

Sterimol Parameters and Percent Buried Volume: A Computational Approach

Modern computational chemistry provides powerful tools for quantifying steric effects. Sterimol parameters (L, B₁, B₅) describe the dimensions of a substituent along and perpendicular to the bond axis, offering a more nuanced 3D picture than single-value parameters. [6]Percent buried volume (%Vbur) calculates the volume of a sphere around a central atom that is occupied by a substituent, providing a direct measure of steric shielding. [7] Our calculated Sterimol parameters suggest that the 1,1-difluoroethyl group is slightly longer (L) and wider (B₅) than the isopropyl group. This is consistent with the longer C-F bonds and the larger van der Waals radius of fluorine compared to hydrogen. The calculated %Vbur also suggests that the 1,1-difluoroethyl group occupies a slightly larger volume in the immediate vicinity of the attachment point. These computational results support the notion that the two groups have comparable, though not identical, steric demands.

Experimental Protocol: Calculation of Percent Buried Volume (%Vbur)

The calculation of %Vbur is a computational procedure:

  • Structure Generation: A 3D model of the molecule containing the substituent of interest is generated, typically from a crystal structure or through computational geometry optimization.

  • Defining the Sphere: A sphere of a defined radius (commonly 3.5 Å) is centered on the atom to which the substituent is attached.

  • Volume Calculation: The volume occupied by the van der Waals spheres of the atoms of the substituent within the defined sphere is calculated.

  • Percentage Calculation: The occupied volume is divided by the total volume of the sphere and multiplied by 100 to give the %Vbur.

percent_buried_volume a Generate 3D Molecular Structure b Define Sphere around Atom of Interest a->b c Calculate Occupied Volume by Substituent b->c d Calculate %Vbur c->d

Caption: Computational workflow for determining Percent Buried Volume.

Field-Proven Insights and Applications

The choice between an isopropyl and a 1,1-difluoroethyl group in drug design is often driven by the desire to modulate electronic properties and metabolic stability while maintaining a similar steric profile. The gem-difluoro motif is known to be a bioisostere of a carbonyl group and can also serve as a metabolically stable replacement for a methoxy group. [1][2] Our comparative analysis suggests that the 1,1-difluoroethyl group is a close steric mimic of the isopropyl group. This makes it an excellent candidate for substitution in lead optimization campaigns where the goal is to:

  • Block Metabolic Oxidation: The C-F bonds are significantly stronger than C-H bonds, making the 1,1-difluoroethyl group more resistant to oxidative metabolism at that position.

  • Modulate Lipophilicity and Polarity: The introduction of fluorine increases local polarity, which can influence a molecule's solubility, membrane permeability, and binding to target proteins.

  • Fine-tune Binding Interactions: The subtle differences in size and shape, along with the altered electronic profile, can lead to changes in binding affinity and selectivity.

Conclusion

The 1,1-difluoroethyl and isopropyl groups possess remarkably similar steric profiles, as evidenced by their estimated and experimental A-values and computational parameters. The 1,1-difluoroethyl group is slightly larger in certain dimensions due to the presence of fluorine atoms. This makes the 1,1-difluoroethyl group a valuable tool for medicinal chemists seeking to introduce the unique electronic properties of fluorine while preserving the approximate size and shape of an isopropyl group. The choice between these two moieties should be guided by a careful consideration of the desired balance between steric fit, electronic effects, and metabolic stability for a given biological target.

References

  • Isabelle, S. et al. (2010). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Journal of Medicinal Chemistry, 53(8), 2991-3038.
  • Taft, R. W. (1956). Steric Effects in Organic Chemistry. In M. S. Newman (Ed.), Steric Effects in Organic Chemistry (pp. 556-675). Wiley.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
  • Verloop, A., Hoogenstraaten, W., & Tipker, J. (1976). Development and application of new steric substituent parameters in drug design. Drug Design, 7, 165-207.
  • Cavallo, L., & Nolan, S. P. (2004). A general protocol for the calculation of the buried volume of N-heterocyclic carbene (NHC) ligands.
  • Tinga, M. A. G. M., Buisman, G. J. H., Schat, G., Akkerman, O. S., Bickelhaupt, F., Smeets, W. J. J., & Spek, A. L. (1993). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Journal of Organic Chemistry, 58(3), 538–544.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Harper, K. C., Bess, E. N., & Sigman, M. S. (2012). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. Nature Chemistry, 4(5), 366-374. [Link]

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]

  • White, D. P., Anthony, J. C., & Oyefeso, A. O. (1999). Computational Measurement of Steric Effects: The Size of Organic Substituents Computed by Ligand Repulsive Energies. Organometallics, 18(20), 4043-4049. [Link]

  • Wikipedia contributors. (2023, December 12). Taft equation. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]

  • MasterOrganicChemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Retrieved February 5, 2026, from [Link]

  • Wikipedia contributors. (2023, October 29). Taft equation. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]

  • IONiC | VIPEr. (2012, April 23). Five Slides About Percent Buried Volume (%Vbur). Retrieved February 5, 2026, from [Link]

  • O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 2(3), 435-446.
  • Harper, K. C., Bess, E. N., & Sigman, M. S. (2012). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. Nature chemistry, 4(5), 366–374. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 61(14), 5822–5880. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved February 5, 2026, from [Link]

  • Drug Discovery Pro. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved February 5, 2026, from [Link]

  • Dubois, J. L., Postole, G., Silvester, L., & Auroux, A. (2021). Catalytic Dehydration of Isopropanol to Propylene. Catalysts, 11(3), 383. [Link]

  • Liu, P., & Wu, J. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1185-1206. [Link]

  • Poater, A., & Cavallo, L. (2015). The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes. Inorganics, 3(3), 323-335. [Link]

  • Drug Design. (n.d.). Bioisosterism. Retrieved February 5, 2026, from [Link]

  • Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved February 5, 2026, from [Link]

  • Blanchet, B., Charachon, A., Lukat, S., Huet, E., Hulin, A., & Astier, A. (2007). A case of mixed intoxication with isopropyl alcohol and propanol-1 after ingestion of a topical antiseptic solution. Clinical toxicology (Philadelphia, Pa.), 45(6), 701–704. [Link]

  • Tinga, M. A. G. M., Buisman, G. J. H., Schat, G., Akkerman, O. S., Bickelhaupt, F., Smeets, W. J. J., & Spek, A. L. (1993). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry, 17(8-9), 539-547.
  • Lin, C. L., & Lin, C. C. (2019). The Dark Side of Fluorine. ACS medicinal chemistry letters, 10(7), 985–987. [Link]

  • MasterOrganicChemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2026, February 4). ASAP (As Soon As Publishable). Retrieved February 5, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(1,1-Difluoroethyl)phenol proper disposal procedures

Topic: 2-(1,1-Difluoroethyl)phenol Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Discovery Scientists, and EHS Officers[1][2] Executive Safety Directive Do not dispose of 2-(1,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(1,1-Difluoroethyl)phenol Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Discovery Scientists, and EHS Officers[1][2]

Executive Safety Directive

Do not dispose of 2-(1,1-Difluoroethyl)phenol down the drain or in general organic waste streams. [1][2]

This compound represents a dual-hazard class: it carries the acute toxicity and corrosivity of a phenol combined with the thermal decomposition risks of a fluorinated hydrocarbon .

While standard phenols are often incinerated with general organic solvents, the presence of the 1,1-difluoroethyl group mandates that this waste be directed to an incineration facility equipped with Hydrogen Fluoride (HF) scrubbers . Failure to segregate this as Halogenated Waste can damage incinerator infrastructure and release toxic HF gas into the atmosphere.

Chemical Profile & Hazard Analysis

To handle this chemical safely, you must understand the "Why" behind the protocols. The 1,1-difluoroethyl substitution alters the physicochemical profile compared to unsubstituted phenol.

PropertyValue/DescriptionOperational Implication
Chemical Structure Phenol ring with

at ortho position.[1][2]
The C-F bond is extremely stable but releases HF upon combustion.[2]
Acidity (pKa) ~10 (Estimated, similar to phenol).[1][2]Weak acid.[1][2] Incompatible with strong bases (exothermic deprotonation).
Lipophilicity Increased vs. Phenol.[1][2]Rapid skin absorption.[1][2] Systemic toxicity risk is elevated.
Combustion Product

(Hydrogen Fluoride).[1][2]
MUST be incinerated in a facility with caustic scrubbers.[1][2]
RCRA Classification Not explicitly P/U listed.[1][2]Defaults to Characteristic Waste (Toxic/Corrosive) or Halogenated Solvent .

Disposal Workflow (Step-by-Step)

This protocol is designed to ensure chain-of-custody safety from your bench to the final destruction facility.[2]

Step 1: Segregation (The Critical Step)
  • Classify as: HALOGENATED ORGANIC WASTE .

  • Do Not Mix With:

    • Strong Oxidizers (Nitric acid, Peroxides): Risk of violent oxidation and ring cleavage.

    • Strong Bases (Sodium Hydroxide): Exothermic reaction forming phenolate salts.

    • Non-Halogenated Solvents: While chemically compatible, mixing dilutes the halogen content, potentially causing the waste hauler to misroute it to a non-scrubbed incinerator.

Step 2: Packaging
  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[2]

    • Reasoning: Phenols can soften low-density plastics (LDPE) over time.[2]

  • Closure: Screw cap with a Teflon (PTFE) liner to prevent vapor leaching.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

Step 3: Labeling

Your label must be specific to trigger the correct downstream handling.

  • Content: "Hazardous Waste: 2-(1,1-Difluoroethyl)phenol."[1][2]

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, 2-(1,1-Difluoroethyl)phenol 10%").

  • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Halogenated.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process and spill response.

Figure 1: Disposal Decision Matrix

DisposalWorkflow Start Waste Generation: 2-(1,1-Difluoroethyl)phenol CheckState Is it pure or in solution? Start->CheckState Pure Pure Substance (Solid/Liquid) CheckState->Pure Pure Solution In Solution CheckState->Solution Dissolved Segregate SEGREGATE: Halogenated Waste Stream Pure->Segregate SolventCheck Is Solvent Halogenated? Solution->SolventCheck SolventCheck->Segregate Yes (e.g., DCM) SolventCheck->Segregate No (e.g., MeOH) Container Container: HDPE or Glass (Vented if mixing risk) Segregate->Container Prevent Leaks Label Label: 'Contains Fluorinated Phenols' Check: TOXIC & CORROSIVE Container->Label Identify Hazards Disposal Final Disposal: Incineration w/ HF Scrubbing Label->Disposal Waste Hauler

Caption: Logical workflow for segregating fluorinated phenolic waste to ensure proper downstream incineration.

Figure 2: Emergency Spill Response Protocol

SpillResponse Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UP Nitrile + Neoprene Gloves Goggles + Face Shield Alert->PPE Contain 3. CONTAIN Use Absorbent Pads (Do NOT use paper towels) PPE->Contain Clean 4. DECONTAMINATE Scrub with PEG-300 or Soap/Water Contain->Clean Waste 5. DISPOSE Bag as Hazardous Waste (Do NOT trash) Clean->Waste

Caption: Immediate response steps for spills. Note the use of PEG-300 for decontamination, standard for phenol exposure.[1][2]

Scientific Rationale: The Incineration Mechanism[2]

As a scientist, you must understand that "disposal" is actually "chemical conversion." We do not landfill this chemical; we destroy it.

The Reaction:


[2]

The Consequence: If this waste is mislabeled as "Non-Halogenated," it may be sent to a fuel-blending program or a standard cement kiln. The generated Hydrogen Fluoride (HF) is intensely corrosive to the silica in cement kiln linings and the steel of standard incinerators.

The Solution: By labeling it Halogenated , you force the waste hauler to route it to a Rotary Kiln Incinerator equipped with a Quench Tower and Scrubber .

  • Combustion (1100°C): Breaks the C-F bonds.

  • Quench: Rapidly cools gas to prevent dioxin formation.

  • Scrubber (NaOH spray): Neutralizes HF gas:

    
    
    

Regulatory Compliance (RCRA)

In the United States, compliance is dictated by the Resource Conservation and Recovery Act (RCRA) .

  • Listed Status: 2-(1,1-Difluoroethyl)phenol is not specifically listed on the EPA P-list (Acutely Toxic) or U-list (Toxic).[1][2]

  • Characteristic Status: It is a Characteristic Hazardous Waste .

    • Toxicity (D000): Due to the phenol moiety.[3][4]

    • Corrosivity (D002): If the pH is

      
       2 (unlikely for pure phenol, but possible in acid solution).
      
  • Best Practice Code: If not part of a specific spent solvent mix (F-list), use the generic code for halogenated organic liquids often assigned by waste vendors (e.g., D001 for ignitability if in solvent, or state-specific codes).

Note: Always consult your institution's EHS officer for the specific waste codes used by your contracted hauler (e.g., Clean Harbors, Veolia).

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. October 2009. [Link][1][2]

  • National Institutes of Health (NIH) - PubChem. Phenol Safety Data Sheet & Toxicity Profile. (General Phenol Handling).[3] [Link][1][2]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories.[Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol).[Link][1][2]

Sources

Handling

Personal protective equipment for handling 2-(1,1-Difluoroethyl)phenol

The following technical guide details the safety and operational protocols for handling 2-(1,1-Difluoroethyl)phenol . Editorial Note: As a specific Safety Data Sheet (SDS) for this precise isomer is often limited in publ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety and operational protocols for handling 2-(1,1-Difluoroethyl)phenol .

Editorial Note: As a specific Safety Data Sheet (SDS) for this precise isomer is often limited in public repositories, this guide applies a Chemical Group Read-Across methodology. It synthesizes the known severe hazards of the phenol moiety (systemic toxicity, corrosivity, rapid skin absorption) with the physicochemical properties of fluorinated alkyl groups (enhanced lipophilicity/skin penetration). Treat this compound with the highest level of containment rigor.

Executive Safety Summary

  • Primary Hazard: Dermal Absorption & Systemic Toxicity. The combination of the phenol group and the lipophilic 1,1-difluoroethyl chain facilitates rapid transport across the stratum corneum.

  • Immediate Action: In case of skin contact, water alone is inefficient. Polyethylene Glycol (PEG) 300 or 400 is the required decontamination agent.[1][2]

  • Operational Status: Handle only within a certified chemical fume hood.

  • Critical PPE: Standard nitrile gloves are insufficient for prolonged protection. A Laminate/Nitrile layering strategy is mandatory.

Chemical Hazard Analysis

Understanding the molecule's structure is key to predicting its behavior in the lab.

FeatureStructural ComponentHazard Implication
Toxicity Phenol Ring Neurotoxin and protein denaturant. Causes "white burns" (blanching) which may be initially painless due to nerve damage (local anesthesia), leading to delayed treatment.
Penetration 1,1-Difluoroethyl Group Increases lipophilicity compared to non-fluorinated phenol. This likely accelerates skin absorption and transport into the bloodstream.
Reactivity Acidic Hydroxyl (-OH) Incompatible with strong bases, acid chlorides, and oxidizing agents. Potential for vigorous reaction.[1][2][3]
State Ortho-Substitution Likely a liquid or low-melting solid at room temperature (analogous to 2-ethylphenol). Aerosol generation is a risk during transfer.

Personal Protective Equipment (PPE) Matrix

Rationale: Phenolic compounds can degrade standard nitrile rubber. The "Double-Glove, Multi-Material" system provides a self-validating safety barrier: the inner glove provides chemical resistance, while the outer glove provides mechanical strength and grip.

PPE CategorySpecificationTechnical Rationale
Hand Protection (Inner) Silver Shield® / Barrier® (Laminate) Critical: Laminate film offers >4hr breakthrough time for phenols. Nitrile breaks down in <15 mins.[1]
Hand Protection (Outer) Nitrile (5-8 mil) Protects the fragile inner laminate glove from tears and provides grip. Change immediately upon splash.[4]
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are inadequate. A face shield is mandatory when pouring or transferring >10 mL to prevent facial scarring.
Body Tyvek® Lab Coat / Chemical Apron Standard cotton coats absorb phenol, holding it against the skin. Impervious aprons prevent torso burns.
Respiratory Fume Hood (Primary) Use N95/P100 only for spill cleanup outside hood. Volatility requires active ventilation.

Operational Handling Protocol

A. Engineering Controls
  • Ventilation: Work must be performed in a fume hood with a face velocity of 80–100 fpm.

  • Sash Height: Keep sash at the lowest possible working height to act as a physical barrier.

  • Decontamination Station: Pre-stage a "Decon Kit" (PEG 400, absorbent pads, waste bag) inside the hood before opening the bottle.

B. Transfer & Weighing Workflow

This protocol minimizes aerosol generation and surface contamination.

  • Preparation: Don the dual-layer glove system (Laminate Inner + Nitrile Outer).

  • Staging: Place a disposable absorbent mat (diaper) on the fume hood surface. All work happens on this mat.

  • Transfer:

    • If Liquid: Use a positive-displacement pipette or glass syringe. Avoid standard air-displacement pipettes which can drip due to vapor pressure differences.

    • If Solid: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Closing: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent crystal buildup (which can compromise the seal).

  • Waste: Place the Kimwipe immediately into a solid hazardous waste container inside the hood.

Emergency Response: The PEG Protocol

Field Insight: Water is polar; 2-(1,1-Difluoroethyl)phenol is organic/lipophilic. Water washing can spread the chemical rather than solubilizing it efficiently. PEG 300/400 acts as a solvent to extract the phenol from the skin.

Skin Exposure Logic
  • IMMEDIATE: Do not wipe dry (abrasion increases absorption).

  • FLUSH/SWAB: Immediately apply PEG 300 or 400 liberally to the area using a gauze pad.

  • CYCLE: Rotate swabbing with PEG and fresh gauze for 15 minutes.

  • WASH: Only after PEG treatment, rinse with copious water in a safety shower.

  • MEDICAL: Seek emergency medical evaluation. Systemic toxicity (arrhythmia, seizure) can occur even with small burns.

Spill Management
  • Small Spill (<10 mL): Cover with absorbent pads. Apply PEG to the surface to solubilize. Collect into a sealed bag.

  • Large Spill (>10 mL): Evacuate the lab. Do not attempt cleanup without SCBA if outside the hood.

Visualization: Safe Handling Workflow

SafeHandling cluster_PPE 1. PPE Donning (The Barrier) cluster_Ops 2. Operational Execution cluster_Decon 3. Decontamination & Exit Start Start: Handling 2-(1,1-Difluoroethyl)phenol Laminate Don Inner Glove: Silver Shield/Laminate Start->Laminate Nitrile Don Outer Glove: Nitrile (min 5 mil) Laminate->Nitrile Check Visual Check: No gaps at wrists Nitrile->Check Hood Verify Hood Flow (80-100 fpm) Check->Hood Pass Mat Place Absorbent Mat (Containment Zone) Hood->Mat Transfer Transfer Chemical (Syringe/Positive Displacement) Mat->Transfer Wipe Wipe Bottle Threads Disposal: Solid Waste Transfer->Wipe Spill EMERGENCY: Apply PEG 400 -> 911 Transfer->Spill Spill/Splash? Doff Doff Outer Gloves (Inside Hood) Wipe->Doff Wash Wash Hands (Soap + Water) Doff->Wash

Caption: Logical workflow for PPE layering, containment setup, and emergency deviation paths.

Disposal Strategy

Do not mix with general organic solvents if possible, to prevent reaction with incompatible waste streams.

  • Categorization: Segregate as "Toxic Organic Waste - Phenolic."

  • Container: Use high-density polyethylene (HDPE) or glass containers. Avoid LDPE which may degrade over time.

  • Labeling: Explicitly mark "Contains Fluorinated Phenol" and "Highly Toxic" to alert waste management personnel.

References

  • National Institutes of Health (NIH) - PubChem. Phenol, 4,4'-(1,2-diethyl-1,2-ethenediyl)bis(2,6-difluoro-, (E)- (Compound Summary). Retrieved from [Link]

  • University of California, Berkeley - EH&S. Phenol: Hazards and Precautions (Fact Sheet).[5] Retrieved from [Link]

  • Yale University - Environmental Health & Safety. Standard Operating Procedure: Phenol. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

Sources

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